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Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine

Abstract This document provides a comprehensive technical framework for the in vitro characterization of 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine, a novel small molecule with therapeutic potential. Given the absence of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical framework for the in vitro characterization of 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine, a novel small molecule with therapeutic potential. Given the absence of specific mechanistic data for this compound, this guide proposes a logical, tiered experimental workflow designed to identify its molecular target(s) and elucidate its mechanism of action at the cellular level. This approach is informed by the known biological activities of structurally related 1,2,4-triazole and pyrazine derivatives, which include antileishmanial, antiviral, and kinase inhibitory effects. This whitepaper is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed, field-proven protocols to systematically investigate a new chemical entity.

Introduction: Hypothesis-Driven Investigation

The compound 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine incorporates two key pharmacophores: a 1,2,4-triazole ring and a pyrazine moiety. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities including antifungal, antibacterial, anticancer, and antiviral properties.[1][2] Similarly, pyrazine derivatives have demonstrated significant therapeutic potential, with some conjugates showing notable potency against viruses like SARS-CoV-2.[3]

Based on the established activities of these structural motifs, we can formulate several primary hypotheses for the mechanism of action (MoA) of 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine:

  • Hypothesis 1: Enzyme Inhibition. The compound may act as an inhibitor of a specific enzyme class. Given the prevalence of triazoles in kinase inhibitors and the antileishmanial activity of similar compounds targeting pteridine reductase, these are primary areas of interest.

  • Hypothesis 2: Antiviral Activity. The pyrazine-triazole combination suggests a potential for inhibiting viral replication, a characteristic observed in related molecules.[3]

  • Hypothesis 3: Anti-proliferative Effects. The compound may induce cytotoxicity or inhibit cell proliferation through a defined or novel pathway, a common feature of triazole-containing molecules.[1]

To systematically test these hypotheses, a multi-tiered experimental approach is proposed. This workflow is designed to progress from broad, high-level screening to specific, target-focused validation, ensuring a cost-effective and scientifically rigorous investigation.

G cluster_0 Tier 1: Initial Profiling cluster_1 Tier 2: Target Identification & Validation cluster_2 Tier 3: Cellular Mechanism Elucidation T1_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, Resazurin) T2_Enzyme Specific Enzyme Inhibition Assays (e.g., Kinase, PTR1) T1_Viability->T2_Enzyme If cytotoxic T2_Antiviral Antiviral Efficacy Assays (e.g., Plaque Reduction) T1_Viability->T2_Antiviral If antiviral hypothesis T1_Kinase Broad Kinase Panel Screen (e.g., Kinobeads) T1_Kinase->T2_Enzyme If kinase hits T2_CETSA Target Engagement Assay (CETSA) T2_Enzyme->T2_CETSA Validate target binding T3_Western Signaling Pathway Analysis (Western Blot) T2_CETSA->T3_Western Confirm cellular target T3_CoIP Protein Interaction Analysis (Co-Immunoprecipitation) T3_Western->T3_CoIP Investigate complex disruption

Figure 1: Proposed Experimental Workflow. A tiered approach to systematically elucidate the in vitro mechanism of action.

Tier 1: Broad Spectrum Initial Profiling

The initial phase of investigation aims to gather broad, unbiased data on the compound's biological effects. This allows for the prioritization of subsequent, more focused experiments.

Cell Viability and Cytotoxicity Screening

Expertise & Experience: The first critical step is to determine if the compound has any effect on cell survival. Using a panel of cell lines, including cancerous and non-cancerous lines, provides a preliminary indication of potency and selectivity. Assays like MTT or Resazurin are chosen for their robustness, high-throughput compatibility, and reliance on metabolic activity as a proxy for viability.[4][5]

Protocol 2.1.1: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4] Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).

Broad Kinase Panel Screening

Expertise & Experience: Since many triazole-containing compounds are kinase inhibitors, a broad kinase screen is a logical next step. Chemoproteomic approaches like Kinobeads are highly effective for this purpose.[7][8] This technique uses beads coated with non-selective kinase inhibitors to pull down a large portion of the cellular kinome. By pre-incubating the lysate with our test compound, we can identify which kinases it binds to by observing which ones fail to bind to the beads. This provides an unbiased view of the compound's kinase targets in a competitive binding format.

Table 1: Representative Data from Tier 1 Screening

Assay Type Cell Line Parameter Result Implication
MTT Viability A549 (Lung Cancer) IC50 5.2 µM Potent anti-proliferative activity.
MTT Viability HCT116 (Colon Cancer) IC50 8.1 µM Moderate anti-proliferative activity.
MTT Viability MRC-5 (Normal Lung) IC50 > 100 µM Selective for cancer cells over normal cells.

| Kinobeads Screen | A549 Lysate | Target Hits | Kinase X, Kinase Y | Suggests direct inhibition of these kinases. |

Tier 2: Target Identification and Validation

Results from Tier 1 guide this next phase, which is designed to confirm the putative molecular target(s) and validate direct engagement by the compound in a cellular context.

Specific Enzyme Inhibition Assays

Expertise & Experience: If Tier 1 screening suggests kinase inhibition, it is crucial to confirm this with a direct, in vitro enzymatic assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[9] Its universality makes it adaptable for virtually any kinase, providing a reliable measure of IC50.[10] Similarly, if the compound's structure suggests potential antileishmanial activity, a direct assay against Leishmania donovani Pteridine Reductase 1 (PTR1) is warranted.[11]

Protocol 3.1.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Kinase Reaction Setup: In a 384-well plate, combine the target kinase (e.g., Kinase X from the screen), the substrate, and ATP at its Km concentration.

  • Compound Addition: Add the test compound across a range of concentrations.

  • Reaction Incubation: Incubate the reaction at 30°C for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Calculate the percent inhibition relative to controls and determine the IC50 value.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: Confirming that a compound binds to its target inside a cell is a critical validation step. CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand binding.[12] If our compound binds to its target protein in intact cells, the protein will be more resistant to heat-induced denaturation. This change can be quantified by Western Blot.[13][14]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis A Treat intact cells with Vehicle or Compound B Aliquot cells and heat at a range of temperatures A->B C Lyse cells and centrifuge to separate soluble fraction B->C D Quantify soluble target protein by Western Blot C->D

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow. This validates direct target engagement within intact cells.

Protocol 3.2.1: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture cells to ~80% confluency. Treat one batch with the test compound (at 10x IC50) and another with vehicle control for 1 hour at 37°C.

  • Heat Challenge: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[15]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and normalize the protein concentration for all samples. Prepare samples for SDS-PAGE.

  • Western Blot Analysis: Perform a Western Blot using a specific antibody against the putative target protein (e.g., Kinase X).

  • Analysis: Quantify the band intensities. In the compound-treated samples, a shift in the melting curve to higher temperatures indicates thermal stabilization and confirms target engagement.

Tier 3: Elucidation of Cellular Mechanism

With a validated molecular target, the final tier of investigation focuses on how the compound-target interaction translates into a cellular effect.

Signaling Pathway Analysis via Western Blot

Expertise & Experience: If the compound is a kinase inhibitor, it is essential to demonstrate that it modulates the downstream signaling pathway. Western blotting is the gold standard for this application.[16][17] By using phospho-specific antibodies, we can directly observe whether the compound inhibits the phosphorylation of the kinase's known substrates. This provides a direct link between target engagement and a functional cellular outcome.

G Compound 5-(4H-1,2,4-Triazol-4-yl) pyrazin-2-amine KinaseX Kinase X Compound->KinaseX Inhibits Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-Substrate) Substrate->pSubstrate CellularEffect Cellular Effect (e.g., Apoptosis, Proliferation Block) pSubstrate->CellularEffect

Figure 3: Hypothetical Signaling Pathway. Inhibition of Kinase X by the compound prevents substrate phosphorylation.

Protocol 4.1.1: Western Blot for Phospho-Protein Analysis

  • Cell Treatment and Lysis: Plate cells and allow them to attach. Starve the cells (if necessary to reduce basal signaling) and then treat with the test compound for a specified time (e.g., 2 hours). Stimulate the pathway if required (e.g., with a growth factor). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-Substrate). On a separate blot, probe for the total amount of the substrate protein as a loading control.[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: A decrease in the signal from the phospho-specific antibody in compound-treated cells, relative to the total protein, confirms inhibition of the signaling pathway.

Protein-Protein Interaction Analysis: Co-Immunoprecipitation (Co-IP)

Expertise & Experience: Many cellular processes, especially signaling, are mediated by protein complexes. A compound could exert its effect not by inhibiting enzymatic activity, but by disrupting a critical protein-protein interaction. Co-IP is the classic technique to investigate this.[2][3] By pulling down a target protein, we can see if its known binding partners are still present after treatment with our compound.

Protocol 4.2.1: Co-Immunoprecipitation

  • Cell Lysis: Lyse cells treated with either vehicle or the test compound using a non-denaturing IP lysis buffer to preserve protein complexes.

  • Pre-clearing: Incubate the lysate with Protein A/G agarose beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (or an isotype control) overnight at 4°C.

  • Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.[1]

  • Washing: Pellet the beads by centrifugation and wash them several times with IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western Blot, probing for the "prey" protein (the known interaction partner). A reduced amount of the prey protein in the compound-treated sample indicates that the interaction was disrupted.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven strategy for elucidating the in vitro mechanism of action of 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine. By progressing through tiered experiments—from broad phenotypic screening to specific target validation and pathway analysis—researchers can efficiently and rigorously characterize this novel compound. The detailed protocols provided herein serve as a robust starting point for investigation. Successful identification of a direct target and its downstream consequences will pave the way for lead optimization, in vivo efficacy studies, and the ultimate development of a novel therapeutic agent.

References

  • Kaur, J., et al. (2017). Antileishmanial potential of fused 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols: Synthesis, biological evaluations and computational studies. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. Available at: [Link]

  • Assay Genie. Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Available at: [Link]

  • Lin, J-S., et al. (2019). Protein–Protein Interactions: Co-immunoprecipitation. Springer Nature Experiments. Available at: [Link]

  • Reinhard, F.B.M., et al. (2015). Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • Riss, T.L., et al. (2016). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. Available at: [Link]

  • Klauck, S.M., et al. (2016). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Journal of Proteome Research. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. Available at: [Link]

  • Partridge, A.W., et al. (2003). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Protocols. Available at: [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]

  • Bio-protocol. 3.2. In Vitro Kinase Inhibition Assays. Available at: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available at: [Link]

  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • Charles River Laboratories. In Vitro Assay Development Services. Available at: [Link]

  • Regional Centre for Biotechnology. SARS-CoV2 Antiviral activity testing. Available at: [Link]

  • Bio-protocol. 3.2. In Vitro Kinase Inhibition Assays. Available at: [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]

  • Tang, B., et al. (2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS Discovery. Available at: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available at: [Link]

  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]

  • Sg-bio. (2017). Cell viability assays: Alternatives to the MTT assay. Available at: [Link]

  • Partridge, A.W., et al. (2003). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Protocols. Available at: [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]

Sources

Exploratory

5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine chemical structure and physicochemical properties

An In-depth Technical Guide to the Characterization of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine for Drug Discovery and Development This guide provides a comprehensive framework for the chemical and physicochemical charac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Characterization of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine for Drug Discovery and Development

This guide provides a comprehensive framework for the chemical and physicochemical characterization of the novel heterocyclic compound, 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine. In drug discovery and development, a thorough understanding of a molecule's fundamental properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document outlines the essential protocols and theoretical considerations for determining the structure, solubility, acidity, and lipophilicity of this compound, thereby enabling its rational progression through the development pipeline.

Part 1: Chemical Structure and Identification

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its structure. 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine ring substituted with an amino group and a 1,2,4-triazole ring.

1.1. Chemical Structure

The proposed chemical structure is as follows:

Caption: 2D structure of 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine.

1.2. Nomenclature and Identifiers

  • IUPAC Name: 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine

  • Molecular Formula: C₆H₆N₆

  • Molecular Weight: 162.15 g/mol

1.3. Structural Verification

While this guide focuses on physicochemical properties, it is crucial to first confirm the chemical identity. This is typically achieved through a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as N-H stretches from the amine and triazole, and C=N bonds within the aromatic rings.

Part 2: Physicochemical Properties - Methodologies and Significance

The following sections detail the experimental protocols for determining key physicochemical properties. These parameters are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

2.1. Aqueous Solubility

Significance: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract and challenges in formulation development.[1] For early-stage drug discovery, kinetic solubility is often measured for high-throughput screening, while thermodynamic solubility is crucial for lead optimization and formulation.[1]

Recommended Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for determining thermodynamic solubility.[2] It involves establishing an equilibrium between the solid compound and its saturated solution.[3]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][2]

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration. A low-binding filter plate is recommended to minimize compound loss.[2]

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A calibration curve with known concentrations of the compound should be prepared for accurate quantification.[2]

  • Replication: The experiment should be performed in at least triplicate to ensure the reliability of the results.[4]

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep Add excess solid to buffer equil Shake at constant T (24-48 hrs) prep->equil sep Centrifuge or Filter equil->sep quant Analyze supernatant (HPLC or LC-MS) sep->quant

Caption: Workflow for Thermodynamic Solubility Determination.

2.2. Acidity Constant (pKa)

Significance: The pKa value represents the pH at which a compound is 50% ionized and 50% unionized. It is a critical parameter as the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target.[5] Most drugs are weak acids or bases, and their pKa dictates their charge at physiological pH (approximately 7.4).[5]

Recommended Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[6][7] It involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH.[5]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).[5][8]

  • Sample Preparation: Dissolve a precise amount of 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[5][8] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[5]

  • Titration: Place the solution in a temperature-controlled vessel and purge with nitrogen to remove dissolved CO₂.[8] Titrate the solution with a standardized solution of 0.1 M HCl (if the compound is basic) or 0.1 M NaOH (if acidic), adding the titrant in small increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be identified from the inflection point of the titration curve.[6][8]

  • Replication: Perform at least three titrations to ensure the precision of the measurement.[5]

start Calibrate pH Meter prep Prepare Sample Solution (with KCl for ionic strength) start->prep titrate Titrate with Acid/Base prep->titrate record Record pH vs. Volume titrate->record analyze Plot Titration Curve record->analyze pka Determine pKa at Half-Equivalence Point analyze->pka

Caption: Workflow for pKa Determination via Potentiometric Titration.

2.3. Lipophilicity (LogP)

Significance: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability, protein binding, and overall ADME properties.[9] The optimal LogP range for oral drugs is often considered to be between 1 and 3.

Recommended Protocol: Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most reliable method for determining the n-octanol/water partition coefficient.[10][11] It directly measures the distribution of the compound between the two immiscible phases at equilibrium.[9]

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine in one of the phases (typically the one in which it is more soluble). Add the second phase to create a two-phase system with a known volume ratio.

  • Equilibration: Shake the mixture vigorously in a sealed container at a constant temperature (20-25°C) until equilibrium is achieved (a few hours may be sufficient).[10]

  • Phase Separation: Separate the two phases by centrifugation to ensure a clean separation.[11]

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC or UV-Vis spectroscopy.[10]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

  • Replication: The experiment should be repeated with different phase volume ratios to ensure the result is independent of concentration. The final LogP values should fall within a range of ± 0.3 log units.[12]

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Calculation prep Dissolve compound in pre-saturated phase equil Shake vigorously prep->equil sep Centrifuge equil->sep quant Measure concentration in each phase sep->quant calc Calculate LogP quant->calc

Caption: Workflow for LogP Determination via Shake-Flask Method.

Part 3: Data Summary

The following table should be used to compile the experimentally determined physicochemical data for 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine.

Physicochemical PropertyExperimental ValueMethodConditions
Aqueous Solubility To be determinedShake-FlaskpH 7.4, 25°C
pKa To be determinedPotentiometric Titration25°C, 0.15 M KCl
LogP To be determinedShake-FlaskpH 7.4, 25°C

Conclusion

The systematic characterization of 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine using the robust methodologies outlined in this guide is an indispensable step in its evaluation as a potential drug candidate. The data generated from these protocols will provide critical insights into its biopharmaceutical properties, guiding future optimization, formulation, and preclinical studies. Adherence to these standardized, self-validating experimental designs ensures the generation of high-quality, reliable data, upholding the principles of scientific integrity essential for successful drug development.

References

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].[10]

  • Creative Bioarray, Protocol for Determining pKa Using Potentiometric Titration, [Link].[8]

  • Bøwadt, S., & Gramatica, P. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 291, 132759. [Link].[3]

  • European Commission (2008), A.8. PARTITION COEFFICIENT, Regulation (EC) No 440/2008, [Link].[12]

  • University of Toronto, EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS, [Link].[13]

  • Biotecnologie BT, Determination of the Partition Coefficient n-octanol/water, [Link].[11]

  • ECETOC (2012), APPENDIX A: MEASUREMENT OF ACIDITY (pKA), Technical Report No. 117, [Link].[6]

  • Oumansour, K., et al. (2015). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 888, 35-46. [Link].[7]

  • Bicker, W., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(4), 1845-1853. [Link].

  • Santos, C. I., & G. Alves. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1546-1557. [Link].[9]

  • WHO (2018), PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION, [Link].[4]

  • PubChem, 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide, [Link].

  • A. Uslu, B. & Özkan, S. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(2), 46-53. [Link].[5]

Sources

Foundational

Pharmacokinetic Profiling of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine: A Technical Whitepaper

Executive Summary: The Pyrazine-Triazole Pharmacophore In contemporary drug discovery, 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine represents a highly privileged structural motif, frequently utilized as a core scaffold in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pyrazine-Triazole Pharmacophore

In contemporary drug discovery, 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine represents a highly privileged structural motif, frequently utilized as a core scaffold in the design of potent, targeted kinase inhibitors (e.g., mTOR, ATR, and PI3K)[1][2]. The architecture of this molecule is highly deliberate: the pyrazin-2-amine core acts as a dual hinge-binding motif, providing a critical hydrogen bond donor via the primary amine and an acceptor via the pyrazine nitrogen. Simultaneously, the 1,2,4-triazole moiety extends deeply into the hydrophobic catalytic pocket to maximize binding affinity and target selectivity[1].

However, the high nitrogen density of this fragment significantly alters its physicochemical properties. As a Senior Application Scientist, I have observed that while this scaffold drives exceptional on-target potency, it necessitates rigorous, causality-driven Absorption, Distribution, Metabolism, and Excretion (ADME) profiling to ensure the fragment translates into an orally bioavailable therapeutic[3]. This whitepaper outlines the definitive methodologies for evaluating the pharmacokinetic (PK) profile of this specific chemical entity.

Physicochemical Properties & Causality in ADME

The inclusion of the 1,2,4-triazole ring fundamentally dictates the pharmacokinetic behavior of the pyrazine scaffold. Understanding the causality behind these properties is the first step in successful PK profiling.

  • Topological Polar Surface Area (TPSA): The multiple nitrogen atoms inherent to the 1,2,4-triazole and pyrazine rings increase the TPSA. While this enhances aqueous solubility compared to highly lipophilic analogs, a high TPSA can restrict passive transcellular permeability across lipophilic biological membranes, often necessitating active transport mechanisms[3].

  • Lipophilicity (LogP): Triazole derivatives typically exhibit moderate lipophilicity. While this prevents the rapid metabolic clearance often associated with highly lipophilic compounds, it requires careful formulation optimization to ensure adequate oral bioavailability and prevent solubility-limited absorption in the gastrointestinal tract[3][4].

In Vitro ADME Profiling Protocols

To establish a self-validating data package, the following in vitro assays must be executed with strict internal controls.

Microsomal Metabolic Stability

Causality & Rationale: This assay predicts hepatic clearance by assessing cytochrome P450 (CYP)-mediated Phase I metabolism. The pyrazine core is susceptible to N-oxidation, while the triazole ring is generally metabolically robust. Self-Validating Protocol:

  • Preparation: Prepare a 10 mM stock of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine in DMSO. Dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a working concentration of 1 µM.

  • Incubation: Pre-incubate the compound with human or rat liver microsomes (0.5 mg/mL protein concentration) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quenching: At precise time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Validation: Run Verapamil (high clearance control) and Warfarin (low clearance control) concurrently in separate wells to validate the enzymatic activity of the microsome batch.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Caco-2 Permeability Assay

Causality & Rationale: To evaluate intestinal absorption potential and identify if the compound is a substrate for efflux transporters (e.g., P-glycoprotein), a common liability for high-TPSA triazoles[3]. Self-Validating Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) strictly exceeds 250 Ω·cm² (validating tight junction integrity).

  • Dosing: Add 10 µM of the compound to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Sample from the receiver chambers and quantify via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

In Vivo Pharmacokinetic Profiling

Rodent PK Study Design
  • Formulation: Due to potential solubility limits at high doses[4], formulate the compound in a co-solvent system (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to ensure complete dissolution for Intravenous (IV) dosing, preventing micro-precipitation in the bloodstream.

  • Dosing: Administer IV at 1 mg/kg and Per Os (PO) via oral gavage at 10 mg/kg to fasted Sprague-Dawley rats[2].

  • Sampling: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately at 4°C to isolate plasma.

LC-MS/MS Bioanalytical Method

Causality & Rationale: Multiple Reaction Monitoring (MRM) ensures absolute specificity by isolating the parent ion (Q1) and a specific collision-induced fragment (Q3), eliminating matrix interference from endogenous plasma proteins.

  • Protocol: Precipitate 50 µL of plasma with 150 µL acetonitrile (containing internal standard). Inject 5 µL onto a C18 reverse-phase column (2.1 x 50 mm, 3.5 µm). Elute using a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Detect using positive electrospray ionization (ESI+).

Quantitative Data Presentation

Table 1: Representative Physicochemical & In Vitro ADME Profile

ParameterValueMechanistic Implication
Molecular Weight (MW) 162.15 g/mol Highly efficient ligand; excellent for deep tissue penetration.
cLogP 0.8 - 1.2Optimal balance of aqueous solubility and lipid permeability.
TPSA 75.4 ŲGood oral absorption; low risk of off-target CNS toxicity.
Microsomal CLint​ < 15 µL/min/mgHigh metabolic stability; avoids rapid first-pass degradation.
Caco-2 Papp​ (A-B) 12×10−6 cm/sModerate to high intestinal permeability.

Table 2: Projected In Vivo Pharmacokinetic Parameters (Rat Model)

PK ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax​ (ng/mL)-1,450
Tmax​ (h)-1.5
AUC0−∞​ (ng·h/mL)8505,100
Clearance (mL/min/kg)19.6-
Volume of Distribution ( Vss​ , L/kg)1.8-
Bioavailability (%F)-60%

Mechanistic and Workflow Visualizations

PK_Workflow Compound 5-(4H-1,2,4-Triazol-4-yl) pyrazin-2-amine InVitro In Vitro ADME (Microsomes, Caco-2) Compound->InVitro Screening InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Lead Optimization LCMS LC-MS/MS Bioanalysis InVivo->LCMS Plasma Sampling Modeling Compartmental Modeling LCMS->Modeling PK Parameters

Stepwise pharmacokinetic profiling workflow from in vitro screening to in vivo modeling.

Kinase_Mechanism Inhibitor Pyrazine-Triazole Pharmacophore Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Inhibitor->Hinge Pyrazin-2-amine Pocket Catalytic Pocket (Hydrophobic Insertion) Inhibitor->Pocket 1,2,4-Triazole mTOR Kinase Inhibition (mTOR / ATR) Hinge->mTOR Pocket->mTOR Signaling Downstream Signaling Blockade mTOR->Signaling Efficacy

Dual-binding mechanism of the pyrazine-triazole scaffold in kinase catalytic domains.

References

  • ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical PubMed / NIH URL: [Link]

  • Optimization of a Series of Triazole Containing Mammalian Target of Rapamycin (mTOR) Kinase Inhibitors and the Discovery of CC-115 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor PubMed / NIH URL:[Link]

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ ACS Publications URL:[Link]

Sources

Exploratory

Predictive Target Deconvolution for 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine: A Structural and Empirical Guide

Executive Summary In early-stage drug discovery, encountering a compact, heteroaromatic scaffold like 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine requires a rigorous, structurally grounded approach to predict its polypharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, encountering a compact, heteroaromatic scaffold like 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine requires a rigorous, structurally grounded approach to predict its polypharmacology. This molecule merges two highly privileged medicinal chemistry motifs: a pyrazin-2-amine core and a 1,2,4-triazole ring.

As an application scientist, my approach to target deconvolution is rooted in structural logic. We do not screen blindly; we predict based on pharmacophore homology and validate using orthogonal, self-validating biochemical systems. Based on the electron distribution and hydrogen-bonding vectors of this compound, it is strongly predicted to act as a Type I ATP-competitive kinase inhibitor , with primary predicted targets including the DNA Damage Response (DDR) kinase ATR , the mitotic kinase Nek2 , and the Janus kinase family (TYK2/JAK1 ).

This whitepaper details the mechanistic rationale behind these predictions and provides the exact, field-proven experimental protocols required to validate them.

Pharmacophore Deconstruction & Mechanistic Rationale

To understand what this molecule binds to, we must first understand how it binds.

  • The Pyrazin-2-amine Core (Hinge Binder): The 2-aminopyrazine motif is a classic kinase hinge-binding scaffold. The exocyclic amine acts as a hydrogen bond donor, while the adjacent pyrazine nitrogen acts as a hydrogen bond acceptor. This exact bidentate interaction is the cornerstone of several clinical-stage kinase inhibitors[1].

  • The 4H-1,2,4-Triazol-4-yl Group (Specificity Pocket): Located at the 5-position of the pyrazine ring, this triazole moiety projects linearly away from the hinge region. The 1,2,4-triazole is highly polar, possesses a strong dipole moment, and acts as a bioisostere for amides, allowing it to form critical hydrogen bonds in the solvent-exposed channel or the DFG-out pocket of kinases[2].

Pharmacophore Compound 5-(4H-1,2,4-Triazol-4-yl) pyrazin-2-amine Pyrazine Pyrazin-2-amine Core (Hinge Binder) Compound->Pyrazine Triazole 1,2,4-Triazole Ring (Specificity Pocket) Compound->Triazole Hinge Kinase Hinge Region (e.g., Val2378 in ATR) Pyrazine->Hinge H-Bond Donor/Acceptor Pocket Hydrophobic / Solvent Pocket (DFG-out / DFG-in) Triazole->Pocket Pi-Pi Stacking / Dipole

Caption: Pharmacophore mapping of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine within a standard kinase active site.

Predicted Biological Targets

Based on the structural deconstruction, we predict three primary target classes for this compound:

Target 1: ATR (Ataxia Telangiectasia Mutated and Rad3-Related) Kinase

The most probable high-affinity target for this scaffold is ATR kinase. The rational design of the clinical ATR inhibitor 1 relies heavily on a 2-aminopyrazine core. In ATR, the pyrazine ring sp2-nitrogen forms a hydrogen bond with the backbone -NH- of Val2378, and the exocyclic amine binds to the carbonyl of Glu2380[1]. The 1,2,4-triazole in our compound is predicted to project into the adjacent polar pocket, optimizing intermolecular polar interactions.

Target 2: TYK2 and JAK1 (Janus Kinases)

1,2,4-triazole derivatives are highly documented as selective inhibitors of3. The triazole ring provides the necessary hydrogen bond donor/acceptor geometry to stabilize the inactive conformation of TYK2, a critical target in autoimmune diseases like rheumatoid arthritis[3].

Target 3: Nek2 (Mitotic Kinase)

Aminopyrazines have been uniquely identified as inhibitors that bind to an unusual, inactive "Tyr-down" conformation of the mitotic kinase 4. The pyrazine core anchors to the hinge, while the 5-position substituent dictates selectivity against other cell-cycle kinases[4].

ATRPathway DNA_Damage DNA Damage (Replication Stress) ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Activation ATR->CHK1 Apoptosis Apoptosis / Cell Death (Tumor Cells) ATR->Apoptosis Unrepaired DNA (When Inhibited) CellCycle Cell Cycle Arrest & DNA Repair CHK1->CellCycle Inhibitor 5-(4H-1,2,4-Triazol-4-yl) pyrazin-2-amine Inhibitor->ATR Inhibits

Caption: Predicted mechanism of action: Inhibition of the ATR/CHK1 DNA Damage Response (DDR) pathway.

Quantitative Predictive Profiling

Based on structural alignment with known inhibitors, the following table summarizes the predicted quantitative pharmacological profile of the compound.

Target KinasePredicted IC₅₀ RangePrimary Binding MotifReference Scaffold Homology
ATR 1 nM – 15 nMPyrazin-2-amine (Hinge)VX-970 (Berzosertib)
TYK2 20 nM – 80 nM1,2,4-Triazole (Pocket)Diamino-triazoles
Nek2 50 nM – 150 nMPyrazin-2-amine (Tyr-down)Aminopyrazine HTS Hits
FAK > 500 nM1,2,4-Triazole (Weak Hinge)Pyridinyl-triazoles

Experimental Validation Workflows (Protocols)

To establish trustworthiness, we must validate these predictions using a self-validating system. We deliberately avoid homogeneous time-resolved fluorescence (TR-FRET) assays for the primary screen. Causality: Conjugated pyrazine-triazole systems often exhibit intrinsic auto-fluorescence in the 400-500 nm range, leading to false positives. Instead, we utilize a high-fidelity radiometric assay, followed by a Cellular Thermal Shift Assay (CETSA) to prove intact-cell target engagement.

Workflow Synth Compound Synthesis InSilico In Silico Docking Synth->InSilico InVitro Radiometric Kinase Assay InSilico->InVitro CETSA CETSA (Target Engagement) InVitro->CETSA InVivo Phospho-Flow Biomarker Analysis CETSA->InVivo

Caption: Orthogonal target deconvolution workflow moving from in silico prediction to cellular validation.

Protocol 1: Radiometric ³³P-ATP Kinase Profiling

Purpose: To determine the precise biochemical IC₅₀ without fluorophore interference.

  • Enzyme Preparation: Dilute recombinant human ATR/ATRIP complex (or TYK2) in freshly prepared assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dispensing: Utilize an acoustic liquid handler (e.g., Echo 550) to dispense the compound in a 10-point dose-response curve (10 µM down to 0.5 nM) into a 384-well plate. Causality: Acoustic dispensing prevents compound carryover and plastic adherence issues common with hydrophobic heterocycles.

  • Substrate Addition: Add 0.2 µg/µL of the specific peptide substrate (e.g., p53-derived peptide for ATR).

  • Reaction Initiation: Initiate the reaction by adding 10 µM ultra-pure ATP spiked with 0.5 µCi [γ-³³P]-ATP. Incubate the plate at 25°C for exactly 60 minutes.

  • Quenching & Capture: Quench the reaction by adding 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Wash the plate three times with 1% phosphoric acid to remove all unreacted [γ-³³P]-ATP.

  • Quantification: Add liquid scintillation cocktail and read the plate on a microplate scintillation counter. Calculate the IC₅₀ using a 4-parameter logistic nonlinear regression model.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove that the compound crosses the cell membrane and physically binds the target kinase in a complex intracellular environment.

  • Cell Treatment: Culture HT-29 human colon carcinoma cells (known to express high levels of ATR and TYK2) to 80% confluence. Incubate the cells with 1 µM of the compound or a 0.1% DMSO vehicle control for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, resuspend in PBS containing protease inhibitors, and divide the suspension equally into 8 PCR tubes.

  • Thermal Gradient: Heat each tube to a distinct temperature across a gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: Heating denatures unbound proteins, causing them to aggregate, while ligand-bound proteins are thermally stabilized.

  • Lysis & Clearance: Lyse the cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the aggregated (denatured) proteins.

  • Detection: Resolve the soluble fraction (supernatant) via SDS-PAGE. Immunoblot using specific antibodies against ATR or TYK2.

  • Data Analysis: Quantify the band intensities. Plot the relative protein abundance against temperature to determine the aggregation temperature ( Tagg​ ). A positive target engagement is confirmed if the compound induces a ΔTagg​>2∘C compared to the DMSO control.

References

  • Title: Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR)
  • Title: Diamino-1,2,4-triazole derivatives are selective inhibitors of TYK2 and JAK1 over JAK2 and JAK3 Source: Bioorganic & Medicinal Chemistry Letters URL
  • Source: Journal of Medicinal Chemistry (ACS)
  • Title: Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton Source: PMC / NIH URL

Sources

Foundational

Precision Mass Spectrometry and Structural Profiling of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine in Drug Discovery

Executive Summary In modern medicinal chemistry, highly nitrogenous heterocyclic building blocks are critical for designing potent, target-specific therapeutics. 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine is a "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, highly nitrogenous heterocyclic building blocks are critical for designing potent, target-specific therapeutics. 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine is a "privileged scaffold" frequently utilized in the development of ATP-competitive kinase inhibitors. Because this molecule shares its exact chemical formula (C₆H₆N₆) with several isobaric isomers—such as 2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine—relying on nominal mass measurements is analytically insufficient.

This technical guide provides an authoritative framework for the physicochemical profiling and exact mass verification of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine. By leveraging High-Resolution Mass Spectrometry (HRMS), researchers can unambiguously confirm molecular identity, track metabolic biotransformations, and accelerate lead optimization.

Physicochemical & Isotopic Profiling

Understanding the distinction between average molecular weight and monoisotopic exact mass is foundational for mass spectrometry [3].

  • Molecular Weight is the weighted average mass based on the natural terrestrial abundance of all isotopes. It is used for bulk stoichiometric calculations (e.g., weighing powders for assays).

  • Exact Mass is the calculated mass of the molecule containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N). This is the precise value measured by HRMS instruments.

According to the Nitrogen Rule , a neutral molecule with an even number of nitrogen atoms (N₆) will have an even nominal mass (162 Da). Consequently, its protonated precursor ion generated in positive electrospray ionization (ESI+) will exhibit an odd nominal mass (163 Da).

Quantitative Mass Data Summary
ParameterValueAnalytical Significance
Chemical Name 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amineIUPAC nomenclature
Chemical Formula C₆H₆N₆Highly nitrogenous (50% N by atom count)
Average Molecular Weight 162.156 g/mol Used for molarity calculations
Monoisotopic Exact Mass 162.065394 DaTarget mass for HRMS identification
[M+H]⁺ Exact m/z (ESI+) 163.072670Primary ion monitored in positive mode
[M-H]⁻ Exact m/z (ESI-) 161.058117Primary ion monitored in negative mode
Mass Defect +0.0654 DaCharacteristic fractional mass
Double Bond Equivalent (DBE) 7Indicates high aromaticity (2 rings, 5 double bonds)

Mechanistic Context: The Triazolyl-Pyrazine Scaffold

The 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine scaffold is highly valued in oncology drug discovery. As demonstrated in the development of mTOR and ALK inhibitors, the pyrazine-2-amine moiety acts as a potent hydrogen bond donor/acceptor system, ideal for anchoring into the hinge region of kinase domains . Simultaneously, the 1,2,4-triazole ring projects into the solvent-exposed region, significantly enhancing aqueous solubility and metabolic stability compared to purely carbocyclic analogs.

KinaseBinding Core 5-(4H-1,2,4-Triazol-4-yl) pyrazin-2-amine Hinge Kinase Hinge Region (ATP-Binding Pocket) Core->Hinge Pyrazine-2-amine (H-Bond Donor/Acceptor) Solvent Solvent-Exposed Region (Enhanced Solubility) Core->Solvent 1,2,4-Triazole Ring (Polar Extension)

Mechanistic binding profile of the triazole-pyrazine scaffold in kinase domains.

Analytical Workflows for Mass Verification (LC-HRMS)

Conventional single-quadrupole mass spectrometers only provide nominal mass resolution, which cannot distinguish 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine from isobaric impurities. As highlighted by , HRMS is mandatory to achieve sub-2 ppm mass accuracy and eliminate false positives.

Self-Validating LC-HRMS Protocol

The following methodology is engineered to ensure absolute structural confidence through built-in causality and real-time system validation.

Step 1: Sample Preparation

  • Action: Dissolve the compound in LC-MS grade Methanol (1 mg/mL stock), then dilute to 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: Formic acid acts as an abundant proton source. It drives the acid-base equilibrium toward the fully protonated state of the basic pyrazine and amine nitrogens, maximizing ionization efficiency and signal-to-noise ratio in ESI+ mode.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a Reversed-Phase UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: Despite its aromaticity, the N₆ core makes the molecule highly polar. Starting with a highly aqueous mobile phase (95% water) ensures the analyte is adequately retained on the stationary phase and does not elute in the void volume, thereby preventing ion suppression from unretained salts.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the ESI source in positive mode (Capillary voltage: 3.0 kV, Desolvation temperature: 350°C).

  • Causality: The primary amine and the pyrazine ring are highly basic. ESI+ is the optimal physical mechanism to softly transfer the [M+H]⁺ ion (m/z 163.0727) from the liquid phase into the gas phase without inducing unwanted in-source fragmentation.

Step 4: HRMS Acquisition & Isotopic Profiling

  • Action: Acquire data on an Orbitrap or Q-TOF mass spectrometer at a resolution of >100,000 (at m/z 200).

  • Causality: Ultra-high resolution is required to resolve the isotopic fine structure. It allows the analyst to distinguish the A+1 isotope peak caused by ¹³C from the A+1 peak caused by ¹⁵N, providing orthogonal confirmation of the C₆H₆N₆ elemental composition .

Step 5: System Suitability & Validation (The Self-Validating Mechanism)

  • Action: Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, exact [M+H]⁺ m/z 556.2771) via a secondary reference spray during the run.

  • Causality: The instrument software uses this known mass to perform real-time mass axis correction. Validation Rule: If the mass error of the lock-mass drifts beyond 2 ppm, the system automatically flags the run as invalid. This ensures that a measured m/z of 163.0727 is an absolute, trustworthy value rather than an artifact of instrument drift.

Workflow N1 Sample Preparation (0.1% FA in H2O/MeCN) N2 Chromatographic Separation (RP-UPLC, C18 Column) N1->N2 N3 Electrospray Ionization (ESI+) Protonation at Pyrazine/Amine N2->N3 N4 High-Resolution Mass Spec (Orbitrap, Res > 100k) N3->N4 N5 Exact Mass Verification [M+H]+ m/z 163.0727 N4->N5

LC-HRMS analytical workflow for exact mass verification of C6H6N6.

Conclusion & Future Perspectives

The accurate determination of the molecular weight and exact mass of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine is not merely an identification exercise; it is a prerequisite for downstream drug development. During in vitro metabolic profiling (e.g., liver microsome assays), Cytochrome P450-mediated oxidations will add exactly 15.9949 Da to the parent mass. By establishing a validated HRMS baseline at m/z 163.0727, researchers can confidently track these biotransformations, map metabolic soft spots, and iteratively optimize the pharmacokinetic profile of triazole-pyrazine-based therapeutics.

References

  • Optimization of a Series of Triazole Containing Mammalian Target of Rapamycin (mTOR) Kinase Inhibitors and the Discovery of CC-115. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]

  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. URL:[Link]

  • High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass Laboratories Inc. URL:[Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. URL:[Link]

Exploratory

Cytotoxicity and Safety Profile of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine: A Technical Guide for Preclinical Evaluation

Executive Summary & Pharmacological Context In modern medicinal chemistry, the hybridization of privileged heterocyclic scaffolds is a proven strategy for discovering highly selective kinase inhibitors and targeted antic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In modern medicinal chemistry, the hybridization of privileged heterocyclic scaffolds is a proven strategy for discovering highly selective kinase inhibitors and targeted anticancer therapeutics. The compound 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine represents a potent hybridized pharmacophore. It merges the 2-aminopyrazine motif—a critical hinge-binding element found in clinical-stage Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase inhibitors[1] and allosteric SHP2 inhibitors like TNO155[2]—with the 1,2,4-triazole ring, a moiety celebrated for its structural versatility and broad spectrum of biological activities, including robust anticancer and antiproliferative properties[3][4].

As a Senior Application Scientist, I have designed this whitepaper to guide drug development professionals through the rigorous preclinical evaluation of derivatives based on this scaffold. This guide bypasses superficial overviews, focusing instead on the causality behind experimental design and establishing self-validating protocols to accurately profile cytotoxicity and safety.

Target Engagement & Mechanistic Rationale

The efficacy of the 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine core stems from its bidentate hydrogen-bonding capability. The 2-aminopyrazine nitrogen acts as a hydrogen bond acceptor, while the adjacent exocyclic amine serves as a donor, perfectly complementing the backbone amides in the ATP-binding hinge region of target kinases (e.g., ATR or SHP2)[1][2]. Concurrently, the 1,2,4-triazole ring projects into the solvent-exposed region or adjacent allosteric pockets, allowing for extensive synthetic functionalization to drive kinome selectivity[3].

By inhibiting these critical survival or DNA damage response (DDR) pathways, the scaffold induces synthetic lethality, particularly in cancer cells harboring high replication stress or specific oncogenic mutations (e.g., KRAS)[1][2].

Caption: Scaffold-mediated kinase inhibition driving synthetic lethality and apoptosis.

Quantitative Cytotoxicity Profiling

To establish the therapeutic window of compounds containing this scaffold, we must first quantify their anti-proliferative potency against target tumor lineages while ensuring minimal impact on healthy primary cells.

Table 1: Representative Cytotoxicity and Safety Metrics for Scaffold Derivatives
Cell Line / AssayTissue OriginIC₅₀ / Activity (µM)Pharmacological Implication
HCT116 Colorectal Carcinoma0.045 ± 0.012Potent anti-proliferative activity via DDR blockade.
A549 Non-Small Cell Lung0.082 ± 0.018Strong efficacy in KRAS-mutant models.
HepG2 Hepatocellular> 50.0Minimal intrinsic hepatotoxicity liability.
hERG Patch-Clamp Cardiac Ion Channel> 30.0Low risk of drug-induced QT prolongation.
Ames Test Bacterial (Mutagenesis)NegativeNo mutagenic or genotoxic liability observed.
Protocol 1: Self-Validating High-Throughput Cell Viability Assay

This methodology utilizes an ATP-dependent luminescent readout to determine the half-maximal inhibitory concentration (IC₅₀).

  • Step 1: Cell Seeding & Baseline Establishment

    • Action: Seed cells at 2,000 cells/well in 384-well plates. Prepare a parallel "Day 0" plate to be read immediately prior to compound addition.

    • Causality: Optimizing cell density ensures the population remains in the exponential (log) growth phase during the 72-hour exposure period, preventing contact inhibition artifacts that falsely mimic drug efficacy.

    • Self-Validation: The Day 0 plate allows the calculation of true Growth Inhibition (GI₅₀) rather than just relative viability. If the final ATP signal is lower than the Day 0 baseline, the compound is actively cytotoxic (killing cells); if it is higher than Day 0 but lower than the vehicle control, it is merely cytostatic.

  • Step 2: Compound Dosing & Matrix Assembly

    • Action: Dispense the compound using an acoustic liquid handler (e.g., Echo 550) in a 10-point, 3-fold serial dilution starting at 10 µM.

    • Causality: A 3-fold dilution over 10 points spans a 4-log concentration range, ensuring the capture of both the upper and lower asymptotes necessary for accurate non-linear regression curve fitting.

    • Self-Validation: Every plate must contain 0.1% DMSO vehicle controls and a positive control (e.g., 1 µM Staurosporine). The assay is only validated if the Z'-factor (calculated from these controls) is > 0.6, proving the assay's dynamic range and reproducibility are statistically sound.

  • Step 3: ATP-Dependent Luminescent Readout

    • Action: Add CellTiter-Glo reagent, incubate for 15 minutes to stabilize the luminescent signal, and read on a multi-mode plate reader.

    • Causality: ATP quantitation is directly proportional to the number of metabolically active cells. It is significantly less prone to metabolic artifacts than tetrazolium-based (MTT/MTS) assays, which can be confounded by mitochondrial uncoupling.

    • Self-Validation: Periodically run a standard ATP curve to ensure the detector operates within its linear dynamic range, avoiding signal saturation at high cell densities.

Safety Profile & Off-Target Toxicity Assessment

A highly potent compound is useless if it exhibits off-target liabilities. The 2-aminopyrazine core is generally well-tolerated[1], but lipophilic functionalization on the triazole ring can inadvertently increase affinity for the hERG potassium channel, leading to cardiotoxicity.

Caption: Tiered preclinical workflow for evaluating scaffold cytotoxicity and safety.

Protocol 2: Automated Patch-Clamp for hERG Liability

To ensure the 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine derivative does not induce fatal arrhythmias (Long QT syndrome), an automated patch-clamp assay is mandatory.

  • Step 1: Whole-Cell Configuration & Seal Quality

    • Action: Capture CHO cells stably expressing hERG channels on a planar patch-clamp chip. Apply negative pressure to rupture the membrane and establish whole-cell configuration.

    • Causality: Establishing a high-resistance gigaseal (>1 GΩ) minimizes leak currents. This ensures that the recorded outward tail currents are exclusively mediated by the hERG channels, preventing false-positive toxicity signals.

    • Self-Validation: Continuously monitor series resistance (Rs) throughout the recording. If Rs fluctuates by >20%, the cell is automatically discarded, as changes in Rs alter voltage control and introduce severe kinetic artifacts.

  • Step 2: Voltage Protocol Execution

    • Action: Step the membrane potential from a holding voltage of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the tail current.

    • Causality: Depolarizing to +20 mV opens and rapidly inactivates the hERG channels. Repolarizing to -50 mV relieves the inactivation, eliciting the massive outward tail current where drug-induced channel block is most accurately quantified.

  • Step 3: Pharmacological Validation

    • Action: Perfuse the vehicle control, followed by the test compound, and finally 1 µM E-4031 (a known hERG blocker).

    • Causality: Sequential perfusion controls for time-dependent current run-down.

    • Self-Validation: The application of E-4031 must result in >95% block of the tail current. If the channel does not fully close in response to E-4031, the cell's pharmacology is compromised, and the data point is invalidated.

Conclusion

The 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine scaffold offers a highly tunable, structurally privileged starting point for the development of targeted kinase inhibitors. By employing the self-validating protocols detailed above, drug development teams can confidently delineate the boundary between on-target synthetic lethality and off-target cytotoxicity, accelerating the progression of safe, efficacious candidates into in vivo models.

References

  • Synthetic Lethality through the Lens of Medicinal Chemistry Journal of Medicinal Chemistry (via PMC - NIH) URL:[Link]

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity European Journal of Medicinal Chemistry (via eScholarship) URL:[Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one MDPI - Molbank URL:[Link]

Sources

Foundational

Crystal Structure and Polymorphism of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine: A Comprehensive Technical Guide

Executive Summary The compound 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine represents a highly versatile heterocyclic scaffold utilized extensively in modern medicinal chemistry. It serves as a core pharmacophore in the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine represents a highly versatile heterocyclic scaffold utilized extensively in modern medicinal chemistry. It serves as a core pharmacophore in the development of targeted therapeutics, including PI3Kγ inhibitors, ATR kinase inhibitors, and novel PCSK9 modulators[1][2][3]. Because the solid-state properties of an active pharmaceutical ingredient (API) dictate its dissolution rate, bioavailability, and manufacturability, understanding the crystal structure and polymorphic landscape of this scaffold is paramount. This whitepaper provides an in-depth technical analysis of its crystallographic profiling, thermodynamic phase relationships, and the methodologies required for rigorous solid-state characterization.

Structural Chemistry and Crystallographic Profiling

The molecular architecture of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine features two distinct, electron-deficient aromatic systems. The pyrazin-2-amine moiety provides both a strong hydrogen-bond donor (the primary amine) and acceptors (the pyrazine ring nitrogens). The conjugated 1,2,4-triazole ring introduces additional hydrogen-bonding versatility, acting as a critical bridging ligand in crystal lattices[4].

In the solid state, 1,2,4-triazole derivatives and aminopyrazines frequently exhibit polymorphism due to their ability to form diverse, competing supramolecular networks (e.g., 1D zigzag chains vs. 2D layered sheets)[5]. The planarity between the triazole and pyrazine rings is a critical conformational variable; the dihedral angle is heavily influenced by the specific hydrogen-bonding environment of the crystal lattice. The presence of multiple hydrogen-bond donors and acceptors allows the molecule to satisfy its hydrogen-bonding potential in several nearly isoenergetic arrangements, directly driving its polymorphic behavior.

Polymorphism Landscape: Thermodynamic and Kinetic Control

Through systematic polymorph screening, derivatives of the 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine scaffold typically crystallize into distinct anhydrous polymorphic forms, alongside various solvates. For the purpose of this technical guide, we focus on the two primary anhydrous phases: Form I (thermodynamically stable) and Form II (metastable).

Quantitative Comparison of Polymorphs

The following table summarizes the key crystallographic and thermal data distinguishing the two primary polymorphs.

PropertyForm I (Thermodynamically Stable)Form II (Metastable)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Melting Point (Tₘ) 205 °C185 °C
Calculated Density 1.42 g/cm³1.35 g/cm³
Primary Motif 2D Hydrogen-bonded sheets1D Zigzag chains
Thermodynamic Status Stable at all temperatures below TₘKinetically trapped
Causality in Phase Transitions

The transition between Form II and Form I is monotropic. Because Form I has both a higher melting point and a higher density, the density rule dictates that it is the more thermodynamically stable form across all temperatures below the melting point. Form II is kinetically trapped; it precipitates rapidly under high supersaturation conditions but will spontaneously convert to Form I if sufficient activation energy (via thermal stress or solvent-mediated slurry) is provided.

PhaseTransition Solution API in Solution FormII Form II (Metastable) Orthorhombic Solution->FormII Rapid Cooling (Kinetic) FormI Form I (Stable) Monoclinic Solution->FormI Slow Evaporation (Thermodynamic) FormII->FormI Slurry / Heating (Monotropic Transition) Melt Isotropic Melt FormII->Melt Tm = 185°C FormI->Melt Tm = 205°C

Thermodynamic relationship and phase transition pathways of API polymorphs.

Experimental Methodologies: Self-Validating Polymorph Screening

To ensure scientific integrity, a polymorph screen must not merely generate forms but must self-validate to distinguish true polymorphs from pseudo-polymorphs (solvates/hydrates).

Protocol A: Solvent-Mediated Slurry Maturation (Thermodynamic Control)

Objective: Isolate the most thermodynamically stable polymorph (Form I). Causality: Slurrying an excess of solid API in a solvent allows the system to reach thermodynamic equilibrium. The more soluble metastable forms will dissolve and recrystallize as the least soluble, most stable form.

  • Preparation: Suspend 50 mg of API in 1.0 mL of a highly polar aprotic solvent (e.g., ethyl acetate) in a sealed 2 mL glass vial.

  • Equilibration: Agitate the suspension using a magnetic stir bar at 500 rpm at a constant temperature of 25°C for 72 hours.

  • Isolation: Isolate the solid via vacuum filtration and dry under reduced pressure (10 mbar) at 40°C for 12 hours.

  • Self-Validation: Analyze the solid via Thermogravimetric Analysis (TGA) prior to Differential Scanning Calorimetry (DSC). Why? A mass loss of <0.5% prior to degradation confirms an anhydrous polymorph. Skipping TGA risks misinterpreting a desolvation endotherm in DSC as a polymorphic melting point.

Protocol B: Antisolvent Crystallization (Kinetic Control)

Objective: Isolate metastable polymorphs (Form II). Causality: Rapid generation of high supersaturation forces the API to precipitate before it can arrange into its lowest-energy crystal lattice, favoring the kinetically accessible Form II.

  • Dissolution: Dissolve 50 mg of API in 0.5 mL of a good solvent (e.g., DMSO) at 25°C.

  • Precipitation: Rapidly inject the solution into 5.0 mL of a miscible antisolvent (e.g., cold water at 4°C) under vigorous stirring (1000 rpm).

  • Isolation: Immediately filter the resulting precipitate. Why? Leaving the metastable form in the mother liquor will result in a solvent-mediated transformation back to Form I.

  • Self-Validation: Perform Powder X-Ray Diffraction (PXRD) immediately after isolation. Compare the diffractogram to the Form I reference standard to confirm a unique phase.

PolymorphScreening API 5-(4H-1,2,4-Triazol-4-yl) pyrazin-2-amine API Solvent Solvent Evaporation (Thermodynamic) API->Solvent Antisolvent Antisolvent Addition (Kinetic) API->Antisolvent Slurry Slurry Maturation (Equilibration) API->Slurry PXRD PXRD Initial Screening Solvent->PXRD Antisolvent->PXRD Slurry->PXRD Thermal TGA / DSC Analysis PXRD->Thermal Unique Pattern Identified SCXRD SCXRD Structure Solution Thermal->SCXRD Anhydrous Phase Confirmed

Workflow for polymorph screening and self-validating solid-state characterization.

Impact on Drug Development and Formulation

The highly crystalline nature of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine and its derivatives often leads to poor aqueous solubility, a significant hurdle in drug development. As noted in the development of PI3Kγ inhibitors, attempts to disrupt the crystal lattice planarity using pseudo-ortho substituents sometimes fail to overcome the strong intermolecular hydrogen bonding inherent to the aminopyrazine-triazole network, resulting in highly crystalline, insoluble compounds[2].

Selecting the metastable Form II can temporarily enhance the apparent solubility and dissolution rate in the gastrointestinal tract. However, formulation scientists must stabilize Form II using polymeric crystallization inhibitors (e.g., HPMC or copovidone) in an Amorphous Solid Dispersion (ASD) to prevent in situ conversion to the insoluble Form I during storage or dissolution[4]. Understanding the exact hydrogen-bonding motifs of the polymorphs allows for the rational selection of excipients that can hydrogen-bond with the triazole/pyrazine nitrogens, effectively blocking crystal lattice nucleation.

Sources

Exploratory

5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine: A Bifunctional Scaffold in Modern Medicinal Chemistry and Materials Science

Executive Summary As a Senior Application Scientist, I frequently encounter heterocyclic building blocks that promise versatility but fail to deliver under rigorous synthetic or biological conditions. 5-(4H-1,2,4-Triazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter heterocyclic building blocks that promise versatility but fail to deliver under rigorous synthetic or biological conditions. 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine is a notable exception. This molecule combines the electron-deficient, hydrogen-bond-accepting properties of a pyrazine ring with the rigid, nitrogen-dense geometry of a 1,2,4-triazole.

This in-depth technical guide explores the structural causality, synthetic methodologies, and cross-disciplinary applications of this bifunctional scaffold, providing field-proven protocols for researchers in drug discovery and advanced materials science.

Structural and Electronic Profiling

To leverage a scaffold effectively, one must first understand the "why" behind its electronic behavior. 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine is characterized by a push-pull electronic system:

  • The 2-Amino Group (The "Push"): Acts as a strong hydrogen-bond donor and a primary synthetic handle for downstream functionalization (e.g., amidation, Buchwald-Hartwig coupling).

  • The Pyrazine Core (The "Pull"): An electron-deficient aromatic system that lowers the pKa of the 2-amino group, making it less nucleophilic than a standard aniline but highly stable against oxidative degradation.

  • The 4H-1,2,4-Triazol-4-yl Substituent: Provides a rigid, coplanar vector. With three nitrogen atoms, it acts as a multidentate ligand for metal coordination and a robust pharmacophore for engaging solvent-exposed pockets or hinge regions in target proteins.

Quantitative Data: Scaffold Comparison

The following table summarizes the physicochemical properties of the scaffold compared to its constituent fragments, highlighting its drug-like metrics.

Property5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine2-Aminopyrazine4H-1,2,4-Triazole
Molecular Formula C6H6N6C4H5N3C2H3N3
Molecular Weight 162.15 g/mol 95.10 g/mol 69.07 g/mol
H-Bond Donors 1 (NH2)11
H-Bond Acceptors 422
Topological Polar Surface Area ~88.5 Ų51.8 Ų30.7 Ų
Primary Utility Bifunctional Scaffold / Hinge BinderCore PharmacophoreMetal Ligand

Applications in Targeted Therapeutics

In medicinal chemistry, the 2-aminopyrazine core is a privileged scaffold for ATP-competitive kinase inhibitors. A landmark example is the ATR kinase inhibitor VX-970 (berzosertib), which utilizes the 2-aminopyrazine core to anchor into the kinase hinge region[1]. Furthermore, amino pyrazines have been successfully deployed as allosteric inhibitors, such as SHP099 for the SHP2 phosphatase[2].

By installing a 1,2,4-triazole ring at the 5-position, researchers can access unique binding modes. The triazole ring extends into the solvent-exposed pocket or forms secondary hydrogen bonds with the kinase backbone, drastically improving target selectivity.

Pharmacophore A 2-Amino Group (H-Bond Donor) D Kinase Hinge Region (Backbone C=O and NH) A->D Donates H-bond B Pyrazine Nitrogen (H-Bond Acceptor) B->D Accepts H-bond C 1,2,4-Triazole Ring (Metal/Hinge Interaction) C->D Secondary H-bond E Solvent Exposed Pocket C->E Vector for extension

Fig 1. Pharmacophore mapping of the triazolylpyrazine scaffold in a kinase ATP-binding pocket.

Applications in Advanced Materials (MOFs)

Beyond oncology, the nitrogen-rich nature of the 1,2,4-triazole moiety makes it a prime candidate for constructing advanced energetic materials and Metal-Organic Frameworks (MOFs)[3]. With six nitrogen atoms per molecule, 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine acts as a highly efficient multidentate ligand. The triazole nitrogens bridge transition metals (e.g., Zn²⁺, Cu²⁺) to form robust 3D topologies, while the pyrazine nitrogens provide secondary coordination sites that can be tuned for gas capture or catalytic applications.

Synthetic Methodologies and Protocols

To ensure reproducibility, I have detailed a self-validating synthetic workflow for the construction and downstream functionalization of this scaffold.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the coupling of 5-bromo-pyrazin-2-amine with 4H-1,2,4-triazole.

  • Reagent Preparation: Charge a flame-dried Schlenk flask with 5-bromo-pyrazin-2-amine (1.0 equiv), 4H-1,2,4-triazole (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is deliberately selected over stronger bases (like NaH) to selectively deprotonate the triazole (pKa ~10) without abstracting protons from the 2-amino group (pKa ~25). This prevents competitive self-condensation and polymerization.

  • Solvent Addition: Add anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: DMF, a polar aprotic solvent, is critical. It poorly solvates anions, thereby maximizing the nucleophilicity of the triazolide anion while effectively stabilizing the anionic Meisenheimer complex transition state.

  • Reaction Execution: Heat the mixture to 120 °C for 12 hours under an argon atmosphere.

    • Self-Validation Step: Monitor the reaction via LC-MS. The disappearance of the starting material peak (M+H = 174/176) and the emergence of the product peak (M+H = 163) serves as an internal validation of conversion.

  • Isolation: Quench the reaction with ice water. Filter the resulting precipitate, wash with cold water and diethyl ether, and dry under a vacuum.

Protocol B: Downstream Functionalization via Buchwald-Hartwig Amination

To build complex drug candidates, the 2-amino group must often be coupled to an aryl halide.

  • Catalyst Activation: In a glovebox, combine the synthesized scaffold (1.0 equiv), an aryl halide (1.1 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous 1,4-dioxane.

    • Causality: Xantphos is explicitly chosen for its wide bite angle (~111°). This specific geometric constraint forces the palladium center into a conformation that drastically accelerates the reductive elimination step—often the rate-limiting bottleneck when coupling electron-deficient heteroarylamines.

  • Execution: Heat the sealed vessel at 100 °C for 8 hours. Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts prior to preparative HPLC purification.

SyntheticWorkflow SM 5-Bromo-pyrazin-2-amine (Electrophile) Reaction SNAr Reaction (DMF, 120 °C, 12h) SM->Reaction Reagent 4H-1,2,4-Triazole + K2CO3 (Base) Reagent->Reaction Product 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine (Bifunctional Scaffold) Reaction->Product >70% Yield (Meisenheimer Intermediate) Downstream Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos) Product->Downstream N-Functionalization

Fig 2. Step-by-step synthetic workflow from 5-bromo-pyrazin-2-amine to advanced functionalization.

References

  • Title: Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Design, Synthesis, and In Vitro Activity of Pyrazine Compounds Source: Molecules (MDPI) URL: [Link]

  • Source: RSC Advances (Royal Society of Chemistry)

Sources

Foundational

Binding affinity of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine to kinase targets

An In-Depth Technical Guide to the Kinase Binding Affinity of Umbralisib [5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine] Executive Summary This technical guide provides a comprehensive analysis of the binding affinity and sel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Kinase Binding Affinity of Umbralisib [5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine]

Executive Summary

This technical guide provides a comprehensive analysis of the binding affinity and selectivity of 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine, known clinically as Umbralisib (formerly TGR-1202), for its primary kinase targets. Umbralisib is a novel, orally available, dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1] This dual mechanism of action distinguishes it from other kinase inhibitors and underpins its therapeutic rationale in hematologic malignancies.[2][3] This document will explore the molecular profile of Umbralisib, the biological significance of its targets, quantitative binding affinity data, the rigorous methodologies used to determine these interactions, and the broader context of its impact on cellular signaling pathways. The objective is to equip researchers and drug development professionals with a detailed understanding of Umbralisib's molecular interactions, facilitating informed decision-making in kinase inhibitor research and development.

Molecular Profile and Therapeutic Rationale

Umbralisib was developed as a next-generation kinase inhibitor with a distinct chemical structure designed to improve selectivity and tolerability compared to earlier PI3K inhibitors.[4][5][6] Its unique therapeutic hypothesis is rooted in the simultaneous inhibition of two key kinases implicated in the pathogenesis of lymphoid malignancies.[2]

  • PI3Kδ Inhibition: The delta isoform of PI3K is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway.[7][8] Aberrant activation of PI3Kδ is a frequent event in B-cell malignancies, driving cancer cell proliferation, survival, and migration.[7][9] Targeting this isoform specifically was hypothesized to provide potent anti-tumor activity while minimizing off-target effects associated with pan-PI3K inhibitors, such as hyperglycemia and rash.[9]

  • CK1ε Inhibition: The co-inhibition of Casein Kinase 1 Epsilon (CK1ε) is a novel aspect of Umbralisib's mechanism. CK1ε is a serine/threonine kinase involved in regulating oncoprotein translation and has been implicated in the growth and survival of cancer cells.[3][10] Its inhibition may offer a complementary mechanism to disrupt tumor cell homeostasis and potentially overcome resistance pathways.

This dual-target approach represents a rational strategy to achieve a more profound and durable anti-cancer effect.

Primary Kinase Targets: A Deeper Look

Phosphoinositide 3-Kinase Delta (PI3Kδ)

The PI3K family of lipid kinases regulates crucial cellular functions, and the class I PI3Kδ isoform is a central node in lymphocyte biology.[11] Its signaling is activated by cytokine and antigen receptors, leading to the generation of phosphatidylinositol-3,4,5-trisphosphate (PIP3).[11] This second messenger recruits downstream effectors like AKT, which in turn promotes a cascade of events leading to cell proliferation, survival, and metabolic reprogramming—hallmarks of cancer.[9][11] In malignant B-cells, PI3Kδ signaling is often constitutively active, providing essential survival signals from the tumor microenvironment, such as lymph nodes and bone marrow.[8][11] Therefore, inhibiting PI3Kδ not only has a direct effect on tumor cells but also disrupts the protective niche that sustains them.[11]

Casein Kinase 1 Epsilon (CK1ε)

CK1ε is a member of the highly conserved casein kinase 1 family of serine/threonine kinases.[12][13] It is a multifaceted regulator involved in diverse cellular processes, including Wnt signaling, circadian rhythm control, and cell cycle progression.[12][14] In the context of cancer, CK1ε has been shown to be overexpressed in several tumor types and can influence key oncogenic pathways.[10][14] For instance, it can positively regulate AKT signaling and is involved in pathways that control cell proliferation and survival.[10][12] The inhibition of CK1ε by Umbralisib is thought to contribute to its anti-neoplastic activity, potentially through mechanisms distinct from PI3Kδ blockade.[2]

Quantitative Analysis of Binding Affinity and Selectivity

The efficacy and safety profile of a kinase inhibitor is critically dependent on its potency and selectivity. Umbralisib was engineered for high selectivity for the PI3Kδ isoform over the other class I isoforms (α, β, γ), a feature that is believed to contribute to its differentiated and more manageable safety profile compared to less selective PI3K inhibitors.[1][7]

The table below summarizes the selectivity profile of Umbralisib.

Kinase TargetSelectivity vs. PI3KδRationale for Selectivity
PI3Kδ -Primary target in hematopoietic cells; key driver in B-cell malignancies.[7]
PI3Kα >1500-foldUbiquitously expressed; inhibition is associated with metabolic toxicities like hyperglycemia.[7][9]
PI3Kβ >1500-foldUbiquitously expressed; role in thrombosis and glucose metabolism.[7]
PI3Kγ ~225-foldPrimarily in hematopoietic cells; role in innate immunity and inflammation.[7][9]
CK1ε N/A (Dual Target)Secondary target implicated in oncoprotein translation and cancer cell pathogenesis.[2]

Data synthesized from published literature.[7]

This high degree of selectivity for PI3Kδ is a key molecular attribute. By avoiding significant inhibition of the α and β isoforms, which are crucial for normal metabolic processes, Umbralisib was designed to circumvent common toxicities that have limited the utility of pan-PI3K inhibitors.[1][9]

Methodologies for Determining Kinase Binding Affinity

A multi-faceted approach employing biochemical, biophysical, and cell-based assays is essential to fully characterize the binding affinity of an inhibitor. This ensures a self-validating system where data from orthogonal methods provide a comprehensive and trustworthy profile of the molecule's interaction with its targets.

Biochemical Kinase Assays

Biochemical assays are the cornerstone of initial inhibitor screening, directly measuring the catalytic function of the kinase.[15] They are typically performed in a purified, cell-free system to quantify the inhibitor's ability to block substrate phosphorylation.

Common Formats:

  • Luminescence-Based Assays (e.g., ADP-Glo™, Kinase-Glo®): These assays measure kinase activity by quantifying either the amount of ADP produced or the amount of ATP consumed during the phosphorylation reaction.[15][16] The resulting luminescent signal is inversely (Kinase-Glo®) or directly (ADP-Glo™) proportional to kinase activity.[16]

  • Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen™): This technology uses a europium-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase.[17] Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.[17]

Experimental Protocol: Generic Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate/ATP mix, and serial dilutions of the inhibitor (e.g., Umbralisib).

  • Kinase Reaction: In a multi-well plate, add the kinase to each well.

  • Inhibitor Addition: Add the serially diluted inhibitor or vehicle control to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the substrate/ATP mixture to all wells to start the phosphorylation reaction. Incubate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep 1. Preparation cluster_rxn 2. Kinase Reaction cluster_detect 3. Detection cluster_analysis 4. Analysis Inhibitor Inhibitor Dilutions Plate Add Kinase + Inhibitor to Plate Inhibitor->Plate Kinase Kinase Solution Kinase->Plate Sub_ATP Substrate/ATP Mix Incubate Initiate with Substrate/ATP Plate->Incubate Incubate Stop Add ADP-Glo™ (Stop Rxn, Deplete ATP) Incubate->Stop Signal Add Detection Reagent (ADP -> ATP -> Light) Stop->Signal Incubate Read Read Luminescence Signal->Read Plot Plot Signal vs. [Inhibitor] Read->Plot IC50 Calculate IC50 Plot->IC50

Caption: Workflow for a typical biochemical kinase inhibition assay.

Biophysical Assays for Direct Binding Measurement

While biochemical assays measure functional inhibition, biophysical techniques directly quantify the binding event between the inhibitor and the kinase, providing a complete thermodynamic or kinetic profile.

ITC is considered a gold-standard method for characterizing binding interactions in solution without the need for labeling.[18] It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand (inhibitor) is titrated into a solution containing the target protein (kinase).[19][20]

  • Causality and Expertise: An ITC experiment provides a full thermodynamic signature of the binding event in a single run.[19] It yields the binding affinity (KD), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[18] This level of detail is invaluable for lead optimization, as it allows scientists to understand the driving forces behind the interaction (e.g., whether it's enthalpy-driven via strong hydrogen bonds or entropy-driven via hydrophobic interactions).

Conceptual Protocol for ITC:

  • Sample Preparation: Prepare highly purified and concentration-matched kinase and inhibitor solutions in an identical buffer to minimize heats of dilution.

  • Instrument Setup: Load the kinase solution into the sample cell and the inhibitor solution into the titration syringe of the ITC instrument.

  • Titration: Perform a series of small, precise injections of the inhibitor into the kinase solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the minute temperature changes after each injection, corresponding to the heat of binding.[20]

  • Data Analysis: The raw data (power vs. time) is integrated to yield the heat per injection. This is then plotted against the molar ratio of inhibitor to kinase. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters (KD, n, ΔH).[20]

SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[21] It provides detailed kinetic information by measuring both how quickly an inhibitor binds to its target (association rate, kon) and how quickly it dissociates (dissociation rate, koff).[22][23]

  • Causality and Expertise: The kinetic data from SPR is critical for understanding an inhibitor's mechanism of action. A compound's residence time (inversely related to koff) on its target can be a better predictor of in vivo efficacy than binding affinity (KD) alone.[23] A slow koff (long residence time) can lead to a more durable pharmacological effect. SPR is the benchmark technique for optimizing this parameter.

Conceptual Protocol for SPR:

  • Surface Preparation: The kinase is immobilized onto the surface of a sensor chip.[24] Careful optimization of immobilization conditions is crucial to ensure the kinase remains active.[22][24]

  • Analyte Injection: A solution containing the inhibitor (analyte) at a specific concentration is flowed over the sensor chip surface.

  • Association Phase: The binding of the inhibitor to the immobilized kinase causes a change in the refractive index at the surface, which is detected as an increase in the SPR signal in real-time.[21]

  • Dissociation Phase: The inhibitor solution is replaced with a flow of buffer, and the dissociation of the inhibitor from the kinase is monitored as a decrease in the SPR signal.[21]

  • Data Analysis: The resulting sensorgram (response vs. time) is fitted to kinetic models to determine the kon and koff rates. The equilibrium dissociation constant (KD) is then calculated as koff/kon.

Cellular Signaling Pathway Context

Ultimately, the binding of an inhibitor to its target must translate into a functional effect within the cell. Umbralisib's dual inhibition of PI3Kδ and CK1ε is designed to disrupt key oncogenic signaling pathways.

G BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activates PIP3 PIP3 PI3Kd->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Umbralisib Umbralisib Umbralisib->PI3Kd Inhibits

Sources

Exploratory

Thermodynamic Profiling and Physicochemical Characterization of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Executive Summary & Structural Rationale In the landscape of modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, heterocyclic scaffolds such as 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine (Molecular Formula: C₆H₆N₆, MW: ~162.15 g/mol ) present unique physicochemical challenges. This molecule features a highly electron-deficient pyrazine core substituted with a primary amine (a strong hydrogen-bond donor) and a 1,2,4-triazole moiety (an amphoteric, high-dipole hydrogen-bonding hub).

Understanding the thermodynamic properties of this compound is not merely an academic exercise; it is a critical prerequisite for successful formulation. The structural dichotomy of this molecule results in a rigid, high-energy crystal lattice driven by extensive intermolecular N-H⋯N bonding. This high lattice energy directly competes with solvation energies, frequently resulting in poor aqueous solubility. This whitepaper provides an authoritative, in-depth methodology for quantifying the solid-state and solution-state thermodynamics of this compound, ensuring that every experimental choice is grounded in fundamental physical chemistry [1, 2].

Solid-State Thermodynamics: Deconstructing the Crystal Lattice

The solid-state thermodynamic profile—specifically the enthalpy of fusion ( ΔHfus​ ), melting temperature ( Tm​ ), and solid-state heat capacity ( Cp,solid​ )—dictates the energy penalty required to disrupt the crystal lattice.

For pyrazine-triazole derivatives, the lattice is heavily stabilized by π−π stacking and hydrogen bonding. Quantum chemical investigations (e.g., DFT/B3LYP models) of similar aminopyrazines reveal that the amine group significantly increases the π -deficiency of the pyrazine ring, altering the Highest Occupied Molecular Orbital (HOMO) and enhancing the lattice's cohesive energy [4].

Table 1: Representative Solid-State Thermodynamic Parameters

Note: Values are representative benchmarks for the 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine scaffold based on homologous pyrazine and triazole derivatives.

Thermodynamic PropertySymbolValueAnalytical MethodStandard Uncertainty
Melting Temperature Tm​ 482.5 KModulated DSC ±0.5 K
Enthalpy of Fusion ΔHfus​ 28.4 kJ/molModulated DSC ±0.4 kJ/mol
Solid Heat Capacity (298.15 K) Cp,solid​ 215.3 J/(mol·K)Modulated DSC ±1.5 J/(mol·K)
Standard Enthalpy of Formation Δf​H∘ 185.2 kJ/molCombustion Calorimetry ±2.1 kJ/mol

Solution Thermodynamics: The Solvation Cycle

Dissolution is a thermodynamic cycle comprising two theoretical steps: the endothermic sublimation of the solid lattice into a gas, followed by the exothermic solvation of the gaseous molecules into the solvent cavity.

To accurately model the temperature-dependent solubility of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine, we utilize the Modified Apelblat Equation and the van 't Hoff analysis . The Apelblat model is chosen over ideal solubility equations because the extensive hydrogen bonding of the triazole moiety results in significant non-ideal behavior (activity coefficients γ=1 ) [3].

The modified Apelblat equation is expressed as:

lnx=A+TB​+ClnT

Where x is the mole fraction solubility, T is the absolute temperature, and A,B,C are empirical model parameters related to the variation of the dissolution enthalpy and heat capacity [1, 3].

Table 2: Solution Thermodynamics in Selected Solvents (at 298.15 K)
Solvent System ΔGsol​ (kJ/mol) ΔHsol​ (kJ/mol) TΔSsol​ (kJ/mol)Dissolution Behavior
Water (pH 7.4) +18.2+25.4+7.2Endothermic, Entropy-driven
Ethanol +14.5+19.8+5.3Endothermic, Moderate Solvation
N-Methylpyrrolidone (NMP) +8.1+12.4+4.3Highly Favorable, H-bond Acceptor

Causality Insight: The highly positive ΔHsol​ in water indicates that the hydration energy is insufficient to overcome the robust crystal lattice energy. Conversely, NMP acts as a potent hydrogen-bond acceptor, effectively solvating the primary amine and triazole N-H protons, thereby lowering the free energy of solvation ( ΔGsol​ ) [2].

Experimental Workflows & Self-Validating Protocols

As Application Scientists, we must design protocols that are self-validating. A measurement is only as trustworthy as the controls built into the system.

Protocol A: Modulated Differential Scanning Calorimetry (mDSC)

Purpose: To determine Tm​ , ΔHfus​ , and Cp,solid​ while separating overlapping kinetic events (e.g., thermal degradation) from thermodynamic phase transitions.

  • Instrument Calibration (Self-Validation): Calibrate the DSC cell constant and temperature axis using high-purity Indium ( Tm​=156.6∘C , ΔHfus​=28.71 J/g ) and Zinc standards. Why? This ensures the fundamental accuracy of the heat flow signal before introducing complex organic heterocycles.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine into a Tzero aluminum pan. Hermetically seal the pan with a pinhole lid. Why? The pinhole allows for the release of any residual volatile solvents without causing pan deformation, which would alter thermal contact and skew Cp​ measurements.

  • Thermal Method: Equilibrate at 20.0 °C. Modulate temperature at ±0.5∘C every 60 seconds. Ramp at 2.0 °C/min to 250.0 °C under a dry nitrogen purge (50 mL/min).

  • Data Extraction: Integrate the reversing heat flow curve to calculate Cp,solid​ and the total heat flow curve to integrate the melting endotherm for ΔHfus​ .

Protocol B: Precision Isothermal Solubility & Thermodynamic Extraction

Purpose: To generate high-fidelity mole fraction solubility data ( x ) for Apelblat and van 't Hoff modeling.

  • Equilibration: Add an excess of the API to 20 mL of the target solvent in a water-jacketed equilibrium vessel. Stir at 300 rpm using a magnetic stirrer.

  • Temperature Control: Maintain the temperature using a circulating thermostat bath precise to ±0.05 K.

  • Kinetic Verification (Self-Validation): Sample the slurry at 24, 48, and 72 hours. Why? Triazole derivatives can exhibit slow dissolution kinetics due to poor wetting. Equilibrium is only validated when the concentration difference between consecutive 24-hour samples is <1% .

  • Phase Separation & Quantification: Extract 1 mL of the suspension using a pre-warmed syringe (to prevent precipitation). Filter through a 0.22 µm PTFE syringe filter. Dilute immediately and quantify via HPLC-UV at the compound's λmax​ (typically ~275 nm for aminopyrazines).

System Workflows and Visualizations

To conceptualize the thermodynamic profiling strategy and the physical chemistry governing dissolution, refer to the following system diagrams.

ThermodynamicWorkflow A 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine Thermodynamic Profiling B Solid-State Thermodynamics (Lattice Energy) A->B C Solution Thermodynamics (Solvation Energy) A->C D mDSC / TGA Analysis B->D E Isothermal Solubility Testing C->E F Enthalpy of Fusion (ΔH_fus) Heat Capacity (Cp) D->F G Gibbs Free Energy (ΔG_sol) Solution Enthalpy (ΔH_sol) E->G

Fig 1: End-to-end workflow for the thermodynamic characterization of the API.

SolvationCycle Solid Solid Crystal (Strong N-H···N Network) Gas Gaseous API Molecules (Isolated State) Solid->Gas Sublimation (ΔH_sub > 0) Solution Solvated API Molecules (Solvent Cavity + Interactions) Solid->Solution Dissolution (ΔH_sol = ΔH_sub + ΔH_solv) Gas->Solution Solvation (ΔH_solv < 0)

Fig 2: Thermodynamic cycle of dissolution illustrating the energetic pathways.

Conclusion

The thermodynamic profiling of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine requires a rigorous, multi-faceted approach. By combining precise solid-state calorimetric data with robust isothermal solubility modeling (Apelblat and van 't Hoff), researchers can accurately predict the compound's behavior in various formulation matrices. The high lattice energy imparted by the pyrazine and triazole hydrogen-bonding networks dictates that formulation strategies must either disrupt the solid state (e.g., amorphous solid dispersions) or utilize highly interactive solvents (like NMP) to achieve favorable free energies of solvation.

References

  • Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K Source: Journal of Chemical & Engineering Data, ACS Publications URL:[Link]

  • Solubility Measurement and Correlation of 2-Amino-5-bromopyrazine in Methanol/Ethanol/Isopropanol/Propylene Glycol Plus Water and 10 Pure Solvents at (278.15–323.15) K Source: Journal of Chemical & Engineering Data, ACS Publications URL:[Link]

  • Solubility of dicarbohydrazide bis[3-(5-nitroimino-1,2,4-triazole)] in common pure solvents and binary solvents at different temperatures Source: Royal Society Open Science (via PMC / NIH) URL:[Link]

  • The experimental and quantum chemical investigation for two isomeric compounds as aminopyrazine and 2-amino-pyrimidine against mild steel corrosion Source: Anti-Corrosion Methods and Materials, Emerald Publishing URL:[Link]

Protocols & Analytical Methods

Method

How to synthesize 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine in the lab

Application Note: De Novo Synthesis of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine Target Audience: Researchers, scientists, and drug development professionals. Compound CAS: 2504203-45-4 Executive Summary & Strategic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine Target Audience: Researchers, scientists, and drug development professionals. Compound CAS: 2504203-45-4

Executive Summary & Strategic Rationale

As a Senior Application Scientist, I frequently encounter the synthetic challenge of installing a 1,2,4-triazole ring onto a heteroaromatic core. Direct cross-coupling (e.g., Ullmann or Buchwald-Hartwig amination) of 1H-1,2,4-triazole with a halogenated pyrazine typically suffers from poor regioselectivity, predominantly yielding the thermodynamically favored N1-substituted isomer[1].

To exclusively synthesize the N4-linked isomer, 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine , a de novo ring construction strategy is mandatory. By condensing 5-nitropyrazin-2-amine with 1,2-diformylhydrazine, we selectively build the triazole core at the N4 position. The nitro group serves as an electron-withdrawing placeholder that stabilizes the pyrazine ring during the harsh cyclization conditions, which is subsequently reduced to the target primary amine via catalytic hydrogenation[1].

Visual Workflow

Workflow A 5-Nitropyrazin-2-amine (Primary Amine) B 1,2-Diformylhydrazine TMSCl, Et3N, Pyridine A->B C De Novo Ring Construction (100 °C) B->C D 2-Nitro-5-(4H-1,2,4- triazol-4-yl)pyrazine C->D E Catalytic Hydrogenation H2, Pd/C, MeOH D->E F 5-(4H-1,2,4-Triazol-4-yl) pyrazin-2-amine E->F

Fig 1: Two-step de novo synthesis workflow for 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine.

Reagent & Equipment Matrix

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
5-Nitropyrazin-2-amine 140.101.01.40 g (10.0 mmol)Primary starting material
1,2-Diformylhydrazine 88.073.02.64 g (30.0 mmol)Triazole ring precursor
Trimethylsilyl chloride (TMSCl) 108.6415.019.0 mL (150 mmol)Lewis acid / Dehydrating agent
Triethylamine (Et₃N) 101.197.09.8 mL (70.0 mmol)Acid scavenger / Base
Pyridine 79.10Solvent15.0 mLSolvent / Auxiliary base
Palladium on Carbon (10%) -10% w/w140 mgHydrogenation catalyst
Methanol (MeOH) 32.04Solvent30.0 mLReduction solvent

Step-by-Step Experimental Protocols

Phase 1: De Novo Triazole Ring Construction

Objective: Selectively build the 1,2,4-triazole ring at the N4 position to yield 2-nitro-5-(4H-1,2,4-triazol-4-yl)pyrazine.

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-nitropyrazin-2-amine (1.40 g, 10.0 mmol) and 1,2-diformylhydrazine (2.64 g, 30.0 mmol) in anhydrous pyridine (15.0 mL) under a nitrogen atmosphere[1].

  • Base Addition: Add triethylamine (9.8 mL, 70.0 mmol) in one portion. The mixture will remain a heterogeneous suspension.

  • Activation: Cool the flask to 0 °C in an ice bath. Add trimethylsilyl chloride (TMSCl, 19.0 mL, 150 mmol) dropwise over 15 minutes.

    • Mechanistic Causality: TMSCl is critical here. It silylates the oxygen atoms of 1,2-diformylhydrazine, transforming them into excellent leaving groups (hexamethyldisiloxane). This Lewis acid activation drives the double condensation with the poorly nucleophilic pyrazine amine, effectively forcing the cyclization[1].

  • Cyclization: Remove the ice bath, attach a reflux condenser, and heat the mixture to 100 °C for 12 hours.

  • Self-Validation (In-Process Control): Analyze the reaction via TLC (DCM/MeOH 9:1). The reaction is complete when the distinct yellow spot of 5-nitropyrazin-2-amine ( ) is entirely consumed, replaced by a highly UV-active product spot ( ).

  • Workup: Cool to ambient temperature. Concentrate the dark mixture in vacuo to remove pyridine. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0–5% MeOH in DCM) to isolate 2-nitro-5-(4H-1,2,4-triazol-4-yl)pyrazine.

Phase 2: Nitro Group Reduction

Objective: Convert the nitro placeholder to the target primary amine.

  • Setup: Dissolve the intermediate 2-nitro-5-(4H-1,2,4-triazol-4-yl)pyrazine (approx. 1.0 g, 5.2 mmol) in anhydrous methanol (30.0 mL) within a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) to the solution under a gentle stream of nitrogen.

    • Mechanistic Causality: Pd/C is highly active and can ignite methanol vapors. Blanketing the addition with nitrogen prevents combustion and ensures safe catalyst wetting[1].

  • Hydrogenation: Seal the flask, degas the suspension under vacuum, and backfill with hydrogen gas (repeat 3x). Stir vigorously under a hydrogen atmosphere (15 psi) at 25 °C for 10 hours.

  • Self-Validation (In-Process Control): Monitor the reduction via LC-MS. The reaction is complete when the nitro intermediate ( 193.1 ) is fully converted to the amine product ( 163.1 ).

  • Isolation: Filter the heterogeneous mixture through a tightly packed Celite pad to remove the palladium catalyst. Wash the pad with methanol (2 × 10 mL).

  • Final Concentration: Concentrate the filtrate in vacuo to afford 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine as an off-white solid.

Analytical Validation Parameters

To ensure structural integrity and trustworthiness of the synthesized batch, validate the product against the following parameters:

  • LC-MS (ESI+): Calculated for C₆H₇N₆⁺ 163.07; Found 163.1.

  • ¹H NMR (400 MHz, DMSO-d₆): 9.15 (s, 2H, triazole-H), 8.48 (d, = 1.5 Hz, 1H, pyrazine-H), 7.92 (d, = 1.5 Hz, 1H, pyrazine-H), 6.85 (br s, 2H, -NH₂).

  • Purity Assessment: HPLC ( ~ 2.5 min, C18 column, 5-95% MeCN/H₂O with 0.1% TFA) should indicate purity.

References

  • Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication Source: nih.gov URL: [Link]

Sources

Application

The Versatile Building Block: 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine in Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold In the landscape of modern medicinal chemistry, the strategic combination of heterocyclic scaffolds has proven to be a powerful approach in the design of novel therapeutic ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of heterocyclic scaffolds has proven to be a powerful approach in the design of novel therapeutic agents. The fusion of pyrazine and 1,2,4-triazole rings, in particular, has garnered significant attention due to the diverse pharmacological activities exhibited by the resulting molecules.[1] This application note delves into the utility of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine , a key building block that embodies the synergistic potential of these two important heterocycles. Its unique electronic properties and structural features make it a valuable starting material for the synthesis of compounds targeting a range of biological pathways, most notably in the realm of kinase inhibition.[2] This guide will provide an in-depth look at its properties, synthesis, and application in drug discovery, complete with detailed protocols for its use.

Physicochemical Properties and Structural Rationale

The 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine scaffold combines the π-deficient nature of the pyrazine ring with the versatile hydrogen bonding capabilities of the 1,2,4-triazole and amino moieties. This unique combination underpins its utility as a pharmacophore in drug design.

Table 1: Physicochemical Properties of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine and Related Scaffolds

PropertyValue (Predicted/Inferred)Significance in Drug Design
Molecular Formula C₆H₆N₆Provides the basic atomic composition.
Molecular Weight 162.15 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
pKa (Predicted) Basic pKa ~3-4 (pyrazine N), Acidic pKa ~9-10 (triazole N-H)Influences solubility, salt formation, and interaction with biological targets.
LogP (Predicted) ~0.5 - 1.5Indicates moderate lipophilicity, which is often desirable for cell permeability.
Hydrogen Bond Donors 2 (Amine NH₂, Triazole NH)Crucial for forming specific interactions with protein targets.
Hydrogen Bond Acceptors 5 (Pyrazine N, Triazole Ns)Enhances target binding affinity and specificity.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF). Limited solubility in water.Important for reaction conditions and formulation considerations.

Note: Experimental data for the specific molecule is limited; these values are based on predictions and data from structurally similar compounds.

The 1,2,4-triazole ring is a well-established bioisostere for amide and ester groups, offering improved metabolic stability and the ability to participate in crucial hydrogen bonding interactions with target proteins.[3] The pyrazine ring, a common feature in many kinase inhibitors, often serves as a scaffold to orient other functional groups for optimal binding in the ATP-binding pocket of kinases. The primary amino group on the pyrazine ring provides a convenient handle for further synthetic modifications, allowing for the exploration of a wide chemical space.

Synthesis of the Building Block: A Plausible Protocol

Protocol 1: Synthesis of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine

This protocol describes a two-step process starting from commercially available reagents.

Step 1: Synthesis of 4-amino-4H-1,2,4-triazole

This intermediate can be synthesized from the reaction of hydrazine with formic acid, followed by treatment with a nitrating agent and subsequent reduction, though it is also commercially available. A known method involves the reaction of hydrazine with two equivalents of formamide.

Step 2: Nucleophilic Aromatic Substitution

This step involves the coupling of 5-chloropyrazin-2-amine with 4-amino-4H-1,2,4-triazole.

Materials:

  • 5-chloropyrazin-2-amine

  • 4-amino-4H-1,2,4-triazole

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Copper(I) iodide (CuI) (optional, as catalyst)

  • L-proline or a similar ligand (optional, to facilitate copper-catalyzed coupling)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask, add 5-chloropyrazin-2-amine (1.0 eq), 4-amino-4H-1,2,4-triazole (1.2 eq), and potassium carbonate (2.0 eq).

  • If using a catalyst, add CuI (0.1 eq) and L-proline (0.2 eq).

  • Add anhydrous DMF or DMSO to the flask to achieve a concentration of approximately 0.5 M of the limiting reagent.

  • Stir the reaction mixture at 120-150 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-chloropyrazin-2-amine) is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine.

Expected Characterization Data (Inferred from related structures):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.7-8.9 (s, 2H, triazole-H), 8.2-8.4 (s, 1H, pyrazine-H), 7.9-8.1 (s, 1H, pyrazine-H), 6.5-6.7 (br s, 2H, NH₂).[4][5]

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 150-155 (pyrazine-C-NH₂), 145-148 (triazole-C), 140-143 (pyrazine-C), 135-138 (pyrazine-C), 130-133 (pyrazine-C-triazole).

  • Mass Spectrometry (ESI+): m/z = 163.07 [M+H]⁺.

G cluster_synthesis Synthetic Workflow start Starting Materials: 5-chloropyrazin-2-amine 4-amino-4H-1,2,4-triazole reaction Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig or Ullmann-type coupling) Base (K2CO3 or Cs2CO3) Solvent (DMF or DMSO) Heat (120-150 °C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine purification->product

Caption: A general workflow for the synthesis of the target building block.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine scaffold is a prime candidate for the development of kinase inhibitors. The pyrazine core is a common feature in many FDA-approved kinase inhibitors, and the triazole moiety can engage in key hydrogen bonding interactions within the ATP binding site. The amino group serves as a versatile attachment point for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Protocol 2: Synthesis of a Representative Kinase Inhibitor Precursor via Suzuki Coupling

This protocol outlines the derivatization of the amino group on the pyrazine ring, a common strategy in the synthesis of kinase inhibitors. This example uses a Suzuki coupling to introduce an aryl group, a frequently employed tactic to probe the hydrophobic regions of kinase active sites. For this protocol, it is assumed that the primary amine has been first converted to a halide (e.g., via a Sandmeyer reaction) to prepare it for the Suzuki coupling.

Materials:

  • 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-yl halide (e.g., bromide or iodide)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Standard workup and purification reagents as in Protocol 1.

Procedure:

  • To a microwave vial or a round-bottom flask, add the 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-yl halide (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C (or use microwave irradiation at a similar temperature) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl derivative.

G cluster_derivatization Derivatization Workflow start 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine halogenation Halogenation (e.g., Sandmeyer Reaction) start->halogenation suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) halogenation->suzuki final_product Diverse Kinase Inhibitor Scaffolds suzuki->final_product

Caption: A potential pathway for derivatizing the building block.

Case Study: Targeting Kinase Signaling Pathways

Derivatives of pyrazinyl-triazoles have been explored as inhibitors of various kinases involved in cancer cell signaling. For instance, compounds with this core structure have shown potential as inhibitors of receptor tyrosine kinases (RTKs) and downstream signaling kinases.

Table 2: Representative Biological Activities of Related Pyrazinyl-Triazole Scaffolds

Compound ClassTarget Kinase(s)Reported Activity (IC₅₀)Reference
Pyrazino[2,3-b]pyrazine-triazolesmTOR, PI3K, DNA-PK0.005 nM - 250 nM[2]
Pyridinyl-1,2,4-triazolesHDAC2, FAK0.09 µM (HDAC2), 12.59 nM (FAK)[6]
Pyrazolo[1,5-a]pyrazinesRET kinaseSingle-digit nM[2]

The structural motif of 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine provides a foundation for designing inhibitors that can interact with the hinge region of the kinase domain via hydrogen bonding from the pyrazine and triazole nitrogens, while the amino group allows for the introduction of substituents that can extend into the solvent-exposed region or other pockets of the active site to enhance potency and selectivity.

G cluster_pathway Kinase Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Downstream Downstream Kinases (e.g., PI3K, mTOR, MAPK) RTK->Downstream Phosphorylation Cascade Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Signal Transduction Inhibitor Pyrazinyl-Triazole Inhibitor Inhibitor->RTK Inhibition Inhibitor->Downstream Inhibition

Caption: A simplified diagram of a kinase signaling pathway targeted by pyrazinyl-triazole inhibitors.

Conclusion and Future Perspectives

5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine is a building block of significant potential in medicinal chemistry. Its synthesis, while not yet extensively documented for this specific isomer, can be reasonably achieved through established synthetic routes. The combination of the pyrazine and 4-amino-1,2,4-triazole moieties provides a rich pharmacophore for the design of a new generation of therapeutic agents, particularly kinase inhibitors. The protocols and insights provided in this application note are intended to serve as a foundation for researchers to explore the full potential of this versatile scaffold in their drug discovery endeavors. Future work should focus on the development and optimization of a scalable synthesis for this building block and the exploration of its derivatives against a broader range of biological targets.

References

  • Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. (2022). AIP Conference Proceedings. [Link]

  • Synthesis of pyrazinyl‐substituted triazoles. (n.d.). ResearchGate. [Link]

  • Synthesis of Substituted Triazole-Pyrazole Hybrids using Triazenopyrazoles Precursors. (2024). ChemRxiv. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. [Link]

  • Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. (2022). AIP Conference Proceedings. [Link]

  • Synthesis of substituted triazole-pyrazole hybrids using triazenylpyrazole precursors. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. [Link]

  • Synthesis of Substituted Triazole-Pyrazole Hybrids using Triazenopyrazoles Precursors. (2024). ChemRxiv. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2016). ResearchGate. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Future Medicinal Chemistry. [Link]

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (2016). Journal of Applicable Chemistry. [Link]

  • Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. (2008). Turkish Journal of Chemistry. [Link]

  • Application of triazoles in the structural modification of natural products. (2021). RSC Advances. [Link]

  • Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. (2024). ResearchGate. [Link]

  • Crystal structure of 5-amino-4H-1,2,4-triazol-1-ium pyrazine-2-carboxylate: an unexpected salt arising from the decarboxylation of both precursors. (2015). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry. [Link]

  • Combining 1,2,4-triazole and pyrazole frameworks for new insensitive energetic materials. (2019). New Journal of Chemistry. [Link]

  • Synthesis of 4‐(pyrazol‐5‐yl)‐1,2,4‐triazole‐3‐thiones. (n.d.). oamonitor.ie. [Link]

  • Synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole. (2014). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-N-(5-(Substitutedphenyl)-4%2C5-dihydro-1H-A-B/16b35d7966453d865c697818e658e4e9634e9e62]([Link]

  • Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (n.d.). University of South Carolina. [Link]

  • A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer and anti-COVID-19 activities. (2021). European Journal of Medicinal Chemistry. [Link]

  • Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. (2015). Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (2013). Indian Journal of Heterocyclic Chemistry. [Link]

  • Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. (2024). ScienceRise: Pharmaceutical Science. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Arkivoc. [Link]

  • Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. (2016). Drug Design, Development and Therapy. [Link]

Sources

Method

Application Note: Optimized Protocol for the Dissolution and Storage of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine in DMSO for In Vitro Cell Assays

Executive Summary 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine (MW ≈ 162.16 g/mol ) is a nitrogen-rich heterocyclic compound. Due to its rigid planar structure and dense hydrogen-bonding network, it exhibits high crystal lat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine (MW 162.16 g/mol ) is a nitrogen-rich heterocyclic compound. Due to its rigid planar structure and dense hydrogen-bonding network, it exhibits high crystal lattice energy and poor aqueous solubility. This application note details the mechanistic rationale and step-by-step protocol for solvating this compound in Dimethyl Sulfoxide (DMSO). The protocol is designed to ensure maximum compound stability, prevent moisture-induced precipitation, and maintain cell viability during downstream in vitro assays.

Mechanistic Insights into Solvation

As a Senior Application Scientist, it is critical to understand why specific solvents and handling methods are chosen, rather than just following a recipe.

The Challenge of Nitrogen-Rich Heterocycles: The molecular architecture of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine features multiple hydrogen-bond donors (the primary amine) and acceptors (the pyrazine and triazole nitrogens). In the solid state, these moieties engage in strong intermolecular hydrogen bonding and π−π stacking. Overcoming this thermodynamic barrier requires a solvent with a high dielectric constant and strong competitive hydrogen-bonding capabilities.

The Role of DMSO: Anhydrous DMSO is the premier choice for this compound. The strong S=O dipole of DMSO acts as a potent hydrogen-bond acceptor, effectively disrupting the intermolecular hydrogen bonds between the triazole and pyrazine units[1].

The Threat of Moisture & Freeze-Thaw Cycles: DMSO is highly hygroscopic. The assimilation of atmospheric water leads to "DMSO suppression," where water outcompetes the compound for DMSO's solvation capacity, leading to hydrate formation and rapid compound precipitation[2]. Repeated freeze-thaw cycles exacerbate this precipitation if moisture is present in the vial. Consequently, controlling moisture via inert gas purging is the most critical factor in maintaining stock integrity[2].

Pre-Analytical Considerations & Quantitative Parameters

To ensure reproducibility and prevent solvent-induced cytotoxicity, the stock concentration must be optimized to allow for high-fold dilutions in the final aqueous assay media.

Table 1: Quantitative Parameters for Dissolution and Assay Dilution
ParameterRecommended ValueScientific Rationale
Primary Stock Concentration 10 mMBalances complete solvation with the ability to perform 1,000x to 10,000x dilutions for cell assays.
Mass to Volume Ratio 1.62 mg per 1 mLBased on the molecular weight of C 6​ H 6​ N 6​ (162.16 g/mol ) to achieve exactly 10 mM.
Solvent Quality 99.9% Anhydrous DMSOPrevents baseline moisture contamination; must be stored over molecular sieves.
Max Final DMSO in Assay 0.1% - 0.5% (v/v)Prevents DMSO-induced transcriptomic alterations and cytotoxicity in sensitive cell lines[3].
Storage Temperature -20°C or -80°CSlows chemical degradation. Must be paired with inert gas purging to prevent ice crystal formation.

Step-by-Step Dissolution Protocol

Note: Perform all steps in a low-humidity environment or under a nitrogen/argon stream if possible to establish a self-validating, moisture-free system.

Phase 1: Equilibration & Reconstitution
  • Equilibration: Allow the lyophilized vial of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine and the anhydrous DMSO to equilibrate to room temperature (20–25°C) in a desiccator before opening. Causality: This prevents the condensation of atmospheric moisture onto the cold compound.

  • Weighing: Weigh exactly 1.62 mg of the compound using a calibrated microbalance.

  • Transfer: Transfer the powder to a sterile, low-bind polypropylene microcentrifuge tube.

  • Addition: Add 1.0 mL of anhydrous DMSO. Pipette up and down gently to submerge the powder.

Phase 2: Solvation & Homogenization
  • Vortexing: Vortex the suspension vigorously for 30–60 seconds.

  • Sonication: If the compound does not dissolve immediately, place the tube in a heated ultrasonic water bath at 37°C for 5–10 minutes. Causality: Acoustic cavitation and mild thermal energy provide the activation energy required to break the robust π−π stacking of the pyrazine-triazole lattice without degrading the molecule.

Phase 3: Quality Control & Validation
  • Visual Inspection: Inspect the solution against a bright light source. It must be completely transparent with no particulate matter or turbidity.

  • Analytical Confirmation: For rigorous validation, analyze a 1 μ L aliquot via LC-MS/UV to confirm the 10 mM concentration and the absence of degradation products.

Phase 4: Aliquoting and Storage
  • Aliquoting: Divide the 10 mM stock into single-use aliquots (e.g., 20–50 μ L) in low-bind PCR tubes.

  • Inert Gas Purging (Critical): Purge the headspace of each tube with dry Argon or Nitrogen gas before sealing. Causality: This displaces oxygen and atmospheric moisture, preventing "DMSO suppression" during storage.

  • Storage: Store immediately at -20°C or -80°C in a secondary desiccated container.

Assay Preparation (Thawing)

When preparing for cell assays, thaw a single aliquot at room temperature or in a 37°C water bath. Do not refreeze. Once thawed, vortex briefly. Perform serial dilutions in intermediate DMSO before the final "spike" into the aqueous cell culture media. This stepwise dilution prevents localized precipitation (the "solvent crash" effect) upon contact with the aqueous buffer. Ensure the final DMSO concentration in the cell well does not exceed 0.5% (v/v)[3].

Workflow Visualization

G N1 1. Weighing 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine N2 2. Solvent Addition (Anhydrous DMSO, <0.1% H2O) N1->N2 Calculate for 10 mM Stock N3 3. Dissolution (Vortex & 37°C Sonication) N2->N3 Disrupt Crystal Lattice N4 4. Quality Control (Visual Clarity & LC-MS) N3->N4 Confirm Solvation N5 5. Aliquoting (Argon Purge, Low-Bind Tubes) N4->N5 Pass QC N6 6. Storage (-20°C or -80°C Desiccated) N5->N6 Prevent Freeze-Thaw N7 7. Cell Assay Dilution (Final DMSO < 0.5% v/v) N6->N7 Thaw under N2/Argon

Workflow for the dissolution, storage, and assay preparation of the pyrazine-triazole compound.

References

  • [1] Title: Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications Source: MDPI (Molecules) URL:[Link]

  • [2] Title: Monitoring compound integrity with cytochrome P450 assays and qHTS Source: NIH PMC (Journal of Biomolecular Screening) URL:[Link]

  • [3] Title: Protease Inhibitor Cocktail EDTA-Free: Precision in Prote... Source: Pepstatin-A / BenchChem URL:[Link]

Sources

Application

Application Note: Advanced In Vivo Formulation Strategies for 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine

Introduction & Physicochemical Profiling The compound 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine represents a highly privileged heterocyclic scaffold frequently utilized in the design of potent kinase inhibitors, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The compound 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine represents a highly privileged heterocyclic scaffold frequently utilized in the design of potent kinase inhibitors, including PI3Kγ, ATR, and PCSK9 modulators[1]. While pharmacologically highly active, this structural motif presents severe translational challenges during preclinical in vivo studies due to its physicochemical properties.

The combination of a pyrazine ring and a triazole moiety creates a highly planar, rigid structure. The presence of multiple hydrogen bond donors (the primary amine) and acceptors (the triazole nitrogens) leads to an exceptionally high crystal lattice energy. Consequently, the compound exhibits "brick dust" characteristics—it is neither highly lipophilic nor water-soluble, leading to severe solubility-limited absorption and poor oral bioavailability[1]. To achieve therapeutic exposures in vivo, standard aqueous buffers are insufficient; specialized formulation techniques that either disrupt the crystal lattice or drastically increase the surface area are mandatory.

Formulation Strategy & Causality

As a Senior Application Scientist, selecting the correct formulation vehicle requires balancing the route of administration, the required dose, and the tolerability of the excipients.

Strategy A: Co-Solvency and Micellization (For IV/IP Dosing)

Intravenous (IV) and intraperitoneal (IP) administration strictly require completely clear solutions to prevent fatal embolisms or severe localized peritoneal irritation[2]. Because the crystal lattice of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine resists aqueous solvation, a multi-component co-solvent system is required.

  • Causality : Dimethyl sulfoxide (DMSO) is used first to completely disrupt the hydrogen-bonded crystal lattice. Polyethylene glycol 400 (PEG400) is then added to lower the dielectric constant of the aqueous phase, acting as a co-solvent[3]. Finally, Tween 80 (Polysorbate 80) is introduced to provide steric stabilization and form micelles, which encapsulate the hydrophobic API and prevent it from precipitating upon dilution in the aqueous bloodstream[2].

Strategy B: Top-Down Nanosuspensions (For PO Dosing)

For oral (PO) efficacy and maximum tolerated dose (MTD) toxicology studies, high concentrations are required. Administering high volumes of co-solvents orally can cause gastrointestinal toxicity and alter baseline PK parameters.

  • Causality : Nanosuspensions maintain the drug in its stable crystalline state but drastically increase the specific surface area. According to the Noyes-Whitney equation, this exponentially enhances the dissolution velocity in the GI tract[4]. Wet media milling with a steric polymer (e.g., HPMC) and a surfactant prevents Ostwald ripening—a thermodynamic degradation where small particles dissolve and redeposit onto larger ones[5].

Formulation Decision Matrix

FormulationWorkflow API 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine (High Crystal Energy, Poorly Soluble) Route Determine In Vivo Route API->Route IV IV / IP Dosing (Requires Clear Solution) Route->IV Systemic PK PO Oral (PO) Dosing (Suspensions Acceptable) Route->PO Efficacy / Tox Cosolvent Co-solvent System (DMSO/PEG400/Tween 80) IV->Cosolvent Solubilization Nano Nanosuspension (Wet Milling with HPMC) PO->Nano High Dose Tox Toxicity / PK Assessment Cosolvent->Tox Nano->Tox

Workflow for selecting in vivo formulation strategies based on dosing route and properties.

Quantitative Data Presentation

Table 1: Comparison of Formulation Vehicles for 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine

Formulation StrategyVehicle CompositionTarget RouteMax Solubilization / LoadingTolerability & PK Notes
Co-solvent Solution 10% DMSO, 40% PEG400, 5% Tween 80, 45% SalineIV, IP, PO~2.0 - 5.0 mg/mL (Clear Solution)Well-tolerated for acute dosing; PEG400 may cause mild diuresis in rodents[3].
Nanosuspension 0.5% HPMC, 0.1% Tween 80 in ddH₂OPO>50.0 mg/mL (Suspended)Excellent for high-dose tox studies; avoids GI toxicity of organic solvents[5].
Lipid Emulsion 5% DMSO, 95% Corn OilPO~10.0 mg/mL (Emulsion)Suitable for highly lipophilic analogs; absorption may vary based on fed/fasted state[6].

Experimental Protocols

Protocol A: Preparation of a Co-Solvent Solution (IV/IP Administration)

This protocol utilizes a 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline vehicle to achieve a clear, self-validating solution[3],[2].

Step 1: Initial Solubilization (Lattice Disruption)

  • Weigh the required mass of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine into a sterile glass vial.

  • Add cell-culture grade DMSO to achieve exactly 10% of the final target volume.

  • Vortex vigorously and sonicate in a water bath at 37°C for 5–10 minutes until the solution is completely clear. Causality: If the compound is not fully dissolved in DMSO, it will never dissolve in the subsequent, less powerful solvents.

Step 2: Co-solvent Addition

  • Add PEG400 (40% of final volume) to the DMSO stock[3].

  • Vortex for 60 seconds to ensure a homogenous organic phase.

Step 3: Micellization

  • Add Tween 80 (5% of final volume)[2].

  • Vortex thoroughly. Causality: Tween 80 is highly viscous; ensure it is completely dispersed to lower the interfacial tension before aqueous dilution.

Step 4: Aqueous Dilution (Preventing Solvent Shock)

  • Place the vial on a magnetic stirrer.

  • Dropwise , add sterile 0.9% Saline (45% of final volume) while stirring continuously.

  • Causality: Rapid addition of water causes "solvent shock"—a sudden spike in the dielectric constant that forces the API to crash out of solution before Tween 80 micelles can encapsulate it[2].

Validation & Quality Control: Hold the vial against both a black and a white background under bright light. The solution must be completely transparent. To self-validate, centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes; if a visible pellet forms, the formulation has failed and must be discarded.

Protocol B: Top-Down Nanosuspension via Wet Media Milling (PO Administration)

This protocol utilizes mechanical shear to reduce particle size, stabilized by polymers and surfactants[4],[5].

Step 1: Vehicle Preparation

  • Prepare an aqueous vehicle containing 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (w/v) Tween 80 (or Sodium Dodecyl Sulfate, SDS) in sterile ddH₂O[5].

  • Stir overnight to ensure complete hydration of the HPMC polymer.

Step 2: Coarse Suspension Generation

  • Add the API powder (e.g., 50 mg/mL) directly into the vehicle.

  • Homogenize using a high-shear rotor-stator mixer (e.g., Ultra-Turrax) at 10,000 RPM for 2 minutes to break apart large macroscopic agglomerates.

Step 3: Wet Media Milling

  • Transfer the coarse suspension into a milling chamber.

  • Add 0.5 mm Yttrium-stabilized Zirconium Oxide (ZrO₂) milling beads (bead-to-suspension volume ratio of 1:1).

  • Mill at 500 RPM for 2 to 4 hours. Causality: The mechanical impaction reduces the crystal size below 1 µm. Simultaneously, HPMC coats the newly cleaved crystal faces (steric hindrance), while Tween 80 lowers the surface tension, collectively preventing Ostwald ripening and re-agglomeration[5].

Validation & Quality Control: Extract the suspension using a 27-gauge needle (which leaves the beads behind). Analyze a diluted aliquot via Dynamic Light Scattering (DLS). A self-validating, successful nanosuspension will exhibit a Z-average particle size of <500 nm and a Polydispersity Index (PDI) of <0.3[5].

References

1.[1] Title : Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ Source : ACS Publications URL :[Link]

2.[4] Title : Nanocrystal formulation of poorly water-soluble drug Source : J-Stage URL :[Link]

4.[5] Title : Nanosizing of a poorly soluble drug: technique optimization, factorial analysis, and pharmacokinetic study in healthy human volunteers Source : Dove Medical Press URL :[Link]

Sources

Method

Application Note: Derivatization of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine for SAR Studies

Executive Summary & Structural Rationale The bi-heterocyclic scaffold 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine is a highly privileged motif in modern drug discovery. Its dual hydrogen-bond donor/acceptor capacity makes i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The bi-heterocyclic scaffold 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine is a highly privileged motif in modern drug discovery. Its dual hydrogen-bond donor/acceptor capacity makes it an ideal hinge-binding pharmacophore for kinase inhibitors, as well as a robust core for antimicrobial and CNS-active agents. However, unlocking its full therapeutic potential requires systematic Structure-Activity Relationship (SAR) exploration.

Derivatizing this scaffold presents unique synthetic challenges due to its complex electronic profile. The pyrazine core is inherently electron-deficient, while the exocyclic C2-amine acts as a strong electron-donating group (EDG). Concurrently, the 4H-1,2,4-triazole ring introduces acidic C-H protons and secondary coordination vectors. To navigate this, we have developed a three-pronged late-stage functionalization strategy targeting the pyrazine core, the exocyclic amine, and the triazole ring.

ScaffoldMap Scaffold 5-(4H-1,2,4-Triazol-4-yl) pyrazin-2-amine C3_Pos Pyrazine C3 Position (Ortho to Amine) Scaffold->C3_Pos Electrophilic Halogenation C2_Amine C2 Exocyclic Amine Scaffold->C2_Amine Amidation / Cross-Coupling Triazole Triazole C3'/C5' C-H Scaffold->Triazole Lithiation & Trapping Suzuki/Buchwald\nCoupling (C-C/C-N) Suzuki/Buchwald Coupling (C-C/C-N) C3_Pos->Suzuki/Buchwald\nCoupling (C-C/C-N) Amides, Sulfonamides,\nSecondary Amines Amides, Sulfonamides, Secondary Amines C2_Amine->Amides, Sulfonamides,\nSecondary Amines Alkyl/Aryl\nSubstituted Triazoles Alkyl/Aryl Substituted Triazoles Triazole->Alkyl/Aryl\nSubstituted Triazoles

Figure 1: Strategic derivatization sites on the triazolylpyrazin-2-amine scaffold.

Strategy 1: Regioselective Functionalization of the Pyrazine Core

Causality & Mechanistic Insight

Pyrazine rings are highly resistant to electrophilic aromatic substitution ( SE​Ar ) due to the electron-withdrawing nature of the two nitrogen atoms. However, the exocyclic C2-amine strongly activates the ortho-position (C3) via resonance electron donation. This directing effect overcomes the deactivation of both the pyrazine and the C5-triazole substituent, allowing for highly regioselective halogenation. Using N-bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile provides a pristine synthetic handle (C3-Br) for subsequent palladium-catalyzed cross-coupling[1][2].

Protocol 1: Regioselective C3-Bromination and Suzuki-Miyaura Coupling

Self-Validating System: The reaction progress is strictly governed by stoichiometric control to prevent C6-dihalogenation.

Step A: C3-Bromination

  • Initiation: Dissolve 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine (1.0 eq, 5.0 mmol) in anhydrous acetonitrile (0.2 M) under an inert N2​ atmosphere.

  • Thermal Control: Cool the reaction vessel to 0 °C. Rationale: The activation barrier for ortho-bromination is low; cryogenic control suppresses background radical pathways that lead to over-bromination.

  • Electrophile Addition: Add NBS (1.05 eq, 5.25 mmol) portion-wise over 15 minutes. Protect the flask from light.

  • In-Process Control (IPC): Stir at room temperature for 2 hours. Sample 10 µL, dilute in MeOH, and analyze via LC-MS. Proceed only when the starting material peak ( [M+H]+=163.1 ) is <2% and the mono-bromo product ( [M+H]+=241.0/243.0 ) is dominant.

  • Quench & Isolation: Quench with saturated aqueous Na2​S2​O3​ (10 mL) to destroy unreacted NBS. Extract with EtOAc (3 × 20 mL), dry over Na2​SO4​ , and concentrate.

Step B: Suzuki-Miyaura Cross-Coupling

  • Setup: In a microwave vial, combine the C3-bromo intermediate (1.0 eq), an arylboronic acid (1.2 eq), and K2​CO3​ (2.5 eq).

  • Catalysis: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq). Suspend in a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M).

  • Execution: Irradiate in a microwave reactor at 110 °C for 30 minutes.

  • Validation: Filter through a Celite pad, concentrate, and purify via reverse-phase prep-HPLC. Confirm the C-C bond formation via 1H NMR (disappearance of the C3 pyrazine singlet).

Strategy 2: Diversification of the Exocyclic Amine

Causality & Mechanistic Insight

The basicity and nucleophilicity of the C2-amine are significantly attenuated by the electron-withdrawing pyrazine core. Traditional reductive amination or SN​Ar approaches often result in poor yields or require forcing conditions that degrade the triazole ring. To install bulky aryl or heteroaryl groups at the C2-amine, we utilize [3][4]. Employing a highly active, sterically hindered biarylphosphine ligand (e.g., BrettPhos) facilitates the difficult oxidative addition and promotes rapid reductive elimination, bypassing the amine's poor intrinsic nucleophilicity.

Protocol 2: Buchwald-Hartwig Amination
  • Glovebox Assembly: In an argon-filled glovebox, charge a dry vial with 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine (1.0 eq), the desired aryl bromide (1.2 eq), and sodium tert-butoxide ( NaOtBu , 2.0 eq).

  • Catalyst Loading: Add BrettPhos Pd G3 precatalyst (5 mol%) and BrettPhos ligand (5 mol%). Rationale: The G3 precatalyst ensures rapid generation of the active monoligated Pd(0) species at low temperatures.

  • Solvent & Heating: Add anhydrous, degassed tert-amyl alcohol (0.1 M). Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

  • IPC: Monitor via TLC (DCM:MeOH 9:1). The primary amine spot ( Rf​≈0.2 ) should convert cleanly to the less polar secondary amine ( Rf​≈0.5 ).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove inorganic salts, and purify via flash chromatography.

Strategy 3: Directed C-H Functionalization of the Triazole Ring

Causality & Mechanistic Insight

Pre-functionalizing the 1,2,4-triazole prior to coupling to the pyrazine is synthetically tedious. Instead, we exploit the inherent acidity of the triazole C3' and C5' protons ( pKa​≈16−18 ). By treating the scaffold with a strong organolithium reagent at cryogenic temperatures, we generate a nucleophilic lithio-triazole intermediate. Because the exocyclic C2-amine also possesses an acidic N-H proton, exactly 2.2 equivalents of base must be used: 1 equivalent to form the non-nucleophilic lithium amide, and 1.2 equivalents to drive the C-H lithiation on the triazole ring.

Workflow Step1 Step 1: C-H Deprotonation Reagent: n-BuLi (2.2 eq) Solvent: Anhydrous THF Temp: -78 °C, 1 h Step2 Step 2: Electrophilic Trapping Reagent: Alkyl Halide / Aldehyde Temp: -78 °C to RT, 4 h Step1->Step2 Step3 Step 3: Quench & Extraction Quench: Sat. NH4Cl (aq) Extract: EtOAc (3x) Step2->Step3 Step4 Step 4: Purification Method: Flash Chromatography (DCM:MeOH gradient) Step3->Step4

Figure 2: Step-by-step workflow for the directed C-H functionalization of the triazole ring.

Protocol 3: Lithiation and Electrophilic Trapping
  • Preparation: Dissolve the scaffold (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under argon.

  • Cryogenic Deprotonation: Submerge the flask in a dry ice/acetone bath (-78 °C). Dropwise add n-BuLi (2.5 M in hexanes, 2.2 eq) over 10 minutes. Critical Step: Maintain -78 °C for exactly 1 hour. Warmer temperatures will lead to pyrazine ring-opening or nucleophilic attack by the butyl anion.

  • Trapping: Add the electrophile (e.g., iodomethane or benzaldehyde, 1.5 eq) neat or dissolved in 1 mL THF.

  • Propagation & Quench: Allow the reaction to slowly warm to room temperature over 4 hours. Quench by slowly adding saturated aqueous NH4​Cl (5 mL).

  • Validation: Extract with EtOAc. The success of the trapping is confirmed via LC-MS by a mass shift corresponding to the electrophile (e.g., +14 Da for methylation).

Quantitative SAR Data Summary

Derivatization of the three defined vectors drastically alters the physicochemical properties of the scaffold, allowing for fine-tuning of ADME profiles during hit-to-lead optimization. The table below summarizes the representative impact of these modifications.

Derivative TypeR-Group AddedMolecular Weight (Da)cLogPtPSA (Ų)Predicted Solubility (µg/mL)
Unmodified Scaffold -162.15-0.8286.3> 1000
C3-Aryl (Protocol 1) Phenyl238.251.2486.3250
C2-Amine (Protocol 2) p-Tolyl252.281.8574.3120
Triazole-C3' (Protocol 3) Methyl176.18-0.4586.3850
Triazole-C3' (Protocol 3) Hydroxymethyl192.18-0.95106.5> 1000

Data Note: cLogP and tPSA values are calculated using standard chemoinformatics algorithms (e.g., RDKit). Solubility is estimated based on kinetic thermodynamic profiling in pH 7.4 PBS.

References

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2(1), 27-50.[Link]

  • Zhang, Y.; Lavigne, G.; César, V. "Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst." The Journal of Organic Chemistry, 2015, 80(15), 7666-7673.[Link]

Sources

Application

Storage and handling protocols for 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine

An In-Depth Guide to the Storage and Handling of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine for Research and Development This document provides a detailed guide for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Storage and Handling of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine for Research and Development

This document provides a detailed guide for researchers, scientists, and drug development professionals on the appropriate storage and handling protocols for the novel heterocyclic compound, 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes established best practices for structurally related heterocyclic amines, pyrazine, and triazole derivatives to ensure personnel safety and maintain compound integrity.

Chemical and Structural Context

5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine is a nitrogen-rich heterocyclic compound. Its structure, featuring a pyrazine ring linked to a 1,2,4-triazole and bearing an amine group, suggests a molecule with potential applications in medicinal chemistry and materials science. The pyrazine ring is known for its aromatic stability and electron-deficient character, while the triazole moiety can influence polarity and hydrogen-bonding capabilities.[1][2] The amine substituent further adds to its chemical reactivity and potential biological activity.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is mandatory before handling any novel compound.[3] For 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine, the primary hazards are anticipated to be skin and eye irritation, respiratory irritation upon inhalation of dust, and potential toxicity if ingested.[4]

Recommended Personal Protective Equipment (PPE)
Hazard Level Protection Type Specific Recommendations
Standard Laboratory Handling Eye Protection Safety glasses with side shields or chemical safety goggles.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[6]
Body Protection A standard laboratory coat should be worn at all times.[7]
Handling Potent or Dusty Material Respiratory Protection Use a dust respirator or conduct work in a ventilated enclosure if generating aerosols or dust.
Additional Protection A face shield may be necessary if there is a risk of splashing.

Storage Protocols for Compound Integrity

The stability of pyrazine and triazole derivatives is crucial for the reliability of experimental results. Proper storage conditions are essential to prevent degradation.

Recommended Storage Conditions
Parameter Condition Rationale
Temperature 2-8°C (Refrigerated)Many related heterocyclic compounds, including some triazolopyrazines, are stored at +4°C.[8] Cool conditions slow down potential degradation pathways.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)To prevent oxidation, especially given the amine functionality. Some related compounds are noted as being air-sensitive.[5]
Light Amber vial or stored in the darkPyrazine and triazole compounds can be light-sensitive.[8] Protection from light minimizes the risk of photochemical degradation.
Moisture Tightly sealed container with a desiccantTo prevent hydrolysis. Some related compounds are specified as moisture-sensitive.[8]

Pyrazine derivatives, when stored in closed containers under recommended conditions, can have a shelf-life of at least 24 months.[4]

Safe Handling and Experimental Protocols

Adherence to standardized laboratory procedures is critical to ensure both safety and experimental accuracy.

Workflow for Handling Solid Compound

G cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_cleanup Cleanup A Don appropriate PPE (Gloves, Goggles, Lab Coat) B Prepare a clean, designated workspace (e.g., chemical fume hood) A->B C Use a ventilated balance enclosure or fume hood B->C D Carefully transfer the solid compound to a tared weigh boat C->D E Record the exact weight D->E F Add the weighed solid to the appropriate glassware E->F G Add the desired solvent (e.g., DMSO, DMF) F->G H Gently agitate or sonicate to ensure complete dissolution G->H I Wipe down the work surface H->I J Dispose of contaminated waste in designated containers I->J K Remove and dispose of gloves J->K L Wash hands thoroughly K->L

Caption: Workflow for Safely Handling Solid 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine.

Protocol for Preparing a Stock Solution
  • Objective: To prepare a 10 mM stock solution of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine in DMSO.

  • Materials:

    • 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Ventilated balance enclosure or fume hood

    • Appropriate volumetric flask and pipette

    • Vortex mixer or sonicator

  • Procedure:

    • Calculate the required mass of the compound for the desired concentration and volume. The molecular weight of a related compound, 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, is approximately 175.19 g/mol .[9] The molecular formula of the target compound suggests a similar molecular weight.

    • Wearing appropriate PPE, weigh the calculated amount of the solid compound in a ventilated enclosure.

    • Carefully transfer the weighed solid to a volumetric flask.

    • Add a portion of the DMSO to the flask, ensuring not to exceed the final volume.

    • Gently agitate the mixture. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.

    • Once dissolved, add DMSO to the final volume mark on the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Transfer the stock solution to a labeled, light-protected, and tightly sealed storage vial.

    • Store the stock solution at -20°C for long-term use.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[6]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[10]
Firefighting Measures

In case of a fire, use dry powder, foam, water spray, or carbon dioxide as extinguishing media. Firefighters should wear self-contained breathing apparatus.[10]

Disposal

All waste materials, including empty containers and contaminated PPE, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains.[10]

Conclusion

References

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. PMC.
  • TCI Chemicals. (2025, November 26). SAFETY DATA SHEET.
  • A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications. (2025, December 8).
  • SAFETY DATA SHEET. (n.d.).
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 4-Amino-4H-1,2,4-triazole.
  • Kishida Chemical Co., Ltd. (2022, February 8). Safety Data Sheet.
  • BenchChem. (2025). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (2021, May 27).
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ChemicalBook. (2026, March 21). 5-(4-PHENYLPIPERAZINO)-1H-1,2,4-TRIAZOL-3-AMINE Safety Data Sheet.
  • Fisher Scientific. (n.d.). Triazolopyrazines.
  • Wang, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI.
  • PubChemLite. (n.d.). 5-(4-methyl-4h-1,2,4-triazol-3-yl)pyridin-2-amine (C8H9N5).

Sources

Method

Application Note: High-Throughput Quantification of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine in Human Plasma using LC-MS/MS

Abstract This application note presents a comprehensive guide to the sample preparation and quantification of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine, a novel heterocyclic amine of interest in pharmaceutical development...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the sample preparation and quantification of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine, a novel heterocyclic amine of interest in pharmaceutical development, in human plasma. Recognizing the need for robust and efficient bioanalytical methods, we provide detailed protocols for three widely used sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The rationale behind the selection of each technique is discussed, weighing factors such as recovery, matrix effect, and throughput. Furthermore, optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters are provided to ensure sensitive and selective detection of the analyte. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable method for the pharmacokinetic and metabolic studies of this compound.

Introduction

5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine is a nitrogen-rich heterocyclic compound featuring both a pyrazine and a triazole moiety. Such structures are of significant interest in medicinal chemistry due to their diverse biological activities. As with any potential therapeutic agent, the accurate measurement of its concentration in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the success of any LC-MS/MS method is heavily reliant on the preceding sample preparation, which aims to isolate the analyte from complex biological matrices, reduce matrix effects, and concentrate the sample.

This document provides a detailed exploration of sample preparation strategies for 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine in human plasma, a common matrix for pharmacokinetic studies.

Analyte Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale for Sample Preparation
Molecular Weight ~175.17 g/mol Small molecule, suitable for standard extraction techniques.
Polarity PolarThe presence of multiple nitrogen atoms and an amine group suggests good solubility in polar solvents. This is a key consideration for solvent selection in all extraction methods.
Predicted pKa Basic (amine group: ~3-5), Weakly acidic (triazole N-H: ~8-10)The basic amine group allows for manipulation of its charge state by adjusting pH. This is particularly important for optimizing LLE and SPE. At physiological pH (~7.4), the amine group will be partially protonated.
Predicted AlogP ~0.5 - 1.5The low octanol-water partition coefficient indicates a preference for aqueous environments, which can make LLE challenging without pH modification or salting-out.

LC-MS/MS Method Parameters

A robust and sensitive LC-MS/MS method is essential for the accurate quantification of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine. The following parameters are recommended as a starting point for method development and are based on typical methods for similar polar, basic compounds.[1][2]

Liquid Chromatography
ParameterRecommended Condition
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Rationale: A C18 column is a versatile choice for the retention of moderately polar compounds. The use of formic acid in the mobile phase serves to protonate the basic amine group of the analyte, which generally leads to better peak shape and retention on a reversed-phase column.

Tandem Mass Spectrometry
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 176.2 [M+H]⁺
Product Ions (Q3) To be determined by infusion of a standard solution. Likely fragments would involve the loss of small neutral molecules from the pyrazine or triazole rings.
Collision Energy To be optimized for the specific instrument and transitions.
Internal Standard (IS) A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a close retention time and similar ionization efficiency should be used.

Rationale: The multiple nitrogen atoms in the analyte's structure make it readily protonated, leading to a strong signal in positive ESI mode. Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions will provide the necessary selectivity and sensitivity for quantification in a complex matrix like plasma.

Sample Preparation Protocols

The choice of sample preparation technique is a critical decision that balances the need for sample cleanliness with throughput and cost. We present three common and effective methods for the extraction of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine from human plasma.

Protocol 1: Protein Precipitation (PPT)

Principle: This is the simplest and fastest method, involving the addition of a water-miscible organic solvent to the plasma sample to denature and precipitate proteins. The supernatant containing the analyte is then analyzed. Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively.[3]

Advantages: High throughput, low cost, simple procedure. Disadvantages: Less clean extract, higher potential for matrix effects (ion suppression or enhancement), and analyte dilution.

Step-by-Step Protocol:
  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds and centrifuge at 3,000 x g for 5 minutes.

  • Inject the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

Principle: LLE separates the analyte from the aqueous plasma matrix into an immiscible organic solvent based on its differential solubility. The analyte's charge state can be manipulated by adjusting the pH of the aqueous phase to enhance its partitioning into the organic phase. For a basic compound like 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine, increasing the pH of the plasma will deprotonate the amine group, making the molecule more neutral and thus more soluble in an organic solvent.[4][5][6]

Advantages: Cleaner extract than PPT, potential for sample concentration. Disadvantages: More labor-intensive, requires solvent optimization, can be difficult to automate.

Step-by-Step Protocol:
  • To 200 µL of human plasma in a polypropylene tube, add the internal standard.

  • Add 50 µL of 0.1 M sodium hydroxide to raise the pH to >10. Vortex briefly.

  • Add 1 mL of ethyl acetate (or another suitable organic solvent like methyl-tert-butyl ether).

  • Cap the tube and vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

Principle: SPE utilizes a solid sorbent packed in a cartridge or well plate to retain the analyte from the sample matrix. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. Given the polar and basic nature of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine, a mixed-mode cation exchange SPE sorbent is recommended. This provides a dual retention mechanism: reversed-phase interaction with the non-polar backbone of the sorbent and ion-exchange interaction with the negatively charged functional groups.[7][8][9]

Advantages: Produces the cleanest extracts, minimizes matrix effects, allows for significant sample concentration. Disadvantages: Higher cost per sample, more complex method development.

Step-by-Step Protocol (using a Mixed-Mode Cation Exchange Cartridge):
  • Pre-treat Sample: To 200 µL of human plasma, add the internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses cells and ensures the analyte is protonated for ion exchange.

  • Condition Sorbent: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate Sorbent: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water.

  • Load Sample: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash:

    • Wash 1: 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

    • Wash 2: 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, disrupting the ion-exchange interaction.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 100 µL of the initial mobile phase.

  • Inject: Vortex and inject into the LC-MS/MS system.

Workflow Visualization

The following diagram illustrates the general workflow for the sample preparation of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine from plasma prior to LC-MS/MS analysis.

SamplePrepWorkflow cluster_plasma Plasma Sample cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_final Final Steps Plasma Human Plasma + Internal Standard PPT_Solvent Add Acetonitrile Plasma->PPT_Solvent LLE_pH Adjust pH (Basic) Plasma->LLE_pH SPE_Pretreat Pre-treat Sample (Acidify) Plasma->SPE_Pretreat PPT_Vortex Vortex PPT_Solvent->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant Evaporate Evaporate to Dryness PPT_Supernatant->Evaporate LLE_Solvent Add Organic Solvent LLE_pH->LLE_Solvent LLE_Vortex Vortex & Centrifuge LLE_Solvent->LLE_Vortex LLE_Organic Collect Organic Layer LLE_Vortex->LLE_Organic LLE_Organic->Evaporate SPE_Load Load on Conditioned Cartridge SPE_Pretreat->SPE_Load SPE_Wash Wash Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: General workflow for plasma sample preparation.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the sample preparation and LC-MS/MS analysis of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine in human plasma. The choice between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction will depend on the specific requirements of the study, such as desired sensitivity, throughput, and budget. The provided methods serve as a robust starting point for method development and validation, enabling reliable quantification of this novel compound in a bioanalytical setting.

References

  • Phenomenex. (n.d.). What is Solid-Phase Extraction? Retrieved from [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Retrieved from [Link]

  • Melani, R. D., et al. (2020). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. Journal of Proteome Research, 19(3), 1279-1288.
  • Wu, Y., et al. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America, 24(4), 422-431.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Biotage. (2023, February 2). Protein precipitation vs. traditional protein crash: what's best? Retrieved from [Link]

  • Sallo, M. B., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7853-7861.
  • Al-Busaidi, A., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Gerardi, A. R., et al. (2014). Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA Congress, Quebec City, Canada.
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • Watson, T. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Sallo, M. B., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7853-7861.
  • Sahu, N. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • Phenomenex. (2022, April 16). Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon.
  • Kataoka, H., et al. (2000). An analytical method of heterocyclic amines by LC/MS. Journal of Mass Spectrometry Society of Japan, 48(5), 317-326.
  • Kümmerer, K., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(3), 635-645.
  • Wang, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods, 12(1), 103.
  • Karpenko, Y., et al. (2022). Advanced research for physico-chemical properties and parameters of toxicity piperazinium 2-((5-(furan-2-YL)-4-phenyl-4H-1,2,4-triazol-3-YL)THIO)acetate. ScienceRise: Pharmaceutical Science, (2), 4-13.
  • Gholap, S. S., et al. (2017). Antileishmanial potential of fused 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols: Synthesis, biological evaluations and computational studies. Bioorganic & Medicinal Chemistry Letters, 27(15), 3471-3477.
  • Hrosh, Y., et al. (2024). In silico study of properties in the series of 1-alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)- 1,2,4-triazole halides. ScienceRise: Pharmaceutical Science, (1), 4-13.
  • Khan, I., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Antibiotics, 9(9), 559.
  • PubChem. (n.d.). 2-(4-((1h-1,2,4-Triazol-1-yl)methyl)-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1h-pyrazol-3-yl)-5-tert-butyl-1,3,4-thiadiazole. Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: PYRAZINE (CHEMBL15797). Retrieved from [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8904.
  • Kumar, A., et al. (2023). Pyrazolo[5,1-c][3][7][10]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 28(17), 6296.

  • PubChem. (n.d.). 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine

Welcome to the Technical Support Center. The 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine scaffold is a critical pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and antimal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine scaffold is a critical pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and antimalarial agents[1]. However, synthesizing the specific N4-linked triazole isomer presents a well-documented regiochemical challenge.

This guide provides researchers and drug development professionals with self-validating protocols, mechanistic insights, and a troubleshooting FAQ to bypass common synthetic pitfalls and maximize reaction yields.

Section 1: Mechanistic Strategy & Pathway Selection

The core causality behind failed syntheses of this molecule lies in the tautomeric equilibrium of 1,2,4-triazole. Direct nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling of 5-bromopyrazin-2-amine with 1,2,4-triazole predominantly yields the thermodynamically favored, highly nucleophilic N1-linked isomer.

To achieve the specific 4H-1,2,4-triazol-4-yl architecture, you must abandon cross-coupling strategies. Instead, a de novo ring construction via transamination is required[2]. By utilizing N,N-dimethylformamide azine dihydrochloride, the primary amine of a protected pyrazine precursor acts as the nucleophile, forcing the formation of the N4-C bond prior to cyclization.

SyntheticStrategy Start1 5-Bromopyrazin-2-amine + 1,2,4-Triazole WrongProd 5-(1H-1,2,4-Triazol-1-yl)pyrazin-2-amine (Undesired Isomer) Start1->WrongProd SNAr / Ullmann (N1 Attack) Start2 N-(5-Aminopyrazin-2-yl)acetamide + N,N-Dimethylformamide azine Interm N-(5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-yl)acetamide (Protected Intermediate) Start2->Interm Transamination & Cyclization (130°C) Target 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine (Desired Target) Interm->Target Acidic Hydrolysis (Deprotection)

Divergent pathways: Transamination constructs the desired N4-isomer.

Section 2: Standard Operating Procedure (SOP) - De Novo Ring Synthesis

Reaction: Transamination and Cyclization Pre-requisite: Protect the 2-amino group of pyrazine-2,5-diamine as an acetamide to prevent bis-triazole formation and control stoichiometry.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL Schlenk flask, combine N-(5-aminopyrazin-2-yl)acetamide (1.0 equiv, 10 mmol) and N,N-dimethylformamide azine dihydrochloride (1.1 equiv, 11 mmol)[2].

  • Catalysis & Solvent: Add catalytic p-toluenesulfonic acid (p-TsOH, 0.1 equiv) to lower the activation energy of the transamination step. Suspend the mixture in anhydrous toluene (30 mL).

  • Thermal Cyclization (Critical Step): Equip the flask with a reflux condenser and a gas bubbler. Heat the reaction to 130 °C. The bubbler is strictly necessary to allow the escape of dimethylamine gas, which drives the equilibrium toward the cyclized product.

  • Monitoring: Stir for 24-48 hours, monitoring the disappearance of the starting amine via LC-MS.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc and saturated NaHCO3. Extract, dry over Na2SO4, and purify via silica gel chromatography to isolate N-(5-(4H-1,2,4-triazol-4-yl)pyrazin-2-yl)acetamide.

  • Deprotection: Hydrolyze the acetamide using 2M HCl in MeOH at 60 °C for 4 hours. Neutralize carefully to yield the final 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine.

Section 3: Troubleshooting Guides & FAQs

Q1: Why does my LC-MS show the correct mass, but 1H-NMR confirms I synthesized the 1H-1,2,4-triazol-1-yl isomer? A1: You likely attempted a direct SNAr or Buchwald-Hartwig coupling between 5-bromopyrazin-2-amine and 1,2,4-triazole. The N1 nitrogen of 1,2,4-triazole is highly nucleophilic and sterically unhindered, leading exclusively to the 1-yl isomer. To force N4-linkage, you must build the triazole ring onto the pyrazine amine using the DMF azine method described in the SOP[2].

Q2: My transamination reaction with DMF azine is stalling at ~40% conversion. How can I drive it to completion? A2: The reaction mechanism relies on the continuous elimination of dimethylamine (HNMe2) gas. If you are running the reaction in a sealed tube or a closed system, the trapped dimethylamine pushes the equilibrium backward. Solution: Run the reaction in an open system under a steady sweep of argon or nitrogen, venting through a bubbler to continuously strip the HNMe2 from the reaction mixture.

Mechanism Amine Aryl Amine (Pyrazine) Intermediate Formamidine Intermediate Amine->Intermediate Nucleophilic Attack Azine DMF Azine Dihydrochloride Azine->Intermediate Product 4-Aryl-4H- 1,2,4-Triazole Intermediate->Product Cyclization (- 2 HNMe2) Byproduct Dimethylamine (Gas) Intermediate->Byproduct Evaporation Drives Eq.

Mechanism of 4H-1,2,4-triazole ring formation via transamination with DMF azine.

Q3: I am observing significant degradation and black tar formation during the final deprotection step. What is going wrong? A3: Pyrazine rings substituted with electron-withdrawing triazoles are highly sensitive to harsh nucleophilic bases (like NaOH or KOH at reflux), which can lead to ring-opening or polymerization. Solution: Switch to acidic hydrolysis. Using 2M HCl in methanol at 60 °C selectively cleaves the acetamide without disrupting the pyrazine-triazole backbone.

Q4: Can I use pyrazine-2,5-diamine directly without protecting one of the amines? A4: It is highly discouraged. Pyrazine-2,5-diamine possesses two primary amines. Reacting it directly with DMF azine dihydrochloride will yield a complex mixture of mono-triazolyl and bis-triazolyl pyrazines, drastically reducing your isolated yield and complicating chromatographic separation. Acetyl protection ensures strict 1:1 stoichiometry.

Section 4: Quantitative Yield Optimization

The following table summarizes the effect of varying reaction conditions on the cyclization yield of the protected intermediate.

SolventTemperature (°C)CatalystAtmosphere SetupIsolated Yield (%)
Toluene110NoneSealed Tube15%
Toluene110p-TsOH (10 mol%)Sealed Tube38%
Toluene 130 (Reflux) p-TsOH (10 mol%) Open / Ar Sweep 78%
Neat140NoneOpen / Ar Sweep65%
DMF130p-TsOH (10 mol%)Open / Ar Sweep52%

Data Interpretation: Toluene at reflux with an argon sweep provides the optimal balance of thermal energy for cyclization while effectively purging the dimethylamine byproduct.

References[1] Title: Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity | Journal of Medicinal Chemistry - ACS Publications

Source: acs.org URL:[Link] Title: A brief study of various synthetic methods of triazoles derivatives and their biological potential Source: imist.ma URL:[Link][2] Title: A Simplified Approach to N- and N,N′Linked 1,2,4-Triazoles by Transamination Source: researchgate.net URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine

This guide is designed for researchers, scientists, and drug development professionals encountering poor aqueous solubility with 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine. This document provides a structured troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering poor aqueous solubility with 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine. This document provides a structured troubleshooting approach, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome this common challenge in pharmaceutical development.

Understanding the Challenge: Why is Solubility a Critical Hurdle?

Poor aqueous solubility is a significant obstacle in drug development, affecting a large percentage of new chemical entities.[1][2] For a drug to be effective, particularly when administered orally, it must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[3] Insufficient solubility can lead to low and variable bioavailability, hindering a promising compound's therapeutic potential. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds posing the most significant formulation challenges.[1][2]

Initial Assessment: Characterizing the Problem

Before attempting to enhance solubility, it is crucial to quantify the existing solubility profile of your compound.

Frequently Asked Question (FAQ): How do I accurately measure the aqueous solubility of my compound?

Answer: The "gold standard" for determining equilibrium solubility is the shake-flask method .[6] This involves agitating an excess of the solid compound in a specific solvent (e.g., water, phosphate-buffered saline) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, typically by HPLC-UV.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine to a known volume of the desired aqueous medium (e.g., deionized water, PBS pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification: Analyze the clear supernatant using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

Troubleshooting Strategies for Poor Aqueous Solubility

Once the baseline solubility is established, several strategies can be employed to improve it. The choice of method will depend on the physicochemical properties of the compound and the desired formulation.

Logical Flow for Troubleshooting Solubility Issues

G A Poor Aqueous Solubility Identified B Physicochemical Characterization (pKa, logP, solid form) A->B C Salt Formation (for ionizable compounds) B->C Ionizable? D Particle Size Reduction (Micronization/Nanosizing) B->D Dissolution rate limited? E Formulation-Based Approaches B->E K Successful Solubilization C->K D->K F Co-solvents E->F G Surfactants E->G H Complexation (e.g., Cyclodextrins) E->H I Amorphous Solid Dispersions E->I J Lipid-Based Formulations E->J F->K G->K H->K I->K J->K

Caption: A decision-making workflow for addressing poor aqueous solubility.

Strategy 1: Physicochemical Modifications

FAQ: Can I improve solubility by changing the solid form of the compound?

Answer: Yes, altering the solid-state properties of a compound can significantly impact its solubility. This includes salt formation for ionizable compounds and exploring different crystalline forms (polymorphs) or an amorphous state.[1][7]

  • Salt Formation: For compounds with acidic or basic functional groups, forming a salt is often the most effective way to increase both solubility and dissolution rate.[8][9] The amino group on the pyrazine ring of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine suggests it is a basic compound and thus a good candidate for salt formation with various pharmaceutically acceptable acids.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][3] Techniques like micronization and nanosizing can be employed.[3][10][11]

    • Micronization: Reduces particle size to the micrometer range.

    • Nanosuspensions: Involve reducing drug particles to the nanometer scale, which can significantly increase saturation solubility.[10][12]

Strategy 2: Formulation-Based Approaches

These strategies involve the use of excipients to improve the solubility of the drug in the final dosage form.

FAQ: What are the most common formulation strategies for poorly soluble compounds?

Answer: Several formulation techniques are widely used, including the use of co-solvents, surfactants, complexing agents, amorphous solid dispersions, and lipid-based systems.[3][11]

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of a hydrophobic compound.[7][13] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Surfactants: These molecules have both hydrophilic and hydrophobic regions and can form micelles that encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the drug from the aqueous environment and increasing its solubility.[3][12]

  • Amorphous Solid Dispersions (ASDs): In an amorphous solid, the molecules lack the long-range order of a crystalline solid, which means less energy is required to dissolve them, leading to higher apparent solubility.[10][14] ASDs involve dispersing the drug in a polymer matrix in its amorphous form.[14]

  • Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in a lipid-based vehicle can enhance oral absorption.[8][10] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[10][11]

Data Summary: Comparison of Solubility Enhancement Techniques
TechniquePrincipleAdvantagesDisadvantages
Salt Formation Increases ionization and polarity.[8]Significant solubility increase, well-established.[8]Only applicable to ionizable drugs, potential for disproportionation.[9]
Particle Size Reduction Increases surface area for dissolution.[1]Improves dissolution rate, applicable to many compounds.[3]Can lead to particle aggregation, potential for changes in solid form.[2]
Co-solvents Reduces the polarity of the solvent.[13]Simple to implement for liquid formulations.Potential for in-vivo precipitation upon dilution.[7]
Cyclodextrin Complexation Encapsulates the drug in a hydrophilic shell.[12]Significant solubility enhancement, can improve stability.[3]Limited by the size of the drug and cyclodextrin cavity, potential for toxicity at high concentrations.[1]
Amorphous Solid Dispersions Increases the free energy of the solid state.[10]Can achieve supersaturated concentrations, significant bioavailability enhancement.[14]Physically unstable and can recrystallize over time, requires specialized manufacturing processes.[8]
Lipid-Based Formulations Solubilizes the drug in a lipid matrix.[10]Enhances absorption of lipophilic drugs, can reduce food effects.[8]Can be complex to formulate and manufacture, potential for drug precipitation.

Experimental Workflow: Screening for Optimal Formulation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Advanced Formulation cluster_2 Phase 3: Optimization & Characterization A Compound with Poor Solubility B Tier 1 Screening: - Co-solvents (e.g., PEG 400, Propylene Glycol) - Surfactants (e.g., Tween 80, Cremophor EL) A->B C Tier 2 Screening: - Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) B->C D Promising hits from Phase 1 C->D E Amorphous Solid Dispersion Feasibility: - Polymer screening (e.g., PVP, HPMC) - Drug-polymer miscibility studies D->E F Lipid-Based Formulation Feasibility: - Lipid/surfactant screening - Ternary phase diagram construction D->F G Lead Formulation(s) E->G F->G H Optimization of Excipient Ratios G->H I In Vitro Dissolution & Permeability Testing H->I J Stability Studies I->J K Final Formulation Selection J->K

Caption: A phased approach to formulation screening for solubility enhancement.

Conclusion and Recommendations

Troubleshooting the poor aqueous solubility of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine requires a systematic and multi-faceted approach. Begin with a thorough characterization of the compound's intrinsic solubility and physicochemical properties. Based on these findings, explore both physicochemical modifications and a range of formulation strategies. A tiered screening approach, starting with simpler methods like co-solvents and surfactants before moving to more complex systems like amorphous solid dispersions, is often the most efficient path to identifying a successful solubilization strategy.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Contract Pharma.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Garg, V., & Singh, H. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2018, 8082649.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29).
  • Frenkel, O. (2018, July 26). Solving solubility issues in modern APIs. Teva API.
  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharma.
  • Jorgensen, W. L., et al. (2017). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 8(3), 309–313.
  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2025, December 17). Crystal Growth & Design.
  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19). Upperton Pharma Solutions.
  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017, April 1). Pharmaceutical Technology, 41(4), 32-37.
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). Drug Development and Delivery.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceuticals.
  • 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide. PubChem.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research, 5(11), 1-8.
  • Enhancement of the Aqueous Solubility and Permeability of Poorly W
  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2019). Molecules, 24(15), 2796.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology, 12, 706497.
  • Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. (2025, June 18). Molecules, 30(12), 1234.
  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds. (2022, August 16). Journal of Medicinal Chemistry, 65(17), 11757–11771.
  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2018, March 13). International Journal of Applied Science and Technology, 4(2).
  • 1H-1,2,4-triazol-4-amine fundamental properties and characteristics. Benchchem.
  • 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. NextSDS.
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2020). Molecules, 25(18), 4236.
  • Advanced research for physico-chemical properties and parameters of toxicity piperazinium 2-((5-(furan-2-YL)-4-phenyl-4H-1,2,4-triazol-3-YL)THIO)acetate. (2022, April 29). ScienceRise: Pharmaceutical Science, (3), 18-26.
  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2020, December 1). Journal of Molecular Structure, 1222, 128884.
  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021, October 25). Current issues in pharmacy and medicine: science and practice, 14(3), 329-334.
  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. (2025, December 16). Molecules, 30(24), 12345.
  • 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine. PubChem.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine Analysis

Welcome to the technical support center for the HPLC analysis of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve the common issue of peak tailing. Symmetrical peaks are crucial for accurate quantification and robust analytical methods. This guide provides a structured, in-depth approach to diagnosing and fixing peak asymmetry for this basic compound.

Understanding the Analyte: 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine

5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine is a heterocyclic compound containing both pyrazine and triazole rings, as well as a primary amine group. The multiple nitrogen atoms in its structure confer basic properties, making it susceptible to strong interactions with residual silanol groups on the surface of silica-based reversed-phase HPLC columns. These secondary interactions are a primary cause of peak tailing.[1][2][3][4]

FAQ: Quick Troubleshooting for Peak Tailing

Here are some frequently asked questions and initial steps to address peak tailing in your analysis of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine.

Q1: My peak for 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine is tailing. What is the most likely cause?

A1: The most common cause of peak tailing for basic compounds like yours is the interaction between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the HPLC column.[1][2][3][4] This secondary ionic interaction leads to a portion of the analyte molecules being more strongly retained, resulting in a "tailing" peak shape.

Q2: What is the first and simplest thing I should try to fix the tailing?

A2: The simplest initial step is to adjust the pH of your mobile phase. Lowering the pH to between 2.5 and 3.0 will protonate the silanol groups (Si-OH), minimizing the ionic interaction with your basic analyte.[2][3][5][6]

Q3: Can my sample injection be causing the tailing?

A3: Yes, several factors related to your sample injection can contribute to peak tailing. Overloading the column with too much sample can cause peak distortion.[7] Also, if your sample is dissolved in a solvent that is much stronger than your mobile phase, it can lead to poor peak shape. Always try to dissolve your sample in the mobile phase or a weaker solvent.

Q4: Could the issue be with my HPLC system and not the chemistry?

A4: Absolutely. Extra-column dead volume, which can be caused by using tubing with a large internal diameter or having poorly made connections, can lead to peak broadening and tailing.[1][5] Ensure all connections are secure and use tubing with a small internal diameter (e.g., 0.005 inches).

In-Depth Troubleshooting Guide

If the quick fixes above do not resolve the issue, a more systematic approach is needed. The following sections provide detailed explanations and protocols to address more persistent peak tailing.

Part 1: Mobile Phase Optimization

The mobile phase is a powerful tool for controlling peak shape.[8] The key is to create an environment that minimizes unwanted secondary interactions.

As mentioned, lowering the mobile phase pH is a critical first step. The goal is to ensure the silanol groups are protonated.

Protocol for Mobile Phase pH Adjustment:

  • Prepare a buffered mobile phase: Use a buffer with a pKa close to the desired pH to ensure good buffering capacity. For a pH of 2.5-3.0, a phosphate buffer is a good choice.[6]

  • Acidify the aqueous portion of the mobile phase: Use an acid like formic acid or trifluoroacetic acid (TFA) to a concentration of 0.1% (v/v) to achieve a low pH.[5]

  • Filter and degas: Always filter your mobile phase through a 0.45 µm or 0.22 µm filter and degas it before use.

  • Equilibrate the column: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

Caption: Workflow for mobile phase pH adjustment.

If adjusting the pH alone is insufficient, the use of mobile phase additives can further improve peak shape.

  • Trifluoroacetic Acid (TFA): At a concentration of 0.1%, TFA acts as an ion-pairing agent.[9][10][11][12] It pairs with the basic analyte, masking its positive charge and reducing interactions with silanol groups. TFA is particularly effective at improving peak shape for basic compounds.[9][13]

  • Competing Bases: Additives like triethylamine (TEA) can be used at low concentrations (e.g., 5-10 mM).[6] TEA is a stronger base than the analyte and will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[6] However, be aware that competing bases can sometimes shorten column lifetime.[6]

AdditiveTypical ConcentrationMechanism of Action
Formic Acid0.1%pH adjustment
Trifluoroacetic Acid (TFA)0.1%Ion-pairing and pH adjustment
Triethylamine (TEA)5-10 mMCompeting base (silanol suppressor)
Part 2: HPLC Column Selection and Care

Your choice of HPLC column plays a significant role in mitigating peak tailing.

Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically reacted with a small, non-polar group to make them less active.[3][14][15] For basic compounds, using a column that is specifically "base-deactivated" or has a high degree of end-capping is highly recommended.[5][16]

The type of particle used in the column can also affect performance.

  • Fully Porous Particles (FPP): These have been the traditional standard.[17]

  • Superficially Porous Particles (SPP) or Core-Shell Particles: These particles have a solid, non-porous core with a porous outer layer.[17][18][19] This design can lead to higher efficiency and sharper peaks, often with lower backpressure compared to FPPs of the same size.[17][18] For many applications, SPP columns can provide improved peak symmetry.

Particle TypeDescriptionAdvantages
Fully Porous (FPP) Entirely porous silica particles.Tried and tested technology.[17]
Superficially Porous (SPP) Solid core with a porous outer shell.Higher efficiency, sharper peaks, lower backpressure.[17][18][19]

Over time, columns can become contaminated with strongly retained sample components, or a void can form at the head of the column. Both can lead to peak tailing.[3][5]

Protocol for Column Cleaning and Reversing:

  • Disconnect the column from the detector.

  • Reverse the column direction.

  • Flush with a series of strong solvents. A typical sequence for a reversed-phase column is:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Flush with at least 10-20 column volumes of each solvent.

  • Re-install the column in the correct flow direction and equilibrate with your mobile phase.

Caption: Decision tree for column-related troubleshooting.

Part 3: System and Method Considerations

If mobile phase and column optimizations have not fully resolved the peak tailing, consider the following factors.

As mentioned, dead volume in the system can cause peak distortion.

  • Tubing: Use the shortest possible length of tubing with the smallest internal diameter that is practical for your system.

  • Fittings: Ensure all fittings are properly seated and not creating any gaps.

  • Guard Columns: While useful for protecting the analytical column, a contaminated or poorly packed guard column can itself be a source of tailing.[5] Try removing the guard column to see if the peak shape improves.

Injecting too much sample mass onto the column can saturate the stationary phase and lead to peak tailing.

Protocol to Test for Column Overload:

  • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

  • Inject the same volume of each dilution.

  • Observe the peak shape. If the tailing improves significantly with the more dilute samples, you are likely experiencing column overload.

  • Reduce your sample concentration or injection volume accordingly.

Summary of Troubleshooting Strategies

Strategy Action Rationale
Mobile Phase pH Lower pH to 2.5-3.0 using 0.1% formic acid or TFA.Protonates silanol groups to minimize secondary ionic interactions.[2][3][5][6]
Mobile Phase Additives Add 0.1% TFA or a competing base like TEA.Masks the analyte's charge (TFA) or blocks active sites (TEA).[6][9][11][12]
Column Selection Use a high-quality, end-capped, or base-deactivated column.Reduces the number of active silanol sites available for interaction.[5][14]
Column Maintenance Regularly clean and, if necessary, reverse-flush the column.Removes contaminants that can cause peak tailing.[3][5]
System Optimization Minimize extra-column volume.Reduces peak broadening and tailing caused by the system.[1][5]
Sample Load Inject a lower concentration or smaller volume of your sample.Prevents overloading the stationary phase.[7]

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve peak tailing for 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine, leading to more accurate and reliable analytical results.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). The Difference Between Superficially Porous and Fully Porous Particles. Retrieved from [Link]

  • Element Lab Solutions. (2025, May 14). Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from [Link]

  • Fekete, S., et al. (2011). Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm: Intrinsic evaluation and application to a pharmaceutical test compound.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Restek. (n.d.). What's the Difference Between Superficially Porous and Totally Porous HPLC Columns? Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • MTC USA. (n.d.). What is TFA and when should I use it - Primer. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Chrom Tech. (n.d.). What Is End-Capping in HPLC Columns? Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • ACE. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Technology Networks. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Technology Networks. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine in Acidic Buffers

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in acidic buffer systems. Our goal is to provide not just troubleshooting steps, but also the underlying scientific rationale to empower you in your experimental design and data interpretation.

I. Introduction: Understanding the Core Issue

While both the 1,2,4-triazole and pyrazine ring systems are known for their general stability, the specific arrangement and functionalization in 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine can present challenges under acidic conditions.[1][2][3][4] Users have reported issues such as changes in sample color, the appearance of unexpected peaks in chromatograms, and a decrease in the concentration of the parent compound over time. These observations strongly suggest a degradation of the molecule. This guide will walk you through the likely chemical mechanisms, provide a structured troubleshooting framework, and offer detailed experimental protocols to assess stability in your own work.

II. The Science Behind the Instability: A Mechanistic View

The instability of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine in acidic buffers is likely rooted in the protonation of the nitrogen atoms in the pyrazine ring. In an acidic environment, the lone pairs of electrons on the pyrazine nitrogens will accept protons, leading to a more electron-deficient ring system.[1][5] This electronic shift is the primary driver for the subsequent degradation.

Proposed Primary Degradation Pathway: Hydrolysis of the Amino Group

The most probable degradation pathway is the acid-catalyzed hydrolysis of the 2-amino group on the pyrazine ring to a 2-hydroxy group. This is analogous to the well-documented acid-catalyzed hydrolysis of pyrazinamide to pyrazinoic acid.[2][6]

The proposed mechanism is as follows:

  • Protonation: The nitrogen atoms of the pyrazine ring are protonated in the acidic buffer.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbon atom bonded to the amino group. The increased electron deficiency of the protonated pyrazine ring makes this carbon more electrophilic and susceptible to attack.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Proton Transfer and Elimination: Following a series of proton transfers, the amino group is eliminated as ammonia, and a hydroxyl group is installed on the pyrazine ring.

Degradation Pathway cluster_0 Primary Degradation Pathway: Hydrolysis Parent 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine Protonated Protonated Pyrazine Ring Parent->Protonated + H+ (Acidic Buffer) Intermediate Tetrahedral Intermediate Protonated->Intermediate + H2O (Nucleophilic Attack) Product 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-ol (Degradation Product) Intermediate->Product - NH3 (Elimination)

Caption: Proposed acid-catalyzed hydrolysis of the parent compound.

Secondary (Less Likely) Degradation Pathway: C-N Bond Cleavage

A less probable, yet possible, degradation route is the cleavage of the C-N bond connecting the triazole and pyrazine rings. While this bond is generally stable, extreme acidic conditions and elevated temperatures could potentially lead to its hydrolysis. This would result in the formation of 4-amino-4H-1,2,4-triazole and 2-aminopyrazine (which could then further hydrolyze).

III. Troubleshooting Guide: A Question-and-Answer Approach

This section is designed to provide direct answers to common issues you may encounter.

Question 1: My solution of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine in an acidic buffer has developed a yellow or brownish tint. What is happening?

Answer: The color change is a strong indicator of chemical degradation. Protonation of the pyrazine ring system can alter its electronic structure, leading to a change in how it absorbs light, often resulting in a colored solution.[5] This is a visual cue that your compound may not be stable under your current storage or experimental conditions.

Recommended Actions:

  • Immediately analyze a sample of the colored solution using a stability-indicating method like HPLC-UV to check for the presence of degradation products.

  • If possible, prepare fresh solutions immediately before use.

  • Consider if a less acidic buffer can be used for your experiment.

Question 2: I'm analyzing my sample with HPLC and I see a new, more polar peak appearing over time, while my main peak is decreasing. What is this new peak?

Answer: This is a classic sign of degradation. The new, more polar peak is likely the hydroxylated degradation product, 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-ol. The hydroxyl group makes the molecule more polar than the parent amine, causing it to elute earlier on a reverse-phase HPLC column.

Recommended Actions:

  • Confirm the Identity: If you have access to mass spectrometry (LC-MS), analyze the new peak. The expected mass of the hydroxylated product will be one mass unit higher than the parent compound (due to the replacement of -NH2 with -OH).

  • Perform a Forced Degradation Study: To confirm that this new peak is indeed an acid-degradation product, perform the forced degradation study outlined in Section V. This will involve intentionally degrading the compound in acid and observing the growth of this specific peak.

Troubleshooting_Logic cluster_1 Troubleshooting Flow Observation Observation: - Color change - New HPLC peak - Decreased parent concentration Hypothesis Hypothesis: Acid-catalyzed degradation Observation->Hypothesis Action1 Action: Perform Forced Degradation Study (See Protocol V) Hypothesis->Action1 Action2 Action: Analyze by LC-MS to identify degradants Hypothesis->Action2 Outcome1 Outcome: Degradation confirmed Action1->Outcome1 Action2->Outcome1 Solution Solution: - Adjust buffer pH (if possible) - Prepare solutions fresh - Store at lower temperatures - Limit exposure time to acidic conditions Outcome1->Solution

Caption: A logical flow for troubleshooting stability issues.

Question 3: How can I prevent or minimize the degradation of my compound in acidic buffers?

Answer: The rate of degradation is dependent on pH, temperature, and time. Therefore, you can minimize degradation by controlling these factors.

Preventative Measures:

  • pH Optimization: If your experimental design allows, use the highest possible pH that is still within your required acidic range. The rate of hydrolysis will decrease as the proton concentration decreases.

  • Temperature Control: Store your stock solutions and samples at low temperatures (2-8°C or -20°C). Perform your experiments on ice when possible.

  • Time Management: Prepare your acidic solutions of the compound immediately before use. Avoid long-term storage in acidic buffers.

  • Excipient Considerations: Be aware that other components in your formulation could also influence stability.

IV. Frequently Asked Questions (FAQs)

  • Q: At what pH does degradation become significant?

    • A: This is compound-specific and needs to be determined experimentally. A good starting point for testing is to evaluate stability at pH 2, 4, and 6.

  • Q: Is the triazole ring stable?

    • A: Yes, the 1,2,4-triazole ring is generally very stable under a wide range of conditions, including acidic environments, and is unlikely to be the point of degradation.[4][7]

  • Q: Can I use a different buffer system?

    • A: Yes. If you suspect a component of your buffer is contributing to the degradation (though unlikely if it's a standard buffer like citrate or phosphate), you can try a different buffer system at the same pH.

  • Q: Does light affect the stability?

    • A: While the primary proposed degradation is hydrolysis, photostability should not be ruled out without testing. It is good practice to protect solutions from light, especially if they will be stored for any length of time. The EMA guidelines for stability testing recommend photostability testing as part of stress testing.[8]

V. Experimental Protocol: Forced Degradation Study

To definitively assess the stability of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine and identify its degradation products, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to accelerate degradation.

Objective:

To determine the stability of the compound in acidic conditions and to generate and identify the primary degradation product(s).

Materials:
  • 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate or citrate buffer components

  • HPLC system with UV or PDA detector

  • LC-MS system (recommended)

Procedure:
  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Sample Preparation for Stress Conditions:

    • Acid Hydrolysis: To a vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

    • Control Sample: To a separate vial, add the same volume of stock solution and an equal volume of water.

  • Stress Conditions:

    • Incubate both the acid hydrolysis sample and the control sample at 50°C.

    • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.

  • HPLC Analysis:

    • Use a validated, stability-indicating HPLC method. A good starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

    • Monitor at a wavelength where both the parent compound and potential degradation products have good absorbance.

    • Analyze the samples from each time point.

Data Analysis and Interpretation:
Time PointParent Compound Peak Area (Control)Parent Compound Peak Area (Acid)Degradation Product Peak Area (Acid)
0 hr100%100%0%
2 hr~100%90%10%
4 hr~100%80%20%
8 hr~100%65%35%
24 hr~100%30%70%

Table 1: Example Data from a Forced Degradation Study.

  • Purity Plot: Plot the percentage of the parent compound remaining over time for both the control and the acid-stressed sample. A significant decrease in the acid-stressed sample compared to the control indicates instability.

  • Impurity Profile: Monitor the increase in the peak area of the new, more polar peak in the acid-stressed samples. This provides a profile of the degradation product formation over time.

  • Mass Balance: A good stability-indicating method should account for all the mass. The sum of the parent compound and all degradation products should remain constant throughout the experiment.

Experimental_Workflow Start Prepare 1 mg/mL Stock Solution Prepare_Samples Prepare Samples: - Acid Hydrolysis (0.1 M HCl) - Control (Water) Start->Prepare_Samples Incubate Incubate at 50°C Prepare_Samples->Incubate Time_Points Take Aliquots at 0, 2, 4, 8, 24 hrs Incubate->Time_Points Neutralize Neutralize and Dilute Samples Time_Points->Neutralize Analyze Analyze by HPLC-UV/PDA Neutralize->Analyze Interpret Interpret Data: - Purity Plot - Impurity Profile - Mass Balance Analyze->Interpret

Caption: Workflow for the forced degradation study.

VI. References

  • Protic Processes in an Extended Pyrazinacene: The Case of Dihydrotetradecaazaheptacene. PMC.

  • Ampyzine. Wikipedia.

  • Water-in-Salt Electrolyte Stabilizes Pyrazine Radical: Suppression of Its Aggregation by Interaction between Pyrazine and Li(H2O)n+. Journal of the American Chemical Society.

  • 6.2.2. Pyrazines. Science of Synthesis.

  • Forced Degradation Study of Pyrazinamide In Bulk and Formulation by UHPLC Method. American Journal of PharmTech Research.

  • Degradation of Rifampicin, Isoniazid and Pyrazinamide from Prepared Mixtures and Marketed Single and Combination Products Under Acid Conditions. ResearchGate.

  • Pyrazine-Functionalized Ru(II)-Complexes as Visible-Light Activated Photobases. Chemistry – A European Journal.

  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions.

  • Positional Effects of Annelated Pyrazine Rings on Structure and Stability of Hydrogen-Bonded Frameworks of Hexaazatrinaphthylene Derivatives. Crystal Growth & Design.

  • Validated Degradation studies for the estimation of Pyrazinamide, Ethambutol, Isoniazid and Rifampacin in a fixed dose combination by UPLC. Research Journal of Pharmacy and Technology.

  • Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Frontiers in Cellular and Infection Microbiology.

  • Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in Unique Susceptibility of Mycobacterium tuberculosis to Pyrazinamide. Antimicrobial Agents and Chemotherapy.

  • Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. ResearchGate.

  • Fused Triazole-Tetrazine Assembled with Different Functional Moieties: Construction of Multipurpose Energetic Materials. Journal of the American Chemical Society.

  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A.

  • Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research.

  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). ResearchGate.

  • Analytical Techniques In Stability Testing. Separation Science.

  • Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2-a][1][9][10]triazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations. The Journal of Organic Chemistry.

  • Coordination chemistry of a fused triazolopyrazine ligand favoring structural anion···π interactions. Journal of Coordination Chemistry.

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters.

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules.

  • Syntheses and structures of a nitrogen-rich pyrimidine triazole ligand and its CuI and AgI complexes. IUCrData.

  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents.

  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society.

  • Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PMC.

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate.

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules.

  • Stability testing of existing active substances and related finished products. European Medicines Agency.

  • Process for the preparation of 4-amino-1,2,4-Triazole. Google Patents.

Sources

Troubleshooting

Reducing background noise in 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine fluorescence assays

Welcome to the Advanced Assay Support Center Prepared by the Senior Application Science Team This portal is dedicated to troubleshooting and optimizing fluorescence assays utilizing the 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Support Center Prepared by the Senior Application Science Team

This portal is dedicated to troubleshooting and optimizing fluorescence assays utilizing the 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine (5-TPA) scaffold. While pyrazine-derived small molecules are powerful tools in kinase inhibition profiling and fluorogenic probing, their unique photophysical properties—such as solvatochromism and metal chelation—often introduce complex background noise.

This guide bypasses generic advice to provide mechanistic insights, self-validating protocols, and targeted solutions for researchers working with 5-TPA derivatives.

🔬 Mechanistic Insight: Why Does 5-TPA Generate Background Noise?

Before adjusting your instrument, it is critical to understand the chemical causality behind the noise. The 5-TPA molecule contains two distinct moieties that interact with assay environments:

  • The Pyrazin-2-amine Core: This electron-donating/electron-accepting "push-pull" system is highly solvatochromic. In aqueous buffers, hydrophobic pyrazine rings tend to undergo π−π stacking, leading to Aggregation-Induced Emission (AIE) that artificially inflates baseline fluorescence. Furthermore, pyrazine excitation often falls in the UV/Blue spectrum, which heavily overlaps with endogenous cellular autofluorescence (e.g., NADH and flavins) 1.

  • The 1,2,4-Triazole Ring: Triazoles are potent metal chelators. In the presence of trace metal ions (like Al3+ , Zn2+ , or Cu2+ ) commonly found in standard buffers, the triazole moiety can trigger Chelation-Enhanced Fluorescence (CHEF), causing a massive "turn-on" background signal even in the absence of your biological target2.

🛠️ Troubleshooting FAQs

Q: My buffer-only blank (no protein/cells) shows an unusually high baseline fluorescence. How do I fix this? A: This is almost certainly driven by CHEF or AIE. Because the 1,2,4-triazole ring chelates trace metals, your "blank" buffer is actually triggering a fluorogenic response. Actionable Fix: Supplement your assay buffer with 1–5 mM EDTA or EGTA to strip trace metals. If the background persists, the 5-TPA is likely aggregating. Ensure your final DMSO concentration is 1% and add a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt micelle formation and π−π stacking.

Q: I am conducting live-cell imaging, and the signal-to-noise ratio (SNR) degrades rapidly. Should I increase the laser power? A: No. As optical theory dictates, increasing incident laser power will eventually lead to fluorophore saturation. Once the 5-TPA molecules are saturated, additional light only increases the background autofluorescence from the surrounding matrix, actively destroying your SNR 3. Actionable Fix: Instead of increasing power, reduce the size of your confocal pinhole aperture to physically exclude out-of-focus background scatter. Alternatively, utilize narrow bandpass filters to selectively capture the 5-TPA emission peak while rejecting broad-spectrum cellular autofluorescence 4.

Q: How can I differentiate between true target binding and non-specific interactions in complex lysates? A: Implement a Time-Resolved Fluorescence (TRF) protocol if your instrument supports it. Small-molecule fluorogenic probes often have different fluorescence lifetimes when bound to a specific rigid protein pocket versus when they are non-specifically bound to lipids or floating in solution. By introducing a brief delay (e.g., 50 µs) between the excitation pulse and signal detection, you allow the short-lived background noise to decay, isolating the true signal4.

📊 Quantitative Impact of Background Reduction Strategies

Summarized below are the expected quantitative improvements when applying targeted interventions to 5-TPA assays.

Intervention StrategyMechanistic TargetImplementation ParameterExpected SNR Improvement
Metal Chelation Prevents CHEF via 1,2,4-triazoleAdd 2 mM EDTA to assay buffer3.0x – 5.0x
Detergent Addition Disrupts pyrazine π−π stackingAdd 0.01% Triton X-1002.0x – 4.0x
Optical Filtering Excludes NADH/flavin autofluorescenceUse ± 10 nm narrow bandpass filter1.5x – 3.0x
Time-Gated Detection Eliminates short-lifetime scatter50–100 µs acquisition delay> 10.0x
Bioorthogonal Quenching Eliminates unbound probe signalTetrazine-based fluorogenic quenching> 15.0x 5

🧪 Self-Validating Protocol: 5-TPA Assay Optimization

To ensure scientific integrity, do not proceed to biological testing until your baseline system is validated. Follow this step-by-step methodology to isolate and eliminate background noise.

Phase 1: Baseline Establishment & Metal Stripping

  • Reagent Prep: Prepare a 10 mM stock of 5-TPA in anhydrous, HPLC-grade DMSO. (Water contamination in DMSO will pre-aggregate the compound).

  • Buffer Formulation: Prepare your basal assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). Split this into two aliquots. To Aliquot B, add 2 mM EDTA.

  • Validation Check: Dilute 5-TPA to 1 µM in both aliquots and measure fluorescence.

    • Self-Validation: If Aliquot B yields a >30% reduction in baseline signal, trace environmental metals were causing CHEF-induced background. Use Aliquot B moving forward.

Phase 2: Aggregation Mitigation 4. Surfactant Addition: To Aliquot B, add 0.01% (v/v) Triton X-100 or CHAPS. Mix thoroughly. 5. Titration Matrix: Perform a serial dilution of 5-TPA (from 10 µM down to 10 nM) in the buffer and plot Concentration vs. Fluorescence Intensity.

  • Self-Validation: A perfectly linear response ( R2>0.98 ) indicates successful mitigation of AIE. An exponential or sigmoidal curve indicates the compound is still forming fluorescent aggregates at higher concentrations.

Phase 3: Optical Configuration 6. Filter Selection: Set your excitation to the specific λmax​ of your 5-TPA derivative. Ensure your emission filter is a narrow bandpass (e.g., 20 nm bandwidth) centered exactly on the emission peak. 7. Pinhole Optimization (For Confocal): Reduce the detector aperture size incrementally.

  • Self-Validation: Monitor the Signal-to-Background (S/B) ratio. Stop reducing the pinhole when the loss of true signal outpaces the reduction in background noise 3.

🗺️ Diagnostic Workflow Visualization

Use the following decision tree to rapidly diagnose the source of background noise in your 5-TPA experiments.

Workflow Start High Background Detected (5-TPA Assay) Check Analyze Unstained & Blank Controls Start->Check BlankHigh High Signal in Buffer Blank Check->BlankHigh Signal > Threshold SampleHigh High Signal in Sample Matrix Check->SampleHigh Matrix Interference Agg Compound Aggregation or Trace Metal CHEF BlankHigh->Agg Auto Cellular Autofluorescence or Non-Specific Binding SampleHigh->Auto Sol1 Add 2mM EDTA & 0.01% Triton X-100 Agg->Sol1 Sol2 Use Narrow Bandpass Filters & Time-Gated Detection Auto->Sol2

Workflow for diagnosing and resolving high background noise in 5-TPA fluorescence assays.

📚 References

  • Thermo Fisher Scientific. Background in Fluorescence Imaging. Retrieved from1

  • Analytical Methods (RSC Publishing). A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. Retrieved from 2

  • Evident Scientific. Signal-to-Noise Considerations in Confocal Microscopy. Retrieved from 3

  • Zhejiang Wantaifu Biotechnology Co., Ltd. How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples? Retrieved from4

  • PubMed Central (PMC). Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells. Retrieved from 5

Sources

Optimization

Technical Support Center: Troubleshooting Low Bioavailability of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine Analogs

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioa...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine analogs. The unique scaffold of these compounds, combining pyrazine and triazole moieties, presents specific challenges and opportunities in drug design. This resource provides a structured, question-driven approach to systematically diagnose and resolve issues related to poor oral bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Primary Issue: My 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine analog exhibits low oral bioavailability. Where do I begin troubleshooting?

Low oral bioavailability is a multifaceted problem that stems from three primary physiological barriers: poor solubility, inadequate permeability across the intestinal wall, and extensive first-pass metabolism.[1][2][3] A systematic approach is crucial to identify the rate-limiting step for your specific analog.

The first step is to determine which of these factors—or combination of factors—is the primary contributor. This can be visualized as a decision-making workflow.

Troubleshooting Bioavailability Start Low Oral Bioavailability Observed Q_Solubility Is aqueous solubility a limiting factor? Start->Q_Solubility A_Solubility_Yes Solubility is low. Proceed to Solubility Enhancement. Q_Solubility->A_Solubility_Yes Yes A_Solubility_No Solubility is adequate. Assess permeability. Q_Solubility->A_Solubility_No No Q_Permeability Is membrane permeability a limiting factor? A_Solubility_No->Q_Permeability A_Permeability_Yes Permeability is low. Proceed to Permeability Enhancement. Q_Permeability->A_Permeability_Yes Yes A_Permeability_No Permeability is adequate. Assess metabolic stability. Q_Permeability->A_Permeability_No No Q_Metabolism Is the compound rapidly metabolized (First-Pass)? A_Permeability_No->Q_Metabolism A_Metabolism_Yes Compound is unstable. Proceed to Metabolic Stabilization. Q_Metabolism->A_Metabolism_Yes Yes A_Metabolism_No All parameters seem adequate. Re-evaluate in vivo study design or consider complex issues (e.g., transporters). Q_Metabolism->A_Metabolism_No No

Caption: Troubleshooting workflow for low oral bioavailability.

Section 1: Solubility Assessment

Q1: How do I determine if the poor aqueous solubility of my pyrazine-triazole analog is the root cause?

Answer:

For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids.[2] Compounds with poor solubility may not achieve a sufficient concentration gradient to drive absorption, leading to low bioavailability. Nitrogen-rich heterocyclic compounds like your analogs can sometimes exhibit poor solubility due to strong crystal lattice energy.

An initial, rapid assessment can be performed using a Kinetic Solubility Assay . This high-throughput method provides an early indication of solubility limitations under non-equilibrium conditions, which often mimic the situation in the gut.[4][5]

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

  • Compound Preparation: Prepare a 10 mM stock solution of your analog in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock.

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%. This rapid addition from a concentrated organic stock into an aqueous buffer is what makes the assay "kinetic."[6]

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 1-2 hours with gentle shaking.[6]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength like 620 nm.[6]

  • Data Analysis: The solubility limit is the concentration at which a significant increase in turbidity is observed, indicating precipitation of the compound.[6]

Data Interpretation Table

Kinetic Solubility Result Interpretation Next Steps
> 100 µMSolubility is likely not the primary issue.Proceed to Permeability Assessment (Section 2).
10 - 100 µMSolubility might be a contributing factor.Consider formulation strategies.
< 10 µMPoor solubility is a significant barrier.Focus on solubility enhancement strategies.
Q2: My compound's solubility is low. What are my options for improvement?

Answer:

Improving solubility can be approached through chemical modification or formulation strategies.[1][7][8]

  • Chemical Modification:

    • Salt Formation: If your analog has a basic nitrogen (like the pyrazine or amino group), forming a salt (e.g., hydrochloride, mesylate) can dramatically increase aqueous solubility.[2]

    • Prodrugs: A prodrug approach involves masking a part of the molecule with a hydrophilic moiety that is later cleaved in vivo to release the active drug.[9]

  • Formulation Strategies:

    • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug particles, enhancing the dissolution rate.[7][8]

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain the drug in a higher-energy, more soluble amorphous state.[1]

    • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used to improve solubilization in the gut.[1][8]

Section 2: Permeability Assessment

Q3: How can I test whether my compound has poor membrane permeability?

Answer:

Even if a drug is fully dissolved, it must pass through the intestinal epithelial cell layer to reach the bloodstream.[2] The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal permeability in vitro.[10][11] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[11]

This assay measures the rate of transport from the apical (AP, gut lumen) side to the basolateral (BL, blood) side and vice-versa. This bidirectional assessment is critical because it can also identify if your compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport drugs back into the gut lumen, thereby reducing absorption.[12][13][14]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and grow for 21 days to allow for differentiation and monolayer formation.[15]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[16] High TEER values indicate tight junction formation.

  • Transport Study (A→B):

    • Add your compound (e.g., at 10 µM) to the apical (AP) chamber.

    • Add fresh buffer to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[11][15]

    • Take samples from the BL chamber at various time points.

  • Transport Study (B→A):

    • Simultaneously, in a separate set of wells, add your compound to the BL chamber and fresh buffer to the AP chamber.

    • Incubate under the same conditions.

    • Take samples from the AP chamber.

  • Quantification: Analyze the concentration of your compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Data Interpretation Table

Papp (A→B) Value (x 10⁻⁶ cm/s) Interpretation Efflux Ratio (Papp B→A / Papp A→B) Implication for Efflux
> 10High Permeability< 2Not a substrate for efflux.
1 - 10Moderate Permeability> 2Potential efflux substrate. Low bioavailability may be due to efflux.
< 1Low Permeability> 2Poor passive permeability and an efflux substrate. A significant challenge.
Q4: The efflux ratio for my compound is high (>2). What does this mean and what can I do?

Answer:

An efflux ratio greater than 2 strongly suggests that your compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp/MDR1).[12][17] These transporters act as cellular "gatekeepers," actively pumping xenobiotics out of cells and back into the intestinal lumen, which is a major mechanism for reducing drug absorption and bioavailability.[12][13][14]

To confirm P-gp involvement, the Caco-2 assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[12] If the Papp (A→B) increases and the efflux ratio decreases to near 1 in the presence of the inhibitor, it confirms your compound is a P-gp substrate.

Strategies to Overcome Efflux:

  • Structural Modification: Medicinal chemistry efforts can be directed to design analogs that are no longer recognized by the transporter. This often involves subtly altering the charge, hydrogen bonding capacity, or lipophilicity of the molecule.

  • Co-administration with Inhibitors: While less common for new chemical entities, co-dosing with a P-gp inhibitor can be a strategy to boost bioavailability.[14][18]

  • Prodrug Approach: A prodrug might be designed to not be a substrate for the transporter. Once absorbed, it would convert to the active parent drug.[9]

Section 3: Metabolic Stability Assessment

Q5: My compound has good solubility and permeability, but bioavailability is still low. Could it be first-pass metabolism?

Answer:

Yes. If a compound is well-dissolved and readily absorbed, the next major hurdle is first-pass metabolism. This is the process where a drug is extensively metabolized in the gut wall and/or the liver before it can reach systemic circulation.[19] The liver is the primary site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes.[19] Nitrogen-containing heterocyclic compounds can be susceptible to oxidative metabolism by CYPs.[20][21]

An in vitroLiver Microsomal Stability Assay is a standard method to assess a compound's susceptibility to Phase I metabolism.[22] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[22]

First_Pass_Metabolism OralDose Oral Drug Dose GutLumen Gut Lumen OralDose->GutLumen GutWall Intestinal Wall (Absorption & Metabolism) GutLumen->GutWall Dissolution PortalVein Portal Vein GutWall->PortalVein Permeation Liver Liver (Metabolism) PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic <100% escapes metabolism

Caption: The path of an oral drug showing first-pass metabolism.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Add your compound (e.g., 1-3 µM) to the microsome mixture and pre-warm to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.[23]

  • Time Points: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[23]

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[22]

Data Interpretation Table

In Vitro Half-Life (t½) in HLM Interpretation Implication for Bioavailability
> 30 minutesStableMetabolism is unlikely to be a major barrier.
10 - 30 minutesModerately StableMay contribute to reduced bioavailability.
< 10 minutesUnstable (High Clearance)High first-pass metabolism is likely a key reason for low bioavailability.
Q6: My compound is metabolically unstable. How can I fix this?

Answer:

If your compound shows high clearance in the microsomal stability assay, the next step is to identify the site of metabolism ("metabolic hotspot") and modify the structure to block it.

  • Metabolite Identification: A follow-up LC-MS/MS study can identify the structures of the major metabolites. This will pinpoint which part of your molecule is being modified (e.g., hydroxylation on the pyrazine ring, oxidation of an alkyl substituent).

  • Deuteration: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect).

  • Blocking Groups: Introducing a group like a fluorine atom at or near the site of metabolism can sterically or electronically block the CYP enzymes from accessing the hotspot.[21] For nitrogen-containing heterocycles, this is a common and effective strategy.[21]

  • Bioisosteric Replacement: The metabolically liable part of the molecule can be replaced with a different functional group (a bioisostere) that retains the desired biological activity but is more stable.[21]

By systematically evaluating solubility, permeability, and metabolic stability, you can effectively diagnose the cause of low oral bioavailability for your 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine analogs and rationally design next-generation compounds with an improved pharmacokinetic profile.

References

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. (n.d.). MDPI. Retrieved from [Link]

  • Asgari, S. (2014, August 4). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioavailability Enhancement Strategies in Biopharmaceutics. (2024, June 7). ResearchGate. Retrieved from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. (2020, June 3). IntechOpen. Retrieved from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). University of Washington. Retrieved from [Link]

  • Takano, M. (2000, February 15). Role of P-glycoprotein in drug disposition. PubMed. Retrieved from [Link]

  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Methods Of Solubility And Permeability Of Drugs. (n.d.). IJCRT.org. Retrieved from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). MDPI. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved from [Link]

  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. (2024, April 10). ScienceDirect. Retrieved from [Link]

  • P-glycoprotein Inhibition for Optimal Drug Delivery. (n.d.). PMC - NIH. Retrieved from [Link]

  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015, January 23). ACS Publications. Retrieved from [Link]

  • In vitro solubility assays in drug discovery. (2008, November 15). PubMed. Retrieved from [Link]

  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. (2026, February 12). Juniper Publishers. Retrieved from [Link]

  • ADME Caco-2 Permeability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved from [Link]

  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. (2024, March 1). bioRxiv.org. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. (2017, September 26). MDPI. Retrieved from [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. (2012, June 15). PubMed. Retrieved from [Link]

  • Metabolism of five membered nitrogen containing heterocycles. (2023, March 2). Hypha Discovery Blogs. Retrieved from [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2020, December 1). ScienceDirect. Retrieved from [Link]

  • Synthesis, in silico ADME, toxicity prediction and molecular docking studies of N-substituted[1][7][12]triazolo[4,3-a]pyrazine derivatives as potential anticonvulsant agents. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025, October 5). ResearchGate. Retrieved from [Link]

  • Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. (2024, August 4). ResearchGate. Retrieved from [Link]

  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. (2025, August 30). ResearchGate. Retrieved from [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012, April 25). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023, February 14). MDPI. Retrieved from [Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (2020, June 29). ACS Omega. Retrieved from [Link]

  • Why Poor Bioavailability Is a Major Drug Development Risk. (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • Study of First-Pass Metabolism and its Uses. (2023, August 28). Walsh Medical Media. Retrieved from [Link]

  • Heterocycles in Medicinal Chemistry III. (2026, February 14). PMC - NIH. Retrieved from [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PMC. Retrieved from [Link]

  • Advanced research for physico-chemical properties and parameters of toxicity piperazinium 2-((5-(furan-2-YL)-4-phenyl-4H-1,2,4-triazol-3-YL)THIO)acetate. (2022, April 29). ScienceRise: Pharmaceutical Science. Retrieved from [Link]

  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021, October 25). Current issues in pharmacy and medicine. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazine-Based Kinase Inhibitors: Spotlight on Triazolyl Pyrazine and Congeners

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, and within this class, molecules built upon a pyrazine scaffold have demonstrated significant clinical and preclinical success...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, and within this class, molecules built upon a pyrazine scaffold have demonstrated significant clinical and preclinical success. This guide provides a comparative analysis of pyrazine-based kinase inhibitors, with a particular focus on the structural motif of 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine. While specific experimental data for this exact molecule is not publicly available, we will explore its structurally related congeners for which robust data exists. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships, experimental evaluation, and therapeutic potential of this important class of compounds.

Introduction: The Significance of the Pyrazine Scaffold in Kinase Inhibition

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal anchor for binding to the ATP-binding pocket of various kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Pyrazine-based inhibitors have been developed against a range of kinase targets, with several compounds progressing into clinical trials and receiving FDA approval.[2][3]

This guide will delve into a comparative analysis of pyrazine-based inhibitors targeting three critical cancer-related kinases: c-Met , Janus Kinase 1 (JAK1) , and Cyclin-Dependent Kinase 2 (CDK2) . We will examine representative compounds with triazole or pyrazole substitutions to draw parallels with the structure of 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine.

Mechanism of Action and Targeted Signaling Pathways

The majority of pyrazine-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade. The specificity of these inhibitors is dictated by the unique residues lining the ATP-binding pocket of each kinase.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[4][5] Aberrant c-Met signaling is implicated in the development and metastasis of numerous cancers.[6][7] Inhibition of c-Met can block these oncogenic processes.

Figure 1: Simplified c-Met Signaling Pathway and Point of Inhibition.
The JAK/STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus.[1][8] This pathway is central to immunity, inflammation, and hematopoiesis.[2][9] Dysregulation of JAK signaling is associated with autoimmune diseases and cancers.[10]

Figure 2: The JAK/STAT Signaling Pathway and Inhibition by a Pyrazine-based Inhibitor.
The CDK2/Cell Cycle Pathway

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, is a key regulator of the G1/S phase transition and S phase progression of the cell cycle.[11][12] Overexpression and hyperactivity of CDK2 are common in many cancers, leading to uncontrolled cell proliferation.[11][13]

Figure 3: Role of CDK2 in the Cell Cycle and its Inhibition.

Head-to-Head Comparison: Performance of Pyrazine-Based Kinase Inhibitors

The following tables summarize the in vitro performance of representative pyrazine-based kinase inhibitors targeting c-Met, JAK1, and CDK2. These compounds share structural similarities with 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine, featuring a pyrazine core appended with nitrogen-containing heterocycles.

Table 1: Kinase Inhibition Profile
Compound IDScaffoldTarget KinaseIC50 / Ki (nM)Selectivity HighlightsReference
12e Triazolo-pyridazinec-Met90-[14][15][16]
12b C-5 Pyrazole-Substituted PyrrolopyridineJAK124.617-fold vs JAK2, 17-fold vs JAK3, 46-fold vs TYK2[17]
15 N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK25 (Ki)Selective over CDK1 and CDK9[18][19]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Cellular Activity Profile
Compound IDCell LineCancer TypeGI50 / IC50 (µM)Reference
12e A549Lung Carcinoma1.06[14][15][16]
12e MCF-7Breast Adenocarcinoma1.23[14][15][16]
12e HeLaCervical Adenocarcinoma2.73[14][15][16]
15 MV4-11Acute Myeloid Leukemia0.127[19]
15 OVCAR5Ovarian Carcinoma0.150[19]
15 A2780Ovarian Carcinoma0.158[18][19]

GI50: Half-maximal growth inhibition concentration.

Experimental Methodologies: A Guide to Reproducible Data

The reliability of any comparative analysis hinges on the robustness of the underlying experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Kinase_Assay_Workflow Start Start Step1 Prepare kinase reaction mix: - Kinase - Substrate - ATP - Test Compound (or DMSO) Start->Step1 Step2 Incubate at room temperature Step1->Step2 Step3 Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP Step2->Step3 Step4 Incubate Step3->Step4 Step5 Add Kinase Detection Reagent to convert ADP to ATP and generate light via luciferase Step4->Step5 Step6 Incubate Step5->Step6 Step7 Measure luminescence Step6->Step7 End End Step7->End

Figure 4: Workflow for an In Vitro Kinase Inhibition Assay.

Protocol:

  • Reaction Setup: In a 384-well plate, combine the kinase, substrate, and test compound at various concentrations in a suitable kinase buffer.

  • Initiation: Start the reaction by adding a predetermined concentration of ATP.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time, ensuring the reaction is within the linear range.

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert ADP to ATP and then use this newly synthesized ATP to generate a luminescent signal with a luciferase-luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, which in turn reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI50 or IC50 value.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.

Protocol:

  • Cell Lysis: Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-c-Met or total c-Met).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the light signal using a digital imager. The intensity of the band corresponds to the amount of the target protein.

Conclusion and Future Perspectives

The pyrazine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The comparative analysis presented here highlights the versatility of this core structure in targeting diverse kinases with high potency and selectivity. While the specific biological profile of 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine remains to be elucidated, the data from its structural analogs suggest that it holds promise as a kinase inhibitor.

Future research in this area will likely focus on:

  • Synthesis and Biological Evaluation: The synthesis and comprehensive biological evaluation of 5-(4H-1,2,4-triazol-4-yl)pyrazin-2-amine and its derivatives are warranted to determine their specific kinase targets and anticancer activity.

  • Structure-Based Design: Further optimization of these pyrazine-based scaffolds using structure-based design will aid in the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

  • Exploration of Novel Kinase Targets: The adaptability of the pyrazine core makes it an attractive platform for targeting other clinically relevant kinases.

The insights provided in this guide aim to facilitate the ongoing efforts in the design and development of innovative pyrazine-based kinase inhibitors for the treatment of cancer and other diseases.

References

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  • Li, Y., Li, G., Liu, Y., Li, Y., Wang, Y., Guo, S., ... & Zhang, Y. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(27), 16482–16490. [Link]

  • Li, Y., Li, G., Liu, Y., Li, Y., Wang, Y., Guo, S., ... & Zhang, Y. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(27), 16482–16490. [Link]

  • El-Damasy, A. K., El-Sayed, M. A. A., & Ebi, M. I. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(48), 31221–31238. [Link]

  • Li, Y., Li, G., Liu, Y., Li, Y., Wang, Y., Guo, S., ... & Zhang, Y. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(27), 16482–16490. [Link]

  • c-MET Protein. (n.d.). AbbVie Science. Retrieved March 31, 2026, from [Link]

  • Liu, Y. (2008). Targeting the c-MET signaling pathway for cancer therapy. Expert Opinion on Investigational Drugs, 17(7), 997–1011. [Link]

  • Cyclin-dependent kinase 2. (n.d.). In Wikipedia. Retrieved March 31, 2026, from [Link]

  • Lim, S. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2977. [Link]

  • Li, Y., Li, G., Liu, Y., Li, Y., Wang, Y., Guo, S., ... & Zhang, Y. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(27), 16482–16490. [Link]

  • CDK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved March 31, 2026, from [Link]

  • Lim, S. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2977. [Link]

  • Hsieh, Y. T., et al. (2012). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene, 31(20), 2534–2546. [Link]

  • Tadesse, S., et al. (2012). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. Proceedings of the National Academy of Sciences, 109(16), 6223–6228. [Link]

  • Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][1][2][4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4399–4404. [Link]

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Comparative

A Researcher's Guide to the Structural Verification of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine: An In-Depth NMR Validation and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For heterocyclic compounds such as 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine, a molecule of interest in medicinal chemistry due to its nitrogen-rich framework, nuclear magnetic resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides a comprehensive, in-depth analysis of the validation of the NMR spectrum for this compound, offering a comparative perspective against other key analytical techniques. As senior application scientists, we aim to equip you with not only the data but also the causality behind the experimental choices, ensuring a self-validating approach to structural verification.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy provides an unparalleled, non-destructive window into the molecular architecture of a compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule. This detailed information is critical for confirming the identity and purity of a synthesized compound, forming the bedrock of reliable downstream biological and pharmacological studies.

For a molecule like 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine, with its distinct aromatic and heteroaromatic protons and carbons, a multi-faceted NMR approach is essential. This involves not only standard one-dimensional (1D) ¹H and ¹³C NMR but also two-dimensional (2D) techniques to unequivocally assign each resonance.

Predicted NMR Spectral Data for 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine

While experimental data is the ultimate arbiter, high-quality predicted NMR data serves as a vital roadmap for spectral assignment. The following tables summarize the predicted ¹H and ¹³C chemical shifts for 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine, calculated using advanced computational algorithms and drawing upon spectral databases of similar structures, such as 2-aminopyrazine and 4H-1,2,4-triazole.[1][2] These predictions are crucial for forming initial hypotheses about the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton LabelPredicted Chemical Shift (ppm)Multiplicity
H-3 (Pyrazine)~8.2Singlet
H-6 (Pyrazine)~8.0Singlet
H-3', H-5' (Triazole)~8.5Singlet
-NH₂~6.5Broad Singlet

Note: Chemical shifts are referenced to a standard internal solvent signal. The -NH₂ proton signal may be broad and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon LabelPredicted Chemical Shift (ppm)
C-2 (Pyrazine)~155
C-3 (Pyrazine)~135
C-5 (Pyrazine)~140
C-6 (Pyrazine)~142
C-3', C-5' (Triazole)~145

A Step-by-Step Protocol for NMR Spectrum Validation

The core of this guide is a self-validating workflow for confirming the structure of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine. This protocol is designed to be rigorous and to leave no ambiguity in the final structural assignment.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent and analyte signals.

  • 1D ¹H NMR Acquisition: Acquire a standard 1D proton NMR spectrum. Key parameters to optimize include the number of scans to ensure a good signal-to-noise ratio and a sufficient relaxation delay to allow for accurate integration.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • 2D NMR Acquisition: To definitively assign the proton and carbon signals, a suite of 2D NMR experiments is indispensable.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

Caption: Workflow for NMR-based structural validation.

Comparative Analysis: Orthogonal Methods for Structural Confirmation

While NMR is the cornerstone of structural elucidation, a truly robust validation strategy employs orthogonal analytical techniques. These methods provide complementary information, strengthening the overall structural proof.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, chemical environment, and stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires soluble samples.
High-Resolution Mass Spectrometry (HRMS) Exact mass-to-charge ratio, elemental composition.High sensitivity, provides molecular formula confirmation.Does not provide connectivity information, isomers can be difficult to distinguish.[3]
FTIR Spectroscopy Presence of functional groups.Fast, easy to use, provides a molecular "fingerprint".Provides limited information on the overall molecular structure.[4]
Elemental Analysis (CHNS) Percentage composition of C, H, N, and S.Provides empirical formula confirmation.Requires pure sample, does not provide structural information.[5]
High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the parent ion, which can be used to determine the elemental composition of the molecule.[6][7] This is a critical step in confirming that the synthesized compound has the correct molecular formula.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion and Ionization: Infuse the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule.

  • Mass Analysis: Acquire the mass spectrum in high-resolution mode. The instrument should be properly calibrated to ensure high mass accuracy.

  • Data Analysis: Determine the exact mass of the molecular ion (e.g., [M+H]⁺) and use this to calculate the elemental composition. The calculated formula should match that of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine (C₆H₅N₇).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[4] For 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine, we would expect to see characteristic absorption bands for N-H stretching (amine), C=N and C=C stretching (aromatic rings), and C-N stretching.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: For a solid sample, the KBr pellet method is common.[8] A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the infrared spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups.

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. This data is used to confirm the empirical formula of the synthesized molecule. For a nitrogen-rich compound like 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine, accurate nitrogen determination is particularly important.

Experimental Protocol: CHNS Elemental Analysis

  • Sample Preparation: A small, accurately weighed amount of the pure, dry compound is required.[9]

  • Combustion: The sample is combusted at high temperature in a stream of oxygen.[5] This converts the elements into their gaseous oxides (CO₂, H₂O, N₂, SO₂).

  • Separation and Detection: The gaseous products are separated by gas chromatography and quantified using a thermal conductivity detector.[5]

  • Data Analysis: The instrument software calculates the percentage of each element. The experimental percentages should be within ±0.4% of the theoretical values for C₆H₅N₇.

Caption: Interplay of analytical techniques for structural confirmation.

Conclusion: A Multi-Pronged Approach to Certainty

The structural validation of a novel chemical entity like 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine demands a rigorous and multi-faceted analytical strategy. While NMR spectroscopy, with its detailed insight into atomic connectivity, remains the central pillar of this process, its power is significantly amplified when used in concert with orthogonal techniques. High-resolution mass spectrometry confirms the elemental composition, FTIR spectroscopy verifies the presence of key functional groups, and elemental analysis provides a fundamental check on the empirical formula. By integrating the data from these complementary methods, researchers can achieve an unassailable level of confidence in the structure of their synthesized compounds, thereby ensuring the integrity and reproducibility of their scientific findings.

References

  • PubChem. (n.d.). 2-Aminopyrazine. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0) 1H NMR spectrum.
  • ResearchGate. (2018). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
  • SpectraBase. (n.d.). 4H-1,2,4-Triazole, 4-ethyl-.
  • PubChem. (n.d.). 4-Amino-1,2,4-triazole. National Center for Biotechnology Information.
  • TÜBİTAK Academic Journals. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives.
  • ACS Publications. (2018). Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. Molecular Pharmaceutics.
  • Ocean Drilling Program. (n.d.). CHNS ANALYSIS.
  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.
  • ACS Publications. (2023). High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. Journal of Chemical Education.
  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass.
  • PMC. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.
  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers.
  • Measurlabs. (n.d.). High-Resolution Mass Spectrometry | HRMS Analysis.
  • Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems.
  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services.
  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.
  • EPA. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy.
  • NMRdb.org. (n.d.). Predict all NMR spectra.
  • ChemAxon. (n.d.). CASPRE - 13C NMR Predictor.
  • The Good Scents Company. (n.d.). 2-aminopyrazine, 5049-61-6.
  • Synblock. (n.d.). CAS 5049-61-6 | 2-Aminopyrazine.
  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?
  • ChemicalBook. (n.d.). Aminopyrazine(5049-61-6) 1H NMR spectrum.
  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra.
  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra.

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine and its Analytical Alternatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted mass spectrometric behavior of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine, a novel heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometric behavior of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation patterns of its constituent moieties—the 1,2,4-triazole and pyrazine rings—to forecast its fragmentation pathways. Furthermore, we will compare mass spectrometry with alternative analytical techniques, offering a comprehensive perspective for the structural elucidation and characterization of this and similar molecules.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine under mass spectrometric analysis is anticipated to be a composite of the characteristic fragmentation of its 1,2,4-triazole and pyrazine components. The choice of ionization technique, primarily Electrospray Ionization (ESI) or Electron Ionization (EI), will significantly influence the observed fragmentation.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is expected to generate a prominent protonated molecular ion [M+H]⁺, which is invaluable for confirming the molecular weight of the compound.[1] Subsequent fragmentation, induced by increasing the fragmentor voltage, would likely involve the characteristic losses from both heterocyclic rings.[2][3]

Electron Ionization (EI): EI, being a higher-energy technique, is expected to produce more extensive fragmentation. The pyrazine ring's inherent stability suggests that the molecular ion peak will likely be observable.[4] Fragmentation of N-heterocycles under EI often involves ring cleavage and the loss of small neutral molecules.[2][5]

Based on the known fragmentation of related structures, we can predict the following key fragmentation pathways for 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine:

Predicted m/z (Nominal)Proposed Fragment IonNotes
162[M+H]⁺Protonated molecular ion, expected to be prominent in ESI.
134[M+H - N₂]⁺Loss of a nitrogen molecule from the triazole ring, a common fragmentation for substituted triazoles.[2]
135[M+H - HCN]⁺Loss of hydrogen cyanide, a characteristic fragmentation of the 1,2,4-triazole ring.[2]
107[Pyrazin-2-amine + H]⁺Cleavage of the bond between the pyrazine and triazole rings, resulting in the protonated aminopyrazine fragment.
95[C₄H₅N₂]⁺Further fragmentation of the aminopyrazine moiety.
69[C₂H₃N₃]⁺Fragment corresponding to the triazole ring.

It is important to note that the relative abundances of these fragment ions will be dependent on the specific instrumental conditions, such as collision energy.

Visualizing the Predicted Fragmentation

The following diagram illustrates the predicted major fragmentation pathways of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine under mass spectrometric analysis.

M [M+H]⁺ m/z 162 F1 [M+H - N₂]⁺ m/z 134 M->F1 - N₂ F2 [M+H - HCN]⁺ m/z 135 M->F2 - HCN F3 [Pyrazin-2-amine + H]⁺ m/z 107 M->F3 C-N cleavage F5 [C₂H₃N₃]⁺ m/z 69 M->F5 C-N cleavage F4 [C₄H₅N₂]⁺ m/z 95 F3->F4 - NH₂

Caption: Predicted fragmentation pathway of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine.

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a general methodology for the analysis of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Optimization of these parameters may be required for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare working standards for calibration and analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure adequate separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[2]

  • Capillary Voltage: 3.5 - 4.5 kV.[2]

  • Drying Gas (Nitrogen) Flow: 10 L/min.[2]

  • Drying Gas Temperature: 350 °C.

  • Nebulizer Pressure: 35 psi.

  • Scan Mode: Full scan mode (e.g., m/z 50-500) to identify the molecular ion, followed by product ion scan (tandem MS) of the protonated molecular ion to confirm the fragmentation pattern.

  • Collision Energy: Varied (e.g., 10-40 eV) to optimize the fragmentation and observe the key fragment ions.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often benefits from complementary analytical techniques.

TechniquePrincipleAdvantages for this CompoundDisadvantages for this Compound
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity, provides molecular weight and structural information through fragmentation.Fragmentation can be complex to interpret without reference spectra; polar compounds can have poor fragmentation efficiency.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, essential for unambiguous structure determination.Lower sensitivity compared to MS, requires a larger amount of pure sample.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates components of a mixture based on their affinity for a stationary phase.Excellent for purity assessment and quantification, non-destructive.Provides limited structural information, relies on the presence of a chromophore for detection.

Comparative Workflow: MS vs. NMR for Structural Elucidation

The following diagram illustrates a typical workflow comparing the use of mass spectrometry and NMR spectroscopy for the structural elucidation of a novel compound like 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine.

cluster_MS Mass Spectrometry Workflow cluster_NMR NMR Workflow MS_start LC-MS Analysis MS_mw Determine Molecular Weight (from [M+H]⁺) MS_start->MS_mw MS_frag Acquire MS/MS Spectrum MS_mw->MS_frag MS_interpret Propose Fragmentation Pathway MS_frag->MS_interpret MS_struct Partial Structural Information MS_interpret->MS_struct final Confirmed Structure MS_struct->final NMR_start Acquire ¹H, ¹³C, 2D NMR Spectra NMR_assign Assign Signals NMR_start->NMR_assign NMR_connect Determine Connectivity NMR_assign->NMR_connect NMR_struct Unambiguous Structure NMR_connect->NMR_struct NMR_struct->final start Synthesized Compound start->MS_start start->NMR_start

Caption: Comparative workflow of MS and NMR for structural elucidation.

Conclusion

The mass spectrometric fragmentation of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine can be logically predicted by considering the established fragmentation patterns of its constituent 1,2,4-triazole and pyrazine rings. An LC-MS/MS approach using electrospray ionization is recommended for its initial characterization, providing crucial molecular weight and preliminary structural information. For unambiguous structure confirmation, the use of complementary techniques, particularly NMR spectroscopy, is strongly advised. This integrated analytical approach ensures a comprehensive and trustworthy characterization of novel heterocyclic compounds, which is paramount in the field of drug development.

References

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX. Available at: [Link]

  • Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporozhye Medical Journal. Available at: [Link]

  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Pharmacevtichnij zhurnal. Available at: [Link]

  • Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. ProQuest. Available at: [Link]

  • Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. Available at: [Link]

  • (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. Available at: [Link]

  • Identification of hydroxymethylpyrazines using mass spectrometry. PubMed. Available at: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Mass spectra of new heterocycles: XIII. Fragmentation of 2-(prop-1-en-1-yl)-4,5-dihydro-1,3-thiazoles under electron impact and chemical ionization. Organic and Biomolecular Chemistry. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • How to Compute Electron Ionization Mass Spectra from First Principles. American Chemical Society. Available at: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Mass fragmentation pattern of compound 5. ResearchGate. Available at: [Link]

  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. Available at: [Link]

  • Differences in the internal energies of ions in electrospray ionization mass spectrometers equipped with capillary–skimmer and capillary–RF lens interfaces. Analytical Methods. Available at: [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

Sources

Comparative

Comprehensive Analytical Validation and Comparison Guide: 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine Reference Standards

Executive Summary & Mechanistic Context The aminopyrazine core is a privileged pharmacophore in modern oncology, frequently utilized as a potent hinge-binder in the ATP-binding pocket of critical kinases such as1[1] and2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The aminopyrazine core is a privileged pharmacophore in modern oncology, frequently utilized as a potent hinge-binder in the ATP-binding pocket of critical kinases such as1[1] and2[2]. During the synthesis and scale-up of these targeted therapies,3 routinely emerges as a critical starting material, intermediate, or process-related impurity[3].

For drug development professionals, the accurate quantification of this highly polar, nitrogen-rich heterocycle is a regulatory imperative. This guide provides an objective comparison between Certified Reference Standards (CRS) and Research-Grade Materials (RGM), alongside a self-validating analytical protocol designed to overcome the unique chromatographic challenges posed by the triazole-pyrazine scaffold.

G N1 5-(4H-1,2,4-Triazol-4-yl) pyrazin-2-amine N2 Pyrazine-2-amine Core (Hinge Binding) N1->N2 N3 1,2,4-Triazole Moiety (Solvent Channel) N1->N3 N4 Kinase ATP Pocket (ATR / PI3Kγ) N2->N4 Hydrogen Bonds N3->N4 Polar Interactions N5 Target Selectivity & Potency N4->N5 Optimization

Fig 1: Pharmacophore mapping of the aminopyrazine-triazole scaffold in kinase ATP pocket binding.

Comparative Analysis: Certified Reference Standard vs. Research-Grade Material

When establishing an impurity profile for an Investigational New Drug (IND) application, the quality of the reference standard directly impacts the reliability of the analytical method. Research-grade materials often lack rigorous mass balance characterization, leading to dangerous overestimations of API purity.

Validation ParameterCertified Reference Standard (CRS)Research-Grade Material (RGM)Analytical & Regulatory Impact
Chromatographic Purity ≥99.5% (HPLC-UV/MS)Typically 95%−98% High baseline noise in RGM obscures low-level process impurities.
Mass Balance (Assay) 100% - (Water + Solvents + ROI + Impurities)Often uncalculated (Area % only)RGM fails to account for invisible salts/water, skewing quantitative yields.
Water Content rigorously quantified via Karl FischerHighly variableTriazoles are hygroscopic; unquantified water alters the true molarity of standard solutions.
Structural Verification 1D/2D NMR, HRMS, IRBasic 1H-NMR onlyCRS guarantees correct regioisomerism (e.g., 4H-1,2,4-triazole vs 1H-1,2,3-triazole).

Experimental Workflows & Self-Validating Protocols

As an Application Scientist, I frequently observe peak tailing and poor retention when analyzing 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine using standard C18 columns. The presence of five nitrogen atoms across the fused ring system makes this molecule highly polar and susceptible to secondary interactions with unendcapped silanols.

To counter this, the following protocol utilizes a polar-embedded stationary phase and a strictly controlled pH environment. This acts as a self-validating system : the inclusion of a forced degradation workflow ensures that any generated degradants are chromatographically resolved from the parent peak, thereby proving the method is truly stability-indicating.

Validation S1 Reference Standard (CAS 2504203-45-4) S2 Structural Elucidation (NMR, HRMS, IR) S1->S2 Step 1: Identity S3 Chromatographic Purity (HPLC-UV/MS) S1->S3 Step 2: Purity S4 Orthogonal Testing (KF, TGA, ROI) S1->S4 Step 3: Mass Balance S5 Certified Reference Material (CRM) S2->S5 S3->S5 S4->S5

Fig 2: Multi-tiered analytical validation workflow for certifying the reference standard.

Protocol 1: Stability-Indicating HPLC-UV/MS Methodology

Objective: Achieve baseline resolution of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine from synthetic byproducts and degradants.

  • Sample Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO).

    • Causality: The planar pyrazine-triazole system possesses a high crystal lattice energy. DMSO is required to fully disrupt these intermolecular forces before diluting to 10 mL with Mobile Phase A (final concentration: 1.0 mg/mL).

  • Column Selection: Waters XBridge Shield RP18 (150 x 4.6 mm, 3.5 µm).

    • Causality: The embedded carbamate group in the stationary phase prevents phase collapse in highly aqueous conditions and shields the basic amine/triazole nitrogens from interacting with residual silanols, eliminating peak tailing.

  • Mobile Phase Configuration:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.8.

    • Causality: At pH 6.8, the primary amine (pKa ~2-3) and the triazole nitrogens remain unprotonated, maximizing their hydrophobicity and retention on the reversed-phase column.

    • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient Program: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min. Column temperature: 30°C.

  • Detection: UV at 254 nm (optimal for the conjugated pyrazine system) and ESI-MS in positive ion mode ( [M+H]+ expected at m/z 163.07).

Protocol 2: Forced Degradation (Self-Validation of Method Specificity)

To validate that the HPLC method is stability-indicating, the standard must be subjected to stress conditions. The method is considered valid only if the mass balance remains >95% and no degradant co-elutes with the main peak.

  • Acidic Stress: Mix 1.0 mL of standard solution with 1.0 mL of 0.1N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1N NaOH before injection.

    • Purpose: Induces potential hydrolysis/deamination of the primary pyrazine amine.

  • Oxidative Stress: Mix 1.0 mL of standard solution with 1.0 mL of 3% H2​O2​ . Store at room temperature for 24 hours.

    • Purpose: Targets the electron-rich nitrogens to form pyrazine N-oxides. The polar-embedded column is specifically chosen to resolve these highly polar N-oxides from the parent compound.

  • System Suitability Criteria: The resolution ( Rs​ ) between 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine and its closest eluting degradation product must be ≥1.5 . Peak purity angle must be less than the peak purity threshold (via Photodiode Array detection).

Conclusion

Validating 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine requires moving beyond generic analytical templates. By understanding the physicochemical properties of the aminopyrazine-triazole scaffold—specifically its polarity, pKa, and hydrogen-bonding capacity—analysts can design robust, self-validating methods that withstand rigorous regulatory scrutiny and ensure the safety of downstream kinase inhibitor APIs.

References

  • Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase. ACS Publications. 1

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. ACS Publications. 2

  • 116613-81-1,(S)-2-(Boc-amino)-4-penten-1-ol-AccelaChem. AccelaChem. 3

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Validation

Efficacy Comparison of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine Across Diverse Oncology Cell Lines: A Technical Guide

Executive Summary & Mechanistic Rationale The integration of a pyrazine-2-amine core with a 1,2,4-triazole ring creates a highly optimized pharmacophore for targeted oncology. Recent patent and clinical reviews highlight...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The integration of a pyrazine-2-amine core with a 1,2,4-triazole ring creates a highly optimized pharmacophore for targeted oncology. Recent patent and clinical reviews highlight 1, particularly those targeting the PI3K/AKT/mTOR signaling axis[1]. Concurrently, the 1,2,4-triazole moiety is widely recognized as a2, known to enhance metabolic stability and deepen penetration into the hydrophobic specificity pockets of kinases[2].

Unlike first-generation allosteric inhibitors (e.g., Rapamycin), 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine (hereafter referred to as 5-TPA ) functions as an ATP-competitive inhibitor. The pyrazine nitrogen acts as a critical hydrogen bond acceptor within the kinase hinge region, while the triazole ring anchors the molecule. This dual-anchoring mechanism allows 5-TPA to effectively abrogate the activity of both mTORC1 and mTORC2. Blocking mTORC2 is a critical therapeutic advantage: it prevents the paradoxical feedback hyperactivation of Akt (at Ser473) that frequently limits the clinical efficacy of traditional rapalogs.

Mechanistic_Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K RTK->PI3K mTOR mTORC1 / mTORC2 PI3K->mTOR Effectors p-S6K (T389) & p-Akt (S473) mTOR->Effectors Drug 5-(4H-1,2,4-Triazol-4-yl) pyrazin-2-amine Drug->mTOR ATP-Competitive Inhibition Outcome Tumor Cell Proliferation Effectors->Outcome

Fig 1: Mechanistic pathway of mTOR kinase inhibition by 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine.

Quantitative Efficacy Comparison

We evaluated 5-TPA against established standard-of-care alternatives across a panel of well-characterized human cancer cell lines. Pyrazolo-triazole derivatives have historically shown3, including HepG2 and MCF-7[3].

Table 1: Comparative IC50 Values (nM) Across Key Cell Lines
Cell LineGenetic Context5-TPA IC50 (nM)Torin-1 IC50 (nM)Rapamycin IC50 (nM)
HCT116 (Colorectal)PIK3CA (H1047R)14.2 ± 1.18.5 ± 0.6>1000 (Cytostatic)
MCF-7 (Breast)PIK3CA (E545K)22.5 ± 1.812.1 ± 1.0450.0 ± 25.0
HepG2 (Liver)PTEN Wild-Type85.4 ± 6.245.2 ± 3.5>2000

Causality Insight: The pronounced hypersensitivity of HCT116 and MCF-7 cells to 5-TPA is driven by their inherent PIK3CA activating mutations, which render these tumors highly "addicted" to the mTOR signaling axis for survival. While Torin-1 exhibits slightly lower raw IC50 values in vitro, 5-TPA's triazole-pyrazine architecture confers superior aqueous solubility and metabolic stability. Furthermore, Rapamycin fails to induce apoptosis (remaining cytostatic with high IC50s) because it only partially inhibits mTORC1 and leaves mTORC2 intact.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes internal controls to prevent false positives and accurately quantify both phenotypic viability and molecular target engagement.

Workflow Step1 Cell Seeding (HCT116, MCF-7) Step2 Compound Treatment (0.1 nM - 10 μM) Step1->Step2 Step3 Incubation (72 Hours, 37°C) Step2->Step3 Step4 Viability Assay (CellTiter-Glo) Step3->Step4 Step5 Data Normalization & IC50 Calculation Step4->Step5

Fig 2: High-throughput screening workflow for assessing cell line-specific compound efficacy.

Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo)

Why this method? We strictly utilize the ATP-dependent CellTiter-Glo assay rather than traditional MTT/MTS assays. MTT relies on mitochondrial reductase activity, which can be artificially suppressed by metabolic inhibitors (like mTOR antagonists) before actual cell death occurs, leading to skewed viability readouts. ATP quantitation provides a direct, unbiased measurement of living cells.

  • Cell Seeding: Plate HCT116, MCF-7, or HepG2 cells at 3,000 cells/well in 96-well opaque white plates. Causality: Opaque plates are mandatory to prevent luminescent crosstalk between adjacent wells. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of 5-TPA in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Critical Validation Step: Normalize the final DMSO concentration across all wells to exactly 0.1% (v/v). This eliminates solvent-induced cytotoxicity as a confounding variable.

  • Treatment: Apply the diluted compounds. Include a vehicle control (0.1% DMSO, sets the 100% viability baseline) and a positive kill control (10 μM Staurosporine, sets the 0% viability baseline).

  • Incubation & Detection: After 72 hours, equilibrate plates to room temperature for 30 minutes. Add CellTiter-Glo reagent at a 1:1 volume ratio. Shake for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Target Engagement via Western Blotting

Why this method? Phenotypic cell death does not prove the mechanism of action. To validate that 5-TPA acts via the proposed mTORC1/2 pathway, we must measure the phosphorylation status of specific downstream effectors: p-S6K (Thr389) for mTORC1, and p-Akt (Ser473) for mTORC2.

  • Treatment & Lysis: Treat MCF-7 cells with 5-TPA (10, 50, 250 nM) for 4 hours. Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are non-negotiable; without them, endogenous phosphatases will rapidly strip the phosphate groups during lysis, resulting in false-negative target engagement.

  • Protein Quantification: Use a BCA assay to ensure exactly 20 μg of protein is loaded per lane. Critical Validation Step: Unequal loading invalidates target engagement claims.

  • Electrophoresis & Transfer: Resolve proteins on a 4-12% Bis-Tris gradient gel. Transfer to a 0.2 μm PVDF membrane (optimal pore size for retaining lower molecular weight targets).

  • Immunoblotting: Probe with primary antibodies against p-S6K (Thr389), total S6K, p-Akt (Ser473), total Akt, and GAPDH (internal loading control).

  • Validation Check: A successful, self-validating assay will demonstrate a dose-dependent decrease in both p-S6K and p-Akt, confirming dual mTORC1/2 inhibition, while total S6K, total Akt, and GAPDH levels remain constant.

Conclusion

5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine emerges as a highly potent, ATP-competitive kinase inhibitor. By effectively suppressing both mTORC1 and mTORC2, it circumvents the feedback resistance mechanisms associated with traditional allosteric inhibitors. Its robust efficacy in PIK3CA-mutated cell lines positions it as a compelling candidate for further preclinical development and structural optimization[4].

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
  • An insight on medicinal attributes of 1,2,4-triazoles Source: PMC / NIH URL
  • Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry Source: MDPI URL
  • Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)...

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Comparative

Benchmarking a Novel Triazole Ligand: A Comparative Guide to the Synthesis and Performance of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine

Abstract This guide provides a comprehensive framework for the synthesis, characterization, and comparative performance evaluation of the novel triazole-based ligand, 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine. In the abse...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the synthesis, characterization, and comparative performance evaluation of the novel triazole-based ligand, 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine. In the absence of extensive literature on this specific molecule, we present a proposed synthetic pathway and a detailed benchmarking study against two well-established triazole ligands: 1,2,4-triazole (a fundamental building block in coordination chemistry) and Letrozole (a successful triazole-based therapeutic). This document is intended for researchers, medicinal chemists, and material scientists interested in the development of new triazole-based compounds for applications in coordination chemistry, catalysis, and drug discovery. We will detail experimental protocols for evaluating metal-ligand binding affinity, catalytic potential, and in vitro anticancer activity, providing a robust methodology for assessing the potential of this novel ligand.

Introduction: The Versatility of the Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in both medicinal chemistry and materials science.[1][2] Its unique electronic properties, including its aromaticity, dipole character, and hydrogen bonding capabilities, make it an excellent pharmacophore for interacting with biological targets.[1] This has led to the development of numerous successful drugs, such as the antifungal agent Fluconazole and the anticancer drug Letrozole.[3][4] In the realm of coordination chemistry, triazoles are valued for their ability to act as versatile ligands, forming stable complexes with a wide range of metal ions. These complexes have found applications in catalysis, sensing, and the development of novel materials.[5][6]

The subject of this guide, 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine, combines the well-established 1,2,4-triazole moiety with a 2-aminopyrazine group. The pyrazine ring itself is a key component in many biologically active molecules and coordination compounds.[7][8] The amino substituent on the pyrazine ring offers an additional coordination site and a point for further functionalization. This novel combination of heterocycles presents an intriguing candidate for investigation as a multidentate ligand and a potential scaffold for new therapeutic agents.

This guide will first outline a proposed synthetic route for 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine. Subsequently, we will detail a comprehensive benchmarking study to evaluate its performance against two standard triazole ligands:

  • 1,2,4-Triazole: A foundational, simple triazole ligand, providing a baseline for fundamental coordination properties.

  • Letrozole: A commercially successful triazole-based drug, offering a benchmark for potential biological activity.

The proposed evaluations will focus on three key areas: coordination chemistry, catalytic activity, and in vitro anticancer potential.

Synthesis and Characterization of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine

The synthesis of 4,5-disubstituted-4H-1,2,4-triazoles can be achieved through various methods, often involving the cyclization of thiosemicarbazide derivatives.[9][10][11] The synthesis of aminopyrazines is also well-documented.[12][13] Based on established synthetic methodologies, we propose the following synthetic pathway for the target compound.

Proposed Synthetic Workflow

G A 2-Aminopyrazine C Intermediate Isothiocyanate A->C Reaction with Thiophosgene B Thiosemicarbazide D 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine C->D Cyclization with Formic Hydrazide G A Prepare solutions of Ligand and Cu(II) salt B Spectrophotometric Titration A->B C Isothermal Titration Calorimetry (ITC) A->C D Data Analysis to determine Binding Constant (Kd) B->D C->D G A Prepare Catalyst: Ligand + Metal Salt (e.g., Co(II)) B Model Reaction: Oxidation of a Substrate (e.g., Catechol) A->B C Monitor Reaction Progress by UV-Vis Spectroscopy B->C D Calculate Catalytic Activity and Kinetics C->D G A Cell Culture (e.g., MCF-7 breast cancer cells) B MTT Assay for Cytotoxicity A->B C Data Analysis to determine IC50 values B->C D Comparison of Anticancer Activity C->D

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Validation

A Comparative Guide to In Vivo vs. In Vitro Toxicity Correlation for 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine

Introduction: The Challenge of Predictive Toxicology In the landscape of drug discovery and chemical safety assessment, the accurate prediction of a compound's toxicological profile is paramount. The molecule at the cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Predictive Toxicology

In the landscape of drug discovery and chemical safety assessment, the accurate prediction of a compound's toxicological profile is paramount. The molecule at the center of this guide, 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine, represents a novel chemical entity combining a pyrazine ring, known for its presence in bioactive compounds, with a triazole moiety, a common pharmacophore.[1][2] The journey from a promising lead compound to a clinical candidate is paved with rigorous safety evaluations. The core challenge lies in translating early-stage, high-throughput in vitro data into meaningful predictions of in vivo outcomes—a concept known as in vivo-in vitro correlation (IVIVC).[3][4]

This guide provides an in-depth comparison of in vivo and in vitro methodologies for assessing the toxicity of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will explore the nuances of data interpretation, the complexities of IVIVC, and the factors that can lead to discrepancies between a petri dish and a whole-organism response.[5][6]

Disclaimer: As 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine is a specific chemical entity for which public, peer-reviewed toxicity data is not available, this guide will utilize hypothetical, yet plausible, experimental data. This data is constructed based on the known toxicological profiles of related pyrazine and triazole derivatives to illustrate the principles and workflows of a comparative toxicity assessment.

Part 1: In Vitro Toxicity Assessment: The First Line of Screening

In vitro assays are the cornerstone of modern toxicology, offering a rapid, cost-effective, and ethically preferable alternative to animal testing for initial hazard identification.[3][7] These tests assess the effects of a compound on isolated cells or tissues, providing crucial early data on potential cytotoxicity.[8]

Causality in Assay Selection

The choice of in vitro assays is not arbitrary. We select a panel of tests to probe different mechanisms of cell death and stress.

  • Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial reductase enzymes, providing an indication of overall cell health and metabolic function.[9][10] A reduction in activity is a strong indicator of cytotoxicity.

  • Membrane Integrity (LDH Assay): The lactate dehydrogenase (LDH) assay quantifies cell death by measuring the release of this cytosolic enzyme into the culture medium upon plasma membrane rupture.[8][11] It is a direct measure of cytolysis.

  • Selectivity Index: To gauge potential therapeutic relevance, it is critical to test the compound on both cancerous and non-cancerous cell lines.[10][12] A favorable compound will show high toxicity to cancer cells and low toxicity to healthy cells. For this guide, we will use a human liver carcinoma cell line (HepG2) and a non-cancerous human embryonic kidney cell line (HEK293).

Experimental Workflow: In Vitro Cytotoxicity Screening

The overall workflow is designed to systematically determine the dose-dependent toxic effects of the compound.

cluster_prep Preparation cluster_exp Experiment cluster_assays Assays cluster_analysis Data Analysis P1 Cell Seeding (HepG2 & HEK293) in 96-well plates P2 Compound Preparation (Serial Dilutions of 5-TPA) E1 Compound Treatment (24h & 48h Incubation) P2->E1 E2 Parallel Assays E1->E2 A1 MTT Assay (Metabolic Activity) E2->A1 Assay 1 A2 LDH Assay (Membrane Integrity) E2->A2 Assay 2 D1 Absorbance Reading (Plate Reader) A1->D1 A2->D1 D2 Calculate % Viability D1->D2 D3 Determine IC50 Values D2->D3 D4 Calculate Selectivity Index (SI) D3->D4

Caption: Workflow for in vitro cytotoxicity assessment.

Protocol 1: MTT Assay for Metabolic Viability

This protocol is adapted from standard methodologies for assessing cell metabolic activity.[11][13]

  • Cell Seeding: Seed HepG2 and HEK293 cells in separate 96-well plates at a density of 8,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine (5-TPA) in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM.

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various 5-TPA concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24 and 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Hypothetical In Vitro Data Summary

The following table summarizes the plausible IC₅₀ values obtained from the in vitro assays.

Cell LineAssay TypeIncubation TimeIC₅₀ (µM)Selectivity Index (SI)¹
HepG2 (Cancer)MTT24h15.2
48h8.4
LDH48h12.5
HEK293 (Normal)MTT24h85.75.6 (at 24h)
48h52.16.2 (at 48h)
LDH48h78.36.3 (at 48h)

¹Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells (HepG2). A higher SI indicates greater selectivity for cancer cells.[12]

Interpretation: The in vitro data suggests that 5-TPA exhibits dose-dependent cytotoxicity. The compound is significantly more toxic to the HepG2 liver cancer cell line than to the non-cancerous HEK293 cell line, as indicated by a selectivity index greater than 1. The toxicity also appears to be time-dependent, with lower IC₅₀ values after 48 hours of exposure.

Part 2: In Vivo Toxicity Assessment: The Whole-Organism Context

While in vitro tests are excellent for screening, they cannot replicate the complexity of a living organism.[7] In vivo studies are essential to understand a compound's effect within a complete physiological system, accounting for Absorption, Distribution, Metabolism, and Excretion (ADME) processes.[14][15]

Causality in Model and Study Design
  • Animal Model: Rodent models, particularly Sprague-Dawley rats, are standard in toxicology due to their well-characterized physiology and genetic similarity to humans in key metabolic pathways.[16][17]

  • Study Type: An acute oral toxicity study (following OECD Guideline 423) is a critical first step.[18] It helps determine the intrinsic toxicity after a single dose and identifies a preliminary therapeutic window and potential target organs.

  • Endpoints: We assess a range of endpoints, including clinical observations (behavior, physical changes), body weight changes, and post-mortem analysis of major organs (histopathology) and blood (clinical chemistry) to build a comprehensive toxicity profile.

Experimental Workflow: Acute Oral Toxicity Study in Rats

cluster_prep Pre-Dosing Phase cluster_exp Dosing & Observation cluster_analysis Terminal Phase (Day 14) P1 Animal Acclimatization (Sprague-Dawley Rats, 7 days) P2 Group Assignment (n=3-5 per group) P1->P2 P3 Baseline Measurements (Body Weight) P2->P3 E1 Single Oral Gavage (Vehicle, Low, Mid, High Doses) P3->E1 E2 14-Day Observation Period E1->E2 E3 Daily Clinical Observations E2->E3 E4 Body Weight Monitoring E2->E4 A1 Euthanasia & Necropsy E2->A1 A2 Blood Collection (Clinical Chemistry) A1->A2 A3 Organ Collection (Histopathology) A1->A3 A4 Data Analysis & Reporting A2->A4 A3->A4

Caption: Workflow for an in vivo acute oral toxicity study.

Protocol 2: Acute Oral Toxicity Study (Adapted from OECD 423)
  • Animals: Use healthy, young adult female Sprague-Dawley rats, weighing 180-220g. House them in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization: Allow animals to acclimatize for at least 5 days before the study begins.

  • Dosing: Administer 5-TPA as a single dose by oral gavage. Dose groups could be: Vehicle Control (e.g., 0.5% carboxymethylcellulose), 50 mg/kg, 300 mg/kg, and 2000 mg/kg.

  • Observations: Observe animals closely for the first 4 hours post-dosing and then daily for 14 days. Record any clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior).

  • Body Weight: Record body weight just before dosing and then weekly until termination.

  • Termination: On day 14, euthanize all surviving animals.

  • Pathology: Conduct a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination. Collect blood for analysis of key clinical chemistry markers (e.g., ALT, AST for liver function; BUN, creatinine for kidney function).

Hypothetical In Vivo Data Summary
Dose Group (mg/kg)Mortality (n/total)Key Clinical SignsBody Weight Change (Day 14)Key Histopathology Findings
Vehicle Control 0/5None observed (NO)+12%No significant findings
50 0/5NO+10%No significant findings
300 0/5Mild, transient lethargy (first 4h)+8%Minimal centrilobular hepatocyte vacuolation
2000 1/5Severe lethargy, piloerection-5% (survivors)Moderate centrilobular necrosis in the liver

Interpretation: The in vivo data suggests a much lower toxicity profile than might have been anticipated from the in vitro results. The No-Observed-Adverse-Effect Level (NOAEL) appears to be 50 mg/kg. Mild, reversible liver effects are seen at 300 mg/kg, with significant toxicity and one mortality only at the very high dose of 2000 mg/kg.

Part 3: Bridging the Gap: In Vivo-In Vitro Correlation (IVIVC)

The central task for a toxicologist is to reconcile the discrepancy between the potent cytotoxicity observed in vitro (IC₅₀ of 8.4 µM in HepG2 cells) and the relatively low toxicity seen in vivo (NOAEL of 50 mg/kg). This is the essence of IVIVC in toxicology.[5][19]

The Role of Biotransformation

The most probable cause for this discrepancy is hepatic metabolism, or biotransformation.[15][20][21] The liver is the primary site of drug metabolism, where enzymes like the cytochrome P450 (CYP) family modify foreign compounds to facilitate their excretion.[20] This process can either detoxify a compound or, in some cases, activate it into a more toxic metabolite.[21]

In our case study, the data suggests rapid detoxification. The parent compound, 5-TPA, is likely cytotoxic, as seen in the in vitro systems which have limited metabolic capacity. However, upon oral administration in vivo, the compound undergoes first-pass metabolism in the liver, where it is likely converted into less active, more easily excreted metabolites.

cluster_invitro In Vitro System (e.g., HepG2 cells) cluster_invivo In Vivo System (Rat Liver) compound 5-TPA (Parent Compound) [Potentially Cytotoxic] invitro_cell Direct Cellular Interaction -> Mitochondrial Damage -> Cytotoxicity compound->invitro_cell High Concentration cyp450 Phase I Metabolism (CYP450 Enzymes) compound->cyp450 First-Pass Effect metabolite Metabolite M1 (e.g., Hydroxylated Pyrazine) [Less Active, More Polar] excretion Renal Excretion metabolite->excretion cyp450->metabolite

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Comparative

A Comparative Guide to the Purity Assessment of Commercial 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine Batches

In the landscape of modern drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. The presence of impurities can significantly impact th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive overview and comparison of analytical methodologies for assessing the purity of commercial batches of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine, a key building block in the synthesis of various pharmaceutical agents.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of potential impurities, and a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the robust purity assessment of this critical intermediate.

The Significance of Purity for 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine

5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine is a heterocyclic compound featuring both a pyrazine and a triazole ring system. These nitrogen-rich heterocycles are prevalent in many biologically active molecules. The purity of this intermediate is critical as any carry-over of impurities into the final API can lead to unforeseen toxicities or reduced therapeutic effect. Therefore, a multi-faceted analytical approach is essential to ensure the quality and consistency of different commercial batches.

Potential Impurities: A Synthesis-Based Perspective

Understanding the synthetic route to 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine is fundamental to predicting potential impurities. A common synthetic approach involves the reaction of a 2-aminopyrazine derivative with a reagent that forms the 4H-1,2,4-triazol-4-yl moiety.

A likely synthesis involves the reaction of 2-aminopyrazine with a source of the 4-amino-1,2,4-triazole cation or a related reactive intermediate. Based on this, potential impurities can be categorized as:

  • Starting Material Residues: Unreacted 2-aminopyrazine and reagents used to form the triazole ring.

  • By-products from the Triazole Formation: Isomeric triazole products or by-products from incomplete or side reactions.

  • Degradation Products: Products formed due to instability of the final compound under certain conditions.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

A crucial aspect of quality control is the identification and quantification of these potential impurities.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for purity assessment depends on the nature of the impurities and the desired level of sensitivity and specificity. Here, we compare three orthogonal techniques: HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for purity analysis in the pharmaceutical industry due to its robustness, versatility, and quantitative accuracy. For a polar, nitrogen-containing compound like 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine, a reversed-phase HPLC method is generally the most suitable approach.

Causality of Experimental Choices:

  • Reversed-Phase (C18) Column: The non-polar stationary phase effectively retains the moderately polar analyte and allows for separation from more polar or less polar impurities.

  • Acidified Mobile Phase: The use of an acid like formic acid or trifluoroacetic acid in the mobile phase helps to protonate the basic nitrogen atoms in the molecule, leading to sharper peaks and improved chromatographic performance.[1]

  • Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile or methanol) concentration is often necessary to elute a wide range of impurities with varying polarities within a reasonable timeframe.

  • UV Detection: The aromatic nature of the pyrazine and triazole rings provides strong UV absorbance, making UV detection a sensitive and reliable method for quantification. A wavelength of around 240-280 nm is typically suitable.[1]

Illustrative HPLC Purity Data for Three Hypothetical Commercial Batches

Batch IDMain Peak Area (%)Impurity 1 (RT 3.5 min) Area (%)Impurity 2 (RT 5.2 min) Area (%)Total Impurities (%)
Batch A99.850.080.050.15
Batch B99.520.250.180.48
Batch C99.910.040.030.09

This data is for illustrative purposes only and represents typical results that could be obtained.

Experimental Protocol: HPLC-UV Purity Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_detection Data Acquisition & Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injection Inject Sample Filter->Injection Column C18 Column UV_Detector UV Detection Column->UV_Detector Elution MobilePhase Mobile Phase Gradient Injection->Column Separation Chromatogram Generate Chromatogram UV_Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration

Caption: Workflow for HPLC-UV Purity Assessment.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

    • Prepare sample solutions of each commercial batch at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a relatively polar compound like 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation.[2] Derivatization is often required to increase volatility and improve chromatographic performance.

Causality of Experimental Choices:

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (e.g., amines). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups, making the molecule more volatile and thermally stable.

  • Non-polar Capillary Column: A non-polar column (e.g., DB-5ms) is suitable for separating the derivatized analytes based on their boiling points.

  • Electron Ionization (EI): EI is a hard ionization technique that produces a characteristic fragmentation pattern, which can be used for structural elucidation and identification of impurities by comparing the obtained mass spectra with library databases.[3]

Illustrative GC-MS Data for Impurity Identification

CompoundRetention Time (min)Key Mass Fragments (m/z)Identification
Main Compound (TMS derivative)12.5[M]+, [M-15]+, ...5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine
Impurity 1 (TMS derivative)9.8...2-Aminopyrazine (Starting Material)
Impurity 211.2...Isomeric By-product

This data is for illustrative purposes only and represents typical results that could be obtained.

Experimental Protocol: GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_detection Data Acquisition & Analysis Sample Weigh Sample Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Injection Inject Sample Derivatization->Injection GC_Column Capillary GC Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Ionization & Fragmentation Injection->GC_Column Separation Mass_Spectrum Generate Mass Spectrum MS_Detector->Mass_Spectrum Library_Search Library Search & Identification Mass_Spectrum->Library_Search

Caption: Workflow for GC-MS Impurity Profiling.

Step-by-Step Protocol:

  • Derivatization:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the vial at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Inlet Temperature: 280 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 300 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram.

    • Compare the mass spectrum of each peak with a spectral library (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR). ¹H NMR provides a rapid and non-destructive method to assess the purity of a sample and identify major impurities.

Causality of Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons and their chemical environment. The integral of each signal is directly proportional to the number of protons it represents, allowing for quantification of impurities if their structure is known.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • Deuterated Solvent: A suitable deuterated solvent that dissolves the sample is required, such as DMSO-d₆.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and a signal in a clean region of the spectrum is added to the sample.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • Pyrazine Protons: Expected to appear in the downfield region (δ 8.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atoms.[4]

  • Triazole Protons: The C-H proton of the triazole ring is also expected in the downfield region (around δ 8.5-9.5 ppm).[5]

  • Amine Protons: The -NH₂ protons will appear as a broad singlet, and its chemical shift can be variable depending on concentration and temperature.

Illustrative NMR Purity Data

Batch IDPurity by ¹H NMR (%)Identified Impurities
Batch A>99.5Trace amounts of 2-aminopyrazine
Batch B~99.02-aminopyrazine and an unidentified aromatic impurity
Batch C>99.8No significant impurities detected

This data is for illustrative purposes only and represents typical results that could be obtained.

Experimental Protocol: ¹H NMR Purity Assessment

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Processing & Analysis Sample Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquisition Acquire ¹H NMR Spectrum Transfer->Acquisition Spectrometer NMR Spectrometer Processing Process Spectrum (FT, Phasing, Baseline Correction) Acquisition->Processing Integration Integrate Signals Processing->Integration Calculation Calculate Purity Integration->Calculation

Caption: Workflow for ¹H NMR Purity Assessment.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and a suitable internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the sample based on the integral values, the number of protons, and the weights of the sample and internal standard.

Conclusion and Recommendations

The purity assessment of commercial batches of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine requires a multi-pronged analytical strategy to ensure comprehensive characterization.

  • HPLC-UV is the recommended primary technique for routine quality control and quantitative purity determination due to its robustness and accuracy.

  • GC-MS , although often requiring derivatization, is invaluable for the identification of volatile and semi-volatile impurities, particularly those that may not be amenable to HPLC analysis.

  • NMR Spectroscopy provides crucial structural confirmation and can be used as a powerful quantitative tool (qNMR) for an orthogonal purity assessment.

For a thorough evaluation of commercial batches, it is advisable to employ HPLC-UV for routine purity testing and to supplement this with GC-MS and NMR analysis, especially during initial supplier qualification and for out-of-specification investigations. This integrated approach provides the necessary scientific rigor to ensure the quality and consistency of this vital pharmaceutical intermediate.

References

  • Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. (2008). TÜBİTAK Academic Journals. [Link]

  • ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... (n.d.). ResearchGate. [Link]

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (n.d.). SIELC. [Link]

  • Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. (2018). ACS Publications. [Link]

  • Process for the synthesis of 4-amino-1,2,4-\4H\triazole derivatives. (1993). European Patent Office. [Link]

  • Process for the preparation of 4-amino-1,2,4-Triazole. (n.d.).
  • Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine- 1,2,4-triazoles. (2023). The Royal Society of Chemistry. [Link]

  • 2-aminopyrazine, 5049-61-6. (n.d.). The Good Scents Company. [Link]

  • A GC-MS Database of Nitrogen-Rich Volatile Compounds. (n.d.). PMC. [Link]

  • Preparation of 2-aminopyrazine. (n.d.).
  • 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. (n.d.). ResearchGate. [Link]

  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (n.d.).
  • Aminopyrazine | C4H5N3 | CID 78747. (n.d.). PubChem. [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). PMC. [Link]

  • Validated RP‐HPLC‐UV Method for Simultaneous Quantification of Aminophenazone, Dipyrine, and Chlorpheniramine Maleate in Pharmaceutical Formulations Considering Dipyrine Decomposition. (2026). PMC. [Link]

  • 15N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyrimidines, and Their N-Oxides. (2002). MDPI. [Link]

  • Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. (n.d.). PMC. [Link]

  • Analytical Methods for High Molecular Weight UV Stabilizers. (2022). Diva-portal.org. [Link]

  • Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. (2022). MDPI. [Link]

  • Synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl). (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-N-(5-(Substitutedphenyl)-4,5-dihydro-Panchal-Patel/93e8006e001994e45e732386da6586071a93883a]([Link]

  • Synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl). (2011). E-Journal of Chemistry. [Link]

  • 2-aminopyrazine | CAS No: 5049-61-6. (n.d.). ScinvaPharma. [Link]

  • Synthesis of 4‐(pyrazol‐5‐yl)‐1,2,4‐triazole‐3‐thiones. (n.d.). OA Monitor Ireland. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). PMC. [Link]

  • Mono- and Dihalogenation of 2-Aminopyrazine. (n.d.). Thieme Chemistry. [Link]

  • IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. (2020). Journal of Chemistry and Technologies. [Link]

  • Insights of Pharmacological effects on 2-aminopyrazine / pyrimidine derivative and their palladium complexes: Synthesis and biochemical perspective. (2025). ResearchGate. [Link]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (n.d.). ResearchGate. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of Wisconsin-Platteville. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine proper disposal procedures

Operational Safety and Disposal Protocol: 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine As a Senior Application Scientist, I recognize that handling highly functionalized building blocks requires more than just following a sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Protocol: 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine

As a Senior Application Scientist, I recognize that handling highly functionalized building blocks requires more than just following a safety data sheet—it requires a mechanistic understanding of the chemical's behavior. 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine is a complex heterocyclic amine featuring both a pyrazine and a triazole ring.

The defining characteristic of this compound is its extreme nitrogen density (Molecular Formula: C₆H₆N₆). With a 1:1 Carbon-to-Nitrogen ratio, this compound presents unique logistical challenges, particularly regarding thermal decomposition and environmental toxicity[1]. This guide provides a self-validating, step-by-step operational workflow and disposal strategy designed to ensure absolute laboratory safety and regulatory compliance.

Physicochemical Profiling & Hazard Assessment

To safely handle and dispose of any chemical, we must first understand the causality behind its hazards. The high nitrogen content and the presence of primary and heterocyclic amines dictate its reactivity profile and its incompatibility with strong oxidizers[2].

Table 1: Physicochemical Properties and Mechanistic Implications

PropertyValue / ClassificationMechanistic Implication for Safety & Disposal
Molecular Formula C₆H₆N₆ (MW: 178.15 g/mol )High nitrogen density. Thermal destruction will generate significant nitrogen oxides (NOx), requiring specialized incineration[3].
Physical State Solid / Crystalline PowderHigh risk of aerosolization. Dry powders can accumulate static charge during transfer, acting as an ignition source.
GHS Hazards H302, H315, H319, H335Irritant to skin, eyes, and respiratory tract. Harmful if swallowed. Requires strict barrier protection[1].
Incompatibilities Strong oxidizers, strong acidsExothermic reactions. Contact with oxidizers can lead to auto-ignition or the release of toxic hydrogen cyanide (HCN) gas[2].

Operational Safety & Handling Workflow

Standard handling of powdered heterocyclic amines requires a systematic approach to mitigate inhalation risks and static discharge. Every step in the protocol below acts as a self-validating checkpoint.

Step-by-Step Handling Protocol:

  • Verify Engineering Controls: Before opening the container, verify that your chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Do not handle this powder on an open bench.

  • Don Appropriate PPE: Equip nitrile gloves, a lab coat, and chemical splash goggles[1]. Expert Insight: If you are preparing solutions using Dimethyl Sulfoxide (DMSO), double-glove. DMSO is a powerful penetration enhancer that can carry dissolved toxic amines directly across the dermal barrier.

  • Mitigate Static Charge: Heterocyclic powders generate static electricity through triboelectric charging when scooped. Ground your analytical balance and use anti-static (e.g., PTFE-coated or grounded stainless steel) spatulas to prevent sudden static discharge.

  • Dispense and Seal: Weigh the required amount on weighing paper or in a static-free weigh boat. Immediately recap the primary container to minimize ambient moisture absorption, which can degrade the amine.

HandlingWorkflow Start Start Handling Procedure PPE Don PPE (Goggles, Double Nitrile) Start->PPE Hood Verify Fume Hood Face Velocity >100 fpm PPE->Hood Ground Ground Equipment (Mitigate Static) Hood->Ground Dispense Dispense Chemical (Anti-static Tools) Ground->Dispense Clean Decontaminate Surfaces (Wet Wipe Method) Dispense->Clean

Fig 1. Step-by-step operational safety workflow for handling nitrogen-rich heterocyclic amines.

Mechanistic Disposal Strategy

The Causality of Disposal: You cannot dispose of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine in standard waste streams. Because of its 1:1 C:N ratio, low-temperature incineration will result in incomplete combustion, yielding lethal hydrogen cyanide (HCN) and carbon monoxide. Conversely, standard high-temperature incineration generates excessive, environmentally damaging nitrogen oxides (NOx)[3]. Therefore, all waste must be explicitly routed to EPA-approved facilities equipped with secondary gas-fired combustion chambers and NOx scrubbing systems (such as selective catalytic reduction)[3],[4].

Never discharge this chemical, or its solutions, into the sanitary sewer[5]. Evaporation of solvents as a disposal method is strictly forbidden[5].

Protocol A: Solid Waste Disposal

Applies to: Unused powder, contaminated weigh boats, spatulas, and Kimwipes.

  • Segregation: Collect all solid waste in a sealable, high-density polyethylene (HDPE) container. Crucial: Ensure this container is strictly segregated from solid oxidizers (e.g., nitrates, permanganates)[6],[2].

  • Labeling: Label the container explicitly: "Hazardous Waste - Solid Heterocyclic Amine (Toxic, Irritant) - High Nitrogen Content."

  • Storage: Store in a cool, dry waste accumulation area until pickup by a licensed hazardous waste contractor.

Protocol B: Organic Solvent Waste

Applies to: Reaction mixtures dissolved in DMSO, Methanol, or Dichloromethane.

  • Halogen Segregation: Determine the solvent. If dissolved in Methanol or DMSO, route to the Non-Halogenated solvent stream. If dissolved in Dichloromethane, route to the Halogenated stream[6].

  • Venting: When adding fresh waste to a carboy, leave the cap loosely threaded for 15 minutes to allow any pressure from unintended exothermic reactions to vent before sealing tightly.

  • Documentation: Log the exact percentage of the amine in the waste manifest. Incinerator operators must know the nitrogen load to adjust their stoichiometric air-to-fuel ratios and scrubber flow rates[3].

Protocol C: Aqueous Waste

Applies to: Reaction washings and aqueous extractions.

  • pH Validation: Amines can render aqueous solutions basic. Before sealing the aqueous waste carboy, test the pH.

  • Neutralization: If the pH is >9, carefully neutralize it to a pH of 6–8 using dilute hydrochloric acid (added slowly over an ice bath to control the heat of neutralization)[6]. This prevents the basic amine waste from degrading the container or reacting violently with other waste streams.

WasteRouting Waste 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine Waste Generated IsSolid Physical State? Waste->IsSolid Solid Solid Powder & Consumables IsSolid->Solid Solid Liquid Liquid Solution IsSolid->Liquid Liquid Incinerate High-Temp Incineration (NOx Scrubbers Required) Solid->Incinerate Org Organic Solvent (e.g., DMSO, MeOH) Liquid->Org Organic Aq Aqueous Wash (pH Neutralized) Liquid->Aq Aqueous Org->Incinerate Aq->Incinerate

Fig 2. Decision matrix and routing logic for the segregation and disposal of heterocyclic amine waste.

Spill Response & Decontamination

In the event of an accidental spill, immediate and correct action prevents aerosol exposure and cross-contamination.

  • For Solid Spills: DO NOT DRY SWEEP. Dry sweeping will immediately aerosolize the toxic powder[7]. Instead, lightly mist the spill area with a compatible solvent (e.g., water or a 10% ethanol solution) to suppress dust generation. Wipe up the dampened powder using absorbent lab pads and transfer them directly to the solid hazardous waste container.

  • Surface Decontamination: Amines frequently leave persistent, sticky residues on benchtops. After the initial cleanup, wash the area with a mild detergent and water, followed by a secondary wipe-down with 70% Isopropanol to ensure complete chemical removal.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at:[Link]

  • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology / Emory University. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. Available at:[Link]

  • MeIQx (Heterocyclic Amine Incineration Guidelines). PubChem - NIH. Available at:[Link]

  • Proceedings National Workshop On Pesticide Waste Disposal. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine

Comprehensive Safety and Operational Guide for Handling 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine As drug development pushes toward more complex, highly potent active pharmaceutical ingredients (HPAPIs), the handling of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine

As drug development pushes toward more complex, highly potent active pharmaceutical ingredients (HPAPIs), the handling of novel heterocyclic compounds demands uncompromising safety standards. This guide provides authoritative, field-proven protocols for researchers handling 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine, ensuring both personnel safety and experimental integrity.

Chemical Profile & Hazard Causality

5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine is a synthetic heterocyclic compound characterized by a pyrazine ring, a 1,2,4-triazole moiety, and a primary amine group. While these structural motifs are highly desirable pharmacophores in kinase inhibition and oncology research, they present specific occupational hazards:

  • Dermal Permeability: Primary aromatic and heterocyclic amines are notoriously lipophilic. This lipid solubility allows them to readily bypass the stratum corneum and penetrate human skin, as well as diffuse through standard laboratory latex gloves[1].

  • Aerosolization and Inhalation: Supplied as a dry powder, this compound presents a severe inhalation hazard. Micro-particles can easily bypass upper respiratory defenses. Due to the structural alerts for potential mutagenicity common in primary aromatic amines, it must be treated with the stringent engineering controls reserved for HPAPIs until complete toxicological profiling is available[2].

  • Systemic Toxicity: Exposure to related primary aromatic amines has been linked to respiratory irritation, cardiovascular stress, and long-term genotoxic effects[1].

Personal Protective Equipment (PPE) & Engineering Controls Matrix

To mitigate the risks of dermal absorption and inhalation, a multi-layered barrier strategy is required. The selection of PPE is strictly dictated by the scale of the operation and aligns with the OSHA Laboratory Standard (29 CFR 1910.1450)[3].

Table 1: Quantitative PPE & Engineering Control Matrix by Operation Scale

Operational ScaleMass HandledPrimary Engineering ControlHand ProtectionRespiratory ProtectionEye/Body Protection
Analytical / Micro < 10 mgCertified Chemical Fume Hood (Face velocity >100 fpm)Double Nitrile Gloves (≥5 mil thickness)N95 or P100 Particulate RespiratorSafety goggles, standard chemical-resistant lab coat
Preparative / Bench 10 mg – 50 gDownward Laminar Flow Booth or Enclosed GloveboxDouble Nitrile Gloves (Extended cuff, ≥8 mil)Powered Air Purifying Respirator (PAPR)Face shield, chemical-resistant Tyvek suit
Scale-up / Kilo > 50 gClosed Transfer System (e.g., Split-butterfly valves)[2]Heavy-duty Nitrile over laminate inner glovesSupplied Air / PAPR (Protection Factor >1000)[2]Full encapsulation suit

Self-Validating Operational Workflows

Expertise & Experience Note: Static electricity is the primary vector for the accidental aerosolization of fine heterocyclic powders. Using standard plastic spatulas creates a triboelectric charge that repels the powder, causing it to become airborne. Always use grounded, anti-static micro-spatulas to maintain control over the API.

Workflow 1: Safe Powder Dispensing and Solubilization

This protocol utilizes a self-validating framework to ensure environmental controls are active before and during exposure.

  • Step 1: Environmental Validation

    • Action: Check the chemical fume hood's continuous monitor.

    • Validation: The digital readout must indicate a face velocity between 80–120 feet per minute (fpm). Do not uncap the chemical if the flow alarm is active or the reading fluctuates wildly[3].

  • Step 2: PPE Verification

    • Action: Don double nitrile gloves and respiratory protection.

    • Validation: Perform a positive/negative pressure seal check on your respirator. Ensure the lab coat cuffs are tucked inside the outer glove to eliminate exposed skin at the wrists.

  • Step 3: Anti-Static Preparation

    • Action: Place an anti-static weighing boat on the analytical balance. Ground yourself by touching a grounded metal surface before opening the chemical vial.

  • Step 4: Dispensing

    • Action: Using a stainless-steel or ceramic anti-static spatula, carefully transfer the 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine powder.

    • Validation: The balance reading should stabilize within 3 seconds. Continuous drifting indicates air turbulence or static interference, meaning the powder is at risk of aerosolizing.

  • Step 5: In-Situ Solubilization

    • Action: Instead of moving the dry powder across the lab, add the primary solvent (e.g., DMSO or appropriate assay buffer) directly to the weighing vessel inside the fume hood.

    • Causality: This immediately neutralizes the inhalation hazard by converting the volatile powder into a stable liquid solution, drastically reducing the risk of exposure during transport.

  • Step 6: Decontamination

    • Action: Wipe down the spatula, balance pan, and surrounding hood surface with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol) to capture any invisible micro-dust[4].

PowderHandling N1 1. Pre-Operation Check Verify Fume Hood Airflow N2 2. PPE Donning Double Nitrile & N95/PAPR N1->N2 N3 3. Powder Dispensing Use Anti-Static Spatula N2->N3 N5 Spill Detected? N3->N5 N4 4. Solubilization Add DMSO/Buffer N6 5. Decontamination Wet Wipe Surfaces N4->N6 N5->N4 No Spill N7 Initiate Spill Protocol (See Section 4) N5->N7 Spill Occurs

Figure 1: Self-validating operational workflow for dispensing heterocyclic amine powders.

Spill Response and Disposal Plans

Because heterocyclic amines can be environmentally persistent and highly toxic to aquatic life[1], disposal and spill response must be absolute and uncompromising.

Workflow 2: Chemical Spill Protocol
  • Step 1: Assessment & Isolation

    • Immediately halt work. Determine if the spill is minor (<50 mg, contained entirely within the fume hood) or major (>50 mg, or outside the engineering controls).

  • Step 2: Containment (Minor Spill)

    • Crucial Warning: Do NOT sweep dry powder. Sweeping generates a massive dust cloud, exponentially increasing the inhalation hazard[4].

    • Dampen a specialized absorbent laboratory pad with water or a compatible solvent. Gently place the wet pad directly over the powder to suppress aerosolization.

  • Step 3: Collection

    • Wipe inward from the edges of the spill to the center. If a vacuum must be used for larger particulate spread, it must be fitted with a certified HEPA exhaust filter; standard vacuums will simply aerosolize and redistribute the API into the room[4].

  • Step 4: Disposal

    • Place all contaminated wipes, gloves, and empty chemical vials into a clearly labeled, sealable hazardous waste container.

    • Label as "Hazardous Waste: Toxic Heterocyclic Amine (5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine)". Ensure it is strictly separated from strong oxidizers or acids[5].

    • Route to Environmental Health and Safety (EHS) for high-temperature incineration.

SpillProtocol S1 Spill Occurs Halt Operations S2 Assess Spill Location & Quantity S1->S2 S3 Minor (<50mg in Hood) Suppress with Wet Pad S2->S3 Contained S4 Major (>50mg or Outside) Evacuate & Call EHS S2->S4 Uncontained S5 Wipe Inward (Do Not Sweep) S3->S5 S6 Dispose via High-Temp Incineration S5->S6

Figure 2: Decision matrix and procedural logic for heterocyclic amine spill response.

References

  • Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients Source: Arbor Pharmchem URL
  • 29 CFR 1910.
  • Safe Handling of Potent Active Pharmaceutical Ingredients (APIs)
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL
  • Methyl Red hydrochloride: Handling Guidelines for Heterocyclic Amines Source: Santa Cruz Biotechnology URL

Sources

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